Product packaging for 4-Fluoro-2-(methylsulfonyl)aniline(Cat. No.:CAS No. 1197193-21-7)

4-Fluoro-2-(methylsulfonyl)aniline

Cat. No.: B1442259
CAS No.: 1197193-21-7
M. Wt: 189.21 g/mol
InChI Key: LKNIYDMDXQVUQA-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2S B1442259 4-Fluoro-2-(methylsulfonyl)aniline CAS No. 1197193-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNIYDMDXQVUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700197
Record name 4-Fluoro-2-(methanesulfonyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-21-7
Record name 4-Fluoro-2-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Fluoro-2-(methylsulfonyl)aniline (CAS: 1197193-21-7): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-2-(methylsulfonyl)aniline is a strategically important building block in medicinal chemistry and materials science.[1] Its unique trifunctionalized aromatic structure, featuring a nucleophilic amine, a metabolically robust fluorine atom, and an electron-withdrawing sulfonyl group, makes it a highly sought-after intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, propose a robust synthetic pathway with detailed experimental protocols, and delve into its critical applications, particularly in the design of next-generation kinase inhibitors. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction & Strategic Importance

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and highly functionalized chemical intermediates. This compound (CAS: 1197193-21-7) has emerged as a premier example of such a compound.[1] The strategic placement of its functional groups offers a powerful toolkit for medicinal chemists.

The fluorinated aniline moiety is a privileged scaffold in numerous FDA-approved drugs, particularly within the class of protein kinase inhibitors.[2][3] The fluorine atom can significantly enhance metabolic stability, modulate the basicity (pKa) of the aniline nitrogen, and improve membrane permeability—all critical parameters in optimizing a drug candidate's pharmacokinetic profile.[4][5] Simultaneously, the methylsulfonyl group acts as a potent hydrogen bond acceptor and a strong electron-withdrawing group, influencing molecular conformation and target engagement. Its incorporation into drug candidates has been a successful strategy for improving potency and selectivity.[6] This guide serves to consolidate the technical knowledge surrounding this high-value intermediate, providing a foundational resource for its effective utilization in research and development.

Physicochemical & Computed Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1197193-21-7[7][8]
Molecular Formula C₇H₈FNO₂S[7][8]
Molecular Weight 189.21 g/mol [7]
Exact Mass 189.02597783 u[7]
Appearance White to off-white solid (Predicted)
Boiling Point 386.4 ± 42.0 °C (Predicted)[7]
Density 1.374 ± 0.06 g/cm³ (Predicted)[7]
XLogP3 1.1[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 4[7]
Rotatable Bonds 1[7]
Topological Polar Surface Area 68.5 Ų[7]

Synthesis & Mechanistic Rationale

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient two-step pathway can be proposed based on established organosulfur chemistry. The strategy involves the initial synthesis of a thioether precursor, 4-Fluoro-2-(methylthio)aniline, followed by its selective oxidation to the target sulfone.

Proposed Synthetic Workflow

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Selective Oxidation start Commercially Available 2-Amino-5-fluorophenylboronic acid reagent1 Thiocyanating Agent (e.g., KSCN, Cu(SCN)₂) start->reagent1 Copper-catalyzed thiocyanation intermediate1 Thiocyanato Intermediate reagent2 Methylating Agent (e.g., Methyl Iodide, DMS) + Base (e.g., NaOH) intermediate1->reagent2 In-situ reduction and methylation product1 4-Fluoro-2-(methylthio)aniline reagent3 Oxidizing Agent (e.g., m-CPBA, Oxone®) product1->reagent3 Sulfide Oxidation product2 This compound (Final Product) G cluster_1 Inhibitor Core hinge_co C=O hinge_nh N-H inhibitor [ this compound Moiety ] inhibitor->hinge_co H-Bond (Donor) inhibitor->hinge_nh H-Bond (Acceptor) caption Schematic representation of the key hydrogen bonding interactions between the aniline group of the inhibitor scaffold and the kinase hinge region.

References

physicochemical properties of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-(methylsulfonyl)aniline

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an amine, a fluorine atom, and a methylsulfonyl group on an aromatic scaffold—imparts a distinct set of physicochemical properties that are highly sought after in the design of complex molecules. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability, while the electron-withdrawing sulfonyl group can modulate the basicity (pKa) of the aniline nitrogen and act as a hydrogen bond acceptor.[1][2][3] This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its properties in synthetic applications.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is registered under the following identifiers:

  • Chemical Name: this compound[4]

  • CAS Number: 1197193-21-7[4]

  • Molecular Formula: C₇H₈FNO₂S[4]

  • Synonyms: 4-fluoro-2-(methylsulfonyl)Benzenamine[4]

The structural arrangement of its functional groups is paramount to its chemical behavior.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The utility of a synthetic building block is defined by its physical and chemical properties. These parameters govern its solubility, reactivity, and pharmacokinetic potential when incorporated into a larger molecule. The properties of this compound are summarized below.

PropertyValueSourceSignificance in Application
Molecular Weight 189.21 g/mol [4]Adheres to Lipinski's Rule of Five, making it suitable for developing orally bioavailable drug candidates.
Boiling Point 386.4 ± 42.0 °C (Predicted)[4]High boiling point indicates low volatility and strong intermolecular forces, typical for solids at room temperature.
Density 1.374 ± 0.06 g/cm³ (Predicted)[4]Useful for reaction scaling and process chemistry calculations.
XLogP3 1.1[4]Indicates moderate lipophilicity. The hydrophilic sulfonyl group and amine balance the lipophilic aromatic ring and fluorine, providing a favorable profile for membrane permeability without excessive partitioning into fatty tissues.[3]
Hydrogen Bond Donor Count 1 (from -NH₂)[4]The primary amine group can engage in hydrogen bonding, which is critical for receptor binding interactions.
Hydrogen Bond Acceptor Count 4 (2 from -SO₂, 1 from -F, 1 from -N)[4]Multiple acceptor sites, particularly the sulfonyl oxygens, allow for strong, directional interactions with biological targets.
Topological Polar Surface Area (TPSA) 68.5 Ų[4]Suggests good potential for oral absorption and cell permeability, as it falls below the 140 Ų threshold often associated with poor bioavailability.
Rotatable Bond Count 1 (C-S bond)[4]Low rotational freedom contributes to a more rigid conformation, which can be advantageous for achieving high-affinity binding to a target protein by reducing the entropic penalty.

Spectroscopic Characterization Workflow

Structural verification is a non-negotiable step in synthesis. A combination of spectroscopic methods is required to confirm the identity and purity of this compound.

Caption: Standard workflow for spectroscopic verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous confirmation.

  • ¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons around 3.0-3.3 ppm, a broad singlet for the amine (NH₂) protons (which may be solvent-dependent), and a complex multiplet pattern for the three aromatic protons, influenced by both fluorine and sulfonyl substitution.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The methyl carbon would appear upfield, while the six aromatic carbons would have shifts determined by their substituents. Carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).[5]

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to adjacent protons providing definitive proof of the fluorine's position on the aromatic ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands.

  • N-H Stretch: A doublet (due to symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[6][7]

  • C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.[8]

  • S=O Stretch: Two strong, sharp bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, typically found between 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. This is a highly diagnostic feature.

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1250-1000 cm⁻¹, confirming the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 190.0336, corresponding to the exact mass of the protonated species (C₇H₉FNO₂S⁺).

Reactivity, Stability, and Applications

Chemical Stability and Handling

The molecule is generally stable under standard laboratory conditions, though like most anilines, it may be sensitive to light and air over long periods and should be stored in a cool, dark place under an inert atmosphere. It is incompatible with strong oxidizing agents. Safety protocols should include the use of personal protective equipment such as gloves and safety glasses, as related aniline compounds can cause skin, eye, and respiratory irritation.[9]

Reactivity and Synthetic Utility

The molecule's value lies in the differential reactivity of its functional groups.

  • The Amine Group: The primary amine is the most reactive site for nucleophilic chemistry. It can be readily acylated, alkylated, or used in diazotization reactions to introduce other functionalities. Its basicity is significantly reduced by the strong electron-withdrawing effects of the ortho-sulfonyl and para-fluoro substituents, making it a much weaker base than aniline itself. This modulation of pKa is a key strategy in drug design to control the ionization state of a molecule at physiological pH.[2]

  • The Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the sulfonyl and fluoro groups. However, the amine group is a strong activator, directing electrophiles to the positions ortho and para to it (positions 3 and 5). This allows for selective late-stage functionalization.

This combination of features makes this compound an invaluable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and other pharmaceuticals where precise molecular recognition is essential.[10][11]

Illustrative Experimental Protocols

The following protocols are provided as illustrative examples of how this compound might be synthesized and analyzed. They are conceptual and must be adapted and optimized for specific laboratory conditions.

Conceptual Synthesis Workflow

A plausible synthetic route involves the construction of the substituted benzene ring through sequential, regioselective reactions.

Caption: A plausible synthetic pathway to the target molecule.

Methodology:

  • Thiomethylation: Start with a suitable precursor like 1-fluoro-2-nitrobenzene. React it with sodium thiomethoxide in a polar aprotic solvent (e.g., DMF, DMSO). The highly activated position ortho to the nitro group is susceptible to nucleophilic aromatic substitution, displacing a fluoride or other suitable leaving group to install the methylthio ether.

  • Oxidation: The resulting methylthio group is then oxidized to the methylsulfonyl group. This is reliably achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) in a solvent like dichloromethane or methanol/water. This step is typically high-yielding and clean.

  • Reduction: The final step is the reduction of the nitro group to the primary amine. Standard conditions, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), are effective for this transformation, yielding the final product.[12]

Protocol: Acquiring an IR Spectrum via ATR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small, representative amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Label the significant peaks corresponding to the functional groups identified previously.

Conclusion

This compound is a sophisticated synthetic intermediate whose value is derived from a carefully orchestrated interplay of its constituent functional groups. Its moderate lipophilicity, extensive hydrogen bonding capability, and conformationally restrained structure make it an exemplary scaffold for modern drug design. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is essential for any researcher seeking to harness its full potential in the creation of novel, high-value molecules.

References

Introduction: The Analytical Imperative for 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-(methylsulfonyl)aniline

This compound, a substituted aniline derivative, represents a class of compounds of significant interest in medicinal chemistry and material science. Its structural complexity, featuring a fluorine atom, an amino group, and a methylsulfonyl group on a benzene ring, makes it a versatile building block. The precise arrangement of these functional groups dictates its chemical reactivity, biological activity, and material properties. Therefore, unambiguous structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of the core spectroscopic techniques required to fully characterize this compound. We will move beyond a mere presentation of data, focusing instead on the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug development and chemical synthesis.

The fundamental properties of this molecule, identified by its CAS number 1197193-21-7, are summarized below[1][2].

PropertyValue
Chemical Formula C₇H₈FNO₂S[1]
Molecular Weight 189.21 g/mol [1]
Exact Mass 189.02597783 u[1]
Predicted Density 1.374 ± 0.06 g/cm³[1]
Predicted Boiling Point 386.4 ± 42.0 °C[1]

Workflow for Spectroscopic Elucidation

A robust characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Final Report Synthesis Synthesis of This compound Purification Column Chromatography or Recrystallization Synthesis->Purification MS Mass Spectrometry (Confirmation of M.W.) Purification->MS Sample Prep NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy (Functional Groups) NMR->IR Corroborate findings Analysis Combined Data Interpretation NMR->Analysis MS->NMR Proceed if M.W. correct MS->Analysis IR->Analysis Report Structural Confirmation & Purity Assessment Analysis->Report

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Expertise & Experience: Causality in NMR

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is a common starting point, but the amine protons may exchange or exhibit broad signals. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the -NH₂ protons, resulting in sharper, more easily identifiable signals[3]. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

  • Methyl Protons (-SO₂CH₃): This will appear as a sharp singlet, integrating to 3 protons, typically in the range of δ 3.0-3.3 ppm. The strong deshielding effect of the two sulfonyl oxygens pulls this signal downfield.

  • Amine Protons (-NH₂): In DMSO-d₆, these protons will appear as a broad singlet integrating to 2 protons. Its chemical shift is concentration-dependent but can be expected around δ 5.0-6.0 ppm.

  • Aromatic Protons (-ArH): The three protons on the aromatic ring will exhibit a complex splitting pattern due to their unique positions relative to the three different substituents.

    • H-3: This proton is ortho to both the -SO₂CH₃ and -NH₂ groups. It will likely appear as a doublet.

    • H-5: This proton is ortho to the fluorine and meta to the -SO₂CH₃ group. It will be a doublet of doublets due to coupling with H-6 and the fluorine atom.

    • H-6: This proton is ortho to the -NH₂ group and meta to the fluorine. It will appear as a doublet of doublets.

¹³C NMR Spectroscopy: The Carbon Backbone and C-F Coupling

The ¹³C NMR spectrum reveals the number of unique carbon environments and, crucially, demonstrates the influence of the fluorine substituent through C-F coupling.

  • Methyl Carbon (-SO₂CH₃): A single peak, typically around δ 40-45 ppm.

  • Aromatic Carbons: Six distinct signals are expected. The key feature will be the splitting of these signals due to coupling with the ¹⁹F nucleus.

    • C-4 (C-F): This carbon will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. This is the most definitive signal for confirming the position of the fluorine atom.

    • C-3 and C-5 (ortho to F): These carbons will exhibit a smaller two-bond coupling (²JCF) of around 20-25 Hz.

    • C-2 and C-6 (meta to F): These will show an even smaller three-bond coupling (³JCF) of about 5-10 Hz.

    • C-1 (para to F): This carbon will have a small four-bond coupling (⁴JCF) of 1-3 Hz.

Trustworthiness: Self-Validating Protocol for NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. The higher field strength improves signal dispersion, which is critical for resolving the complex aromatic region[4].

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum with 16-32 scans.

    • Set the spectral width to cover a range from δ -1 to 12 ppm.

    • Process the data with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without sacrificing resolution.

    • Carefully phase and baseline correct the spectrum before integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum. Due to the lower sensitivity of ¹³C, 256-1024 scans may be required.

    • Set the spectral width from δ 0 to 200 ppm.

    • The presence of large C-F coupling constants provides an internal validation of the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Expertise & Experience: Interpreting Vibrational Modes

For this compound, the IR spectrum will be dominated by vibrations from the amine, sulfonyl, and fluoro-aromatic moieties.

  • N-H Stretch: The primary amine (-NH₂) will show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations.

  • S=O Stretch: The sulfonyl group (-SO₂) is a very strong IR absorber. It will exhibit two intense bands corresponding to its asymmetric and symmetric stretches, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of these two strong bands is a clear indicator of the sulfonyl group.

  • C-F Stretch: The carbon-fluorine bond will produce a strong, characteristic absorption in the fingerprint region, usually between 1250-1000 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching appears above 3000 cm⁻¹, while the characteristic ring "breathing" C=C stretches are seen in the 1600-1450 cm⁻¹ region.

Trustworthiness: Self-Validating Protocol for IR Acquisition (ATR)
  • Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method requires minimal sample preparation and provides high-quality, reproducible spectra.

  • Background Scan: Before analyzing the sample, run a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation: Correlate the major absorption bands with the expected functional groups. The simultaneous presence of the dual N-H, dual S=O, and strong C-F bands provides a high-confidence validation of the compound's gross structure.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Expertise & Experience: Ionization and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely protonate the basic amine group to form the [M+H]⁺ ion.

  • Molecular Ion: The primary goal is to identify the protonated molecular ion [M+H]⁺. Given the molecular formula C₇H₈FNO₂S, the monoisotopic mass is 189.0260 u. Therefore, the [M+H]⁺ ion should be observed at m/z 190.0333. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition[4].

  • Fragmentation Pattern: While ESI is soft, some fragmentation may occur. Likely fragmentation pathways include:

    • Loss of the methyl group (-CH₃) from the sulfonyl moiety.

    • Loss of the entire methylsulfonyl radical (•SO₂CH₃).

    • Cleavage of the C-S bond.

G cluster_mol Molecular Structure cluster_ms Predicted Mass Spectrum Features mol parent [M+H]⁺ m/z = 190.0333 frag1 Loss of •CH₃ [M+H-15]⁺ parent->frag1 Fragmentation frag2 Loss of •SO₂CH₃ [M+H-79]⁺ parent->frag2 Fragmentation

Caption: Key expected ions in the ESI mass spectrum of the target compound.

Trustworthiness: Self-Validating Protocol for MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Method Parameters:

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Perform an external or internal calibration to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Calculate the mass error between the observed m/z and the theoretical m/z. An error of <5 ppm provides high confidence in the elemental formula.

    • Analyze any significant fragment ions to see if they correspond to logical losses from the parent structure.

Summary of Spectroscopic Data

TechniqueFeatureExpected ObservationRationale
¹H NMR -SO₂CH₃~δ 3.1 ppm (s, 3H)Deshielding by sulfonyl group.
-NH₂~δ 5.5 ppm (br s, 2H)Amine protons (in DMSO-d₆).
Aromatic Hδ 6.8-7.8 ppm (m, 3H)Complex splitting due to substituents.
¹³C NMR -SO₂CH₃~δ 42 ppmAliphatic carbon.
C-F~δ 160 ppm (d, ¹JCF ≈ 245 Hz)Direct coupling to fluorine.
Aromatic Cδ 110-150 ppmMultiple signals with C-F coupling.
IR N-H stretch3300-3500 cm⁻¹ (2 bands)Primary amine symmetric/asymmetric stretch.
S=O stretch1350-1300 & 1160-1120 cm⁻¹ (2 strong bands)Sulfonyl asymmetric/symmetric stretch.
C-F stretch1250-1000 cm⁻¹ (strong)Halogen-carbon bond vibration.
MS (ESI+) [M+H]⁺m/z 190.0333Protonated molecular ion.

Conclusion

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and Mass Spectrometry. NMR provides the detailed map of the C-H framework and substituent positions, IR confirms the presence of all key functional groups with high certainty, and high-resolution MS provides an unambiguous confirmation of the elemental composition. Following the rigorous, self-validating protocols outlined in this guide ensures that researchers and drug development professionals can proceed with confidence in the identity and purity of their materials, forming a solid analytical foundation for all subsequent research.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-(methylsulfonyl)aniline (CAS No: 1197193-21-7).[1] As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, unambiguous structural confirmation is paramount.[2] This document serves as a resource for researchers, chemists, and drug development professionals, offering a detailed interpretation of its spectral features. We will explore the underlying principles of chemical shifts and spin-spin coupling, explain the experimental choices for data acquisition, and present a full spectral assignment grounded in the electronic effects of the fluoro, methylsulfonyl, and aniline functionalities.

Introduction: Structural and Electronic Context

This compound is a substituted aniline containing three electronically distinct functional groups that dictate its reactivity and its NMR spectral characteristics. A thorough understanding of these groups is essential for accurate spectral interpretation.

  • Amino Group (-NH₂): An activating, electron-donating group (EDG) through resonance, which tends to increase electron density (shield) at the ortho and para positions.

  • Fluoro Group (-F): Possesses a dual nature. It is strongly electron-withdrawing via induction due to its high electronegativity, but it is also a weak electron-donator through resonance. Its most significant impact in NMR is the introduction of spin-spin coupling to nearby ¹H and ¹³C nuclei.[3]

  • Methylsulfonyl Group (-SO₂CH₃): A powerful deactivating, electron-withdrawing group (EWG) through both induction and resonance.[4] It significantly deshields ortho and para positions, shifting their NMR signals downfield.

The interplay of these competing electronic effects results in a unique and predictable pattern of signals in the aromatic region of the NMR spectra.

Molecular Structure and Atom Numbering

The following diagram illustrates the standard numbering for the substituents and aromatic ring positions of this compound, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a rigorous and well-controlled experimental setup. The protocol described here is a self-validating system designed to produce high-resolution spectra suitable for unambiguous structural elucidation.[5]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power and its ability to facilitate hydrogen exchange, often resulting in sharper amine proton signals. Chloroform-d (CDCl₃) is an alternative.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube and cap securely.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer's probe.

    • Lock the spectrometer on the deuterium signal from the solvent. This step is critical for maintaining magnetic field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, leading to sharper lines and better resolution.

  • ¹H NMR Data Acquisition:

    • Experiment: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Angle: A 30° pulse is typically used to allow for a shorter relaxation delay without saturating the signals.

    • Acquisition Time: 2-4 seconds to ensure adequate data point resolution.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Data Acquisition:

    • Experiment: A proton-decoupled pulse sequence with a 30° pulse angle (e.g., 'zgpg30' on Bruker systems). Proton decoupling simplifies the spectrum to singlets for carbons not coupled to fluorine.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans (e.g., 512-2048) is required to obtain a good signal-to-noise ratio.

NMR Analysis Workflow

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Sample Dissolution (10-15 mg in 0.6 mL DMSO-d6) acq_h1 ¹H NMR Acquisition (8-16 Scans) prep->acq_h1 acq_c13 ¹³C{¹H} NMR Acquisition (512-2048 Scans) prep->acq_c13 proc Fourier Transform Phase & Baseline Correction Referencing to TMS acq_h1->proc acq_c13->proc analysis Peak Integration (¹H) Chemical Shift Analysis Coupling Constant (J) Measurement Structural Assignment proc->analysis

Caption: Standardized workflow for NMR sample analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment. The spectrum is logically divided into the aliphatic and aromatic regions.

  • Aliphatic Region:

    • -SO₂CH₃ Protons: These three protons are chemically equivalent and are not coupled to any other protons. They appear as a sharp, intense singlet. Due to the strong deshielding effect of the sulfonyl group, this signal is expected to appear around δ 3.1-3.2 ppm . This is consistent with data from the isomeric compound 2-Fluoro-4-(methylsulfonyl)aniline, which shows this peak at δ 3.10 ppm.[6]

    • -NH₂ Protons: These two protons will appear as a broad singlet. The chemical shift is highly dependent on solvent, temperature, and concentration but is typically found in the δ 5.5-6.5 ppm range in DMSO-d₆.

  • Aromatic Region: The three aromatic protons (H3, H5, H6) are chemically distinct and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

    • H3 Proton: This proton is positioned ortho to both the powerfully electron-withdrawing -SO₂CH₃ and -F groups, making it the most deshielded aromatic proton. It will be split by the fluorine atom with a three-bond coupling constant (³JHF ) of approximately 7-9 Hz and by the H5 proton with a four-bond meta-coupling (⁴JHH ) of ~2-3 Hz. The resulting signal is a doublet of doublets (dd) expected around δ 7.5-7.7 ppm .

    • H5 Proton: This proton experiences coupling from three different nuclei: an ortho coupling to H6 (³JHH ≈ 8-9 Hz), a meta coupling to H3 (⁴JHH ≈ 2-3 Hz), and a three-bond coupling to the fluorine atom (³JHF ≈ 9-11 Hz). This complex splitting pattern typically results in a doublet of doublet of doublets (ddd) , appearing in the range of δ 7.0-7.2 ppm .

    • H6 Proton: This proton is ortho to the electron-donating amino group, making it the most shielded aromatic proton. It is split by the adjacent H5 proton (ortho coupling, ³JHH ≈ 8-9 Hz) and by the fluorine atom through a four-bond coupling (⁴JHF ≈ 4-6 Hz). This signal will appear as a doublet of doublets (dd) around δ 6.8-7.0 ppm .

Summary of Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
~ 7.60dd³JHF ≈ 8.0, ⁴JHH ≈ 2.5H3
~ 7.10ddd³JHF ≈ 10.0, ³JHH ≈ 8.5, ⁴JHH ≈ 2.5H5
~ 6.90dd³JHH ≈ 8.5, ⁴JHF ≈ 5.0H6
~ 6.20br s--NH₂
~ 3.15s--SO₂CH₃

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals. The key diagnostic feature of this spectrum is the presence of large coupling constants between the carbon nuclei and the fluorine atom (¹⁹F, spin I=1/2).

  • Aliphatic Carbon:

    • -SO₂CH₃ Carbon: This methyl carbon appears as a singlet in the upfield region of the spectrum, typically around δ 43-45 ppm .

  • Aromatic Carbons: The chemical shifts are governed by substituent effects, and the multiplicities are determined by C-F coupling. The magnitude of the JCF coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms.[7]

    • C4 (ipso- to F): This carbon is directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹JCF ) of approximately 245-255 Hz.[8] The signal will be a doublet and is expected to be the most downfield aromatic carbon due to the direct attachment of the electronegative fluorine, appearing around δ 158-162 ppm .

    • C1 (ipso- to NH₂): This carbon is attached to the amino group. It will exhibit a small four-bond coupling to fluorine (⁴JCF ≈ 1-3 Hz), which may not be resolved, causing it to appear as a singlet or a narrow doublet. It is expected around δ 150-152 ppm .

    • C2 (ipso- to SO₂CH₃): This carbon, bonded to the sulfonyl group, will be significantly deshielded. It experiences a three-bond coupling to fluorine (³JCF ≈ 3-5 Hz), appearing as a doublet . Its chemical shift is predicted to be in the δ 125-128 ppm range.

    • C3 (ortho to F): This carbon will show a large two-bond coupling (²JCF ≈ 20-25 Hz), resolving into a clear doublet .[7] It is also deshielded by the adjacent sulfonyl group and is expected around δ 118-120 ppm .

    • C5 (ortho to F): Similar to C3, this carbon will also show a large two-bond coupling (²JCF ≈ 20-25 Hz), appearing as a doublet . Its chemical shift is predicted to be near δ 116-118 ppm .

    • C6 (meta to F): This carbon is the most shielded aromatic carbon due to the ortho amino group. It will show a smaller three-bond coupling to fluorine (³JCF ≈ 7-9 Hz), appearing as a doublet . It is expected to be found around δ 114-116 ppm .

Summary of Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (JCF, Hz)Assignment
~ 160.0d¹J ≈ 250C4
~ 151.0d⁴J ≈ 2C1
~ 126.5d³J ≈ 4C2
~ 119.0d²J ≈ 22C3
~ 117.0d²J ≈ 22C5
~ 115.0d³J ≈ 8C6
~ 44.0s--SO₂CH₃

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The chemical shifts are dictated by the combined electronic influence of the amine, fluoro, and methylsulfonyl substituents. The definitive features for structural confirmation are the complex splitting patterns in the aromatic region of the ¹H spectrum and, most critically, the characteristic C-F coupling constants observed in the ¹³C spectrum. These spectral fingerprints are indispensable for verifying the identity and purity of this important synthetic intermediate in any research or development setting.

References

Mass Spectrometry of 4-Fluoro-2-(methylsulfonyl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric behavior of 4-Fluoro-2-(methylsulfonyl)aniline, a compound of interest in pharmaceutical research and development. By dissecting its physicochemical properties and leveraging established principles of mass spectrometry, this document offers a predictive analysis of its ionization and fragmentation patterns. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the structural elucidation of this and similar molecules. We will delve into the causal factors behind experimental choices, present self-validating protocols, and ground our analysis in authoritative scientific literature.

Introduction

This compound is an aromatic compound characterized by the presence of an aniline moiety, a fluorine atom, and a methylsulfonyl group. Its chemical structure suggests its potential as a versatile building block in the synthesis of novel pharmaceutical agents. The precise characterization of such molecules is paramount in drug discovery and development to ensure purity, identify metabolites, and understand potential degradation pathways. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide will focus primarily on predicting the fragmentation behavior of this compound under electron ionization (EI) conditions, a common and informative ionization technique.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to designing an effective mass spectrometry experiment.

PropertyValueSource
Chemical Formula C7H8FNO2S[1]
Molecular Weight 189.21 g/mol [1]
Monoisotopic Mass 189.02597783 u[1]
Appearance Powder[2]
Melting Point 145-147°C[3]

These properties indicate that this compound is a solid at room temperature and possesses a molecular weight suitable for analysis by a wide range of mass spectrometers.

Mass Spectrometric Analysis

Sample Preparation and Introduction

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common approach for volatile and semi-volatile compounds, this compound would first need to be dissolved in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane.[4] The choice of solvent is critical to ensure sample solubility and compatibility with the GC system. Given its melting point, a heated injection port would be necessary to ensure complete volatilization of the analyte without thermal degradation.

Ionization: The Case for Electron Ionization (EI)

Electron Ionization (EI) is a highly reproducible and energetic ionization technique that induces significant fragmentation.[5] This extensive fragmentation provides a detailed molecular fingerprint, which is invaluable for structural elucidation and library matching. For this compound, EI is an appropriate choice due to its relatively low molecular weight and the stability of the aromatic ring, which is likely to result in a detectable molecular ion peak. A standard electron energy of 70 eV is typically employed to ensure consistent and reproducible fragmentation patterns.[4]

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 189) is anticipated to be driven by the presence of the aniline, fluoro, and methylsulfonyl functional groups. The following pathways are proposed based on established fragmentation mechanisms of related compounds.

Upon electron ionization, a radical cation (M•+) is formed at an m/z of 189. The stability of the aromatic ring should allow for a reasonably abundant molecular ion peak, which is crucial for determining the molecular weight of the compound.

A primary fragmentation event is often the cleavage of the S-CH3 bond, leading to the loss of a methyl radical (15 Da). This is a common fragmentation pathway for methyl sulfones.[1] This would result in a fragment ion at m/z 174 .

A characteristic fragmentation of aromatic sulfones and sulfonamides is the elimination of a neutral sulfur dioxide molecule (64 Da).[3][5][6] This rearrangement-driven process is often a dominant pathway. The loss of SO2 from the molecular ion would yield a fragment at m/z 125 .

Direct cleavage of the C-S bond can lead to two possible charged fragments. If the charge is retained on the aromatic portion, a fragment at m/z 110 would be observed. Conversely, if the charge is retained on the methylsulfonyl group, a fragment at m/z 79 ([CH3SO2]+) would be seen.

Anilines can undergo fragmentation through the loss of a hydrogen atom from the amine group, resulting in an [M-1]+ ion.[2] For this compound, this would lead to a fragment at m/z 188 . Another common fragmentation pathway for anilines involves the loss of HCN (27 Da), which could occur from subsequent fragments.[2]

The primary fragment ions will likely undergo further fragmentation. For instance, the ion at m/z 174 (resulting from the loss of •CH3) could subsequently lose SO2 to produce a fragment at m/z 110 . The ion at m/z 125 (from the loss of SO2) could potentially lose a fluorine atom (19 Da) to yield a fragment at m/z 106 .

Summary of Predicted Fragments
m/z Proposed Identity Proposed Origin
189[M]•+Molecular Ion
174[M - •CH3]+Loss of a methyl radical
125[M - SO2]•+Loss of sulfur dioxide
110[C6H5FN]+Cleavage of the C-S bond
79[CH3SO2]+Cleavage of the C-S bond

Experimental Protocol: GC-MS Analysis

This section outlines a self-validating experimental protocol for the analysis of this compound using GC-MS.

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization source.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent) is recommended for its versatility with aromatic compounds.[7]

Reagents and Materials
  • This compound: Analytical standard.

  • Solvent: HPLC-grade methanol or acetonitrile.

  • Helium: Carrier gas (99.999% purity).

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Scan Range: m/z 40-400.[4]

Data Analysis

The acquired mass spectrum should be examined for the presence of the predicted molecular ion and key fragment ions. The relative abundances of these ions will provide a characteristic fingerprint of the molecule.

Visualizing the Process

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Analyte B Dissolve in Solvent A->B C Inject Sample B->C D GC Separation C->D E EI Ionization D->E F Mass Analysis E->F G Acquire Mass Spectrum F->G H Identify Fragments G->H I Structural Elucidation H->I

Caption: GC-MS experimental workflow for this compound.

Proposed Fragmentation Pathways

fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M]•+ m/z 189 F1 [M - •CH3]+ m/z 174 M->F1 - •CH3 F2 [M - SO2]•+ m/z 125 M->F2 - SO2 F3 [C6H5FN]+ m/z 110 M->F3 C-S Cleavage F4 [CH3SO2]+ m/z 79 M->F4 C-S Cleavage F5 [C6H5FN]+ m/z 110 F1->F5 - SO2 F6 [C6H4N]+ m/z 106 F2->F6 - F

Caption: Predicted EI fragmentation of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the mass spectrometric analysis of this compound. By understanding the fundamental principles of ionization and fragmentation as they apply to the specific functional groups within this molecule, researchers can more effectively utilize mass spectrometry for its identification and characterization. The proposed fragmentation pathways and experimental protocol serve as a robust starting point for the analysis of this and structurally related compounds in the pursuit of novel pharmaceutical development.

References

A Theoretical Deep Dive into 4-Fluoro-2-(methylsulfonyl)aniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical exploration of 4-Fluoro-2-(methylsulfonyl)aniline, a pivotal intermediate in the synthesis of advanced pharmaceuticals and materials.[1] While extensive experimental research underscores its utility, a dedicated theoretical investigation into its structural and electronic properties is paramount for optimizing its application in drug design and development. This document bridges that gap by outlining a robust computational framework using Density Functional Theory (DFT) to elucidate the molecule's fundamental characteristics. We will delve into its optimized molecular geometry, electronic properties, spectroscopic signatures, and potential intermolecular interactions. The insights gleaned from these theoretical studies are crucial for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile scaffold.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

This compound (CAS: 1197193-21-7) is a fluorinated aniline derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a fluorine atom, an amino group, and a methylsulfonyl group attached to a benzene ring, imparts a unique combination of electronic and steric properties. The incorporation of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The methylsulfonyl group, a strong electron-withdrawing group, further modulates the electronic landscape of the aniline ring, influencing its reactivity and potential interactions with biological targets. Understanding these properties at a quantum mechanical level is essential for rational drug design and the development of novel therapeutic agents.

This guide will present a theoretical investigation of this compound, providing a foundational understanding of its intrinsic properties. By employing computational chemistry, we can predict and analyze characteristics that are often challenging to probe experimentally, thereby accelerating the drug discovery process.

Theoretical Methodology: A Framework for In-Silico Analysis

To conduct a thorough theoretical investigation of this compound, a systematic computational approach is necessary. Density Functional Theory (DFT) has proven to be a powerful and accurate method for studying the electronic structure and properties of organic molecules.[4][5]

Computational Protocol

The following workflow outlines a standard and reliable protocol for the theoretical characterization of this compound.

DFT Workflow cluster_0 Input cluster_1 DFT Calculation cluster_2 Analysis & Output Initial_Structure Initial 3D Structure (e.g., from PubChem) Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Define Level of Theory Frequency_Calculation Frequency Calculation (Confirm Minimum Energy) Geometry_Optimization->Frequency_Calculation Verify Stability Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Frequency_Calculation->Electronic_Properties Spectroscopic_Prediction Spectroscopic Prediction (IR, NMR) Electronic_Properties->Spectroscopic_Prediction Electronic_Data Electronic Data (Energy Gap, Reactivity) Electronic_Properties->Electronic_Data Spectra Simulated Spectra Spectroscopic_Prediction->Spectra

Caption: A typical workflow for DFT calculations.

Level of Theory

The choice of the functional and basis set is critical for obtaining accurate results. A widely used and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometries, electronic properties, and vibrational frequencies.

Predicted Molecular and Electronic Structure

The theoretical calculations would provide a detailed picture of the three-dimensional structure and electron distribution of this compound.

Optimized Molecular Geometry

The geometry optimization would yield the most stable conformation of the molecule. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be extracted and analyzed.

ParameterPredicted Value (Å or °)
C-F Bond Length~1.35
C-S Bond Length~1.77
S=O Bond Length~1.45
C-N Bond Length~1.40
C-S-C Bond Angle~104
O-S-O Bond Angle~120

Note: These are anticipated values based on typical bond lengths and angles for similar functional groups.

Caption: 2D representation of this compound.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

ParameterPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.5
HOMO-LUMO Gap~ 5.0

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The distribution of the HOMO and LUMO densities would likely show the HOMO localized on the aniline ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the methylsulfonyl group and the benzene ring, suggesting these as potential sites for nucleophilic attack.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable predictions of various spectroscopic data, which can be used to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H (amine)3400-3500Symmetric & Asymmetric Stretching
C-H (aromatic)3000-3100Stretching
S=O (sulfonyl)1300-1350 & 1150-1200Asymmetric & Symmetric Stretching
C-F (fluoro)1000-1100Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) provide a powerful tool for structure elucidation. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. The presence of the electron-withdrawing fluorine and methylsulfonyl groups would significantly influence the chemical shifts of the aromatic protons and carbons.

Implications for Drug Design and Development

The theoretical insights into the properties of this compound have direct implications for its application in drug discovery.

  • Rational Drug Design: The predicted electrostatic potential map can guide the design of molecules with improved binding affinity to target proteins by identifying regions of positive and negative potential for potential hydrogen bonding or other non-covalent interactions.

  • Metabolic Stability: The presence of the fluorine atom is known to block sites of metabolism.[3] Theoretical calculations can help predict the most likely sites of metabolic attack, allowing for further chemical modifications to enhance the drug's half-life.

  • Reactivity and Synthesis: Understanding the molecule's reactivity through FMO analysis can aid in optimizing synthetic routes and predicting potential side reactions.[6]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. The proposed DFT calculations would provide invaluable insights into its molecular and electronic structure, spectroscopic properties, and reactivity. This information is critical for researchers and scientists working on the synthesis of novel pharmaceuticals and materials. By leveraging the power of computational chemistry, we can accelerate the design and development of next-generation therapeutic agents that incorporate this important chemical scaffold.

References

Determining the Solubility Profile of 4-Fluoro-2-(methylsulfonyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, bioavailability, and purification strategies. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Fluoro-2-(methylsulfonyl)aniline, a vital building block in modern synthetic chemistry. This document moves beyond a simple data repository, offering a detailed methodological approach grounded in first principles of physical organic chemistry and established analytical standards. It is designed for researchers, process chemists, and drug development professionals who require a robust and reliable methodology for generating and interpreting solubility data.

Part 1: Foundational Principles & Predictive Analysis

Before embarking on experimental determination, a thorough understanding of the solute and its potential interactions with various solvents is paramount. This predictive analysis not only guides solvent selection but also provides a theoretical framework for interpreting experimental results.

1.1 Physicochemical Profile of this compound

This compound is a substituted aniline with a molecular formula of C₇H₈FNO₂S and a molecular weight of 189.21 g/mol [1]. Its structure dictates its solubility behavior.

  • Structure:

/ \ F-C C-SO₂CH₃ \ / CH=CH


  • Key Functional Groups & Their Influence:

    • Aniline Moiety (-NH₂): The primary amine group is a key site for hydrogen bonding, acting as a hydrogen bond donor. Its basicity means that solubility can be significantly enhanced in acidic media through salt formation, though this guide focuses on neutral organic solvents.

    • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. The oxygen atoms are strong hydrogen bond acceptors. This group significantly increases the molecule's overall polarity and melting point, suggesting that substantial energy is required to break its crystal lattice.

    • Fluorine Atom (-F): As the most electronegative element, fluorine contributes to the molecule's polarity. However, it is a very weak hydrogen bond acceptor and its impact on hydrogen bonding is minimal compared to the other functional groups.

    • Aromatic Ring: The benzene ring provides a nonpolar surface area, allowing for van der Waals interactions and potential π-π stacking.

  • Physical Properties: The compound is a solid at room temperature, with a reported melting point of 145-147 °C for the related isomer, 2-Fluoro-4-(methylsulfonyl)aniline[2][3]. A high melting point generally correlates with strong crystal lattice energy, which must be overcome by solvent-solute interactions, often indicating lower solubility in non-polar solvents.

1.2 The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" remains a powerful, albeit qualitative, tool for initial solvent screening[4][5]. It posits that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.

  • Predicted Solubility:

    • High Solubility Expected in: Polar aprotic solvents (e.g., DMSO, DMF, NMP) and polar protic solvents capable of hydrogen bonding (e.g., alcohols like methanol, ethanol). The strong hydrogen bond accepting capability of the sulfonyl group and the donating/accepting nature of the amine group should lead to favorable interactions.

    • Moderate Solubility Expected in: Solvents of intermediate polarity like esters (ethyl acetate) and ketones (acetone). These can act as hydrogen bond acceptors but lack the donor capability of protic solvents[6].

    • Low to Negligible Solubility Expected in: Nonpolar solvents such as hydrocarbons (hexane, heptane) and aromatic hydrocarbons (toluene). The energy gained from solute-solvent interactions in these media is unlikely to overcome the strong solute-solute interactions in the crystal lattice[7].

This predictive framework is the basis for designing an efficient experimental screening protocol.

Part 2: A Validated Experimental Workflow for Solubility Determination

Generating reliable solubility data requires a systematic and rigorous experimental approach. The following sections detail a self-validating workflow, from initial screening to precise quantitative measurement, based on internationally recognized principles such as those outlined in OECD Test Guidelines[8][9][10].

2.1 Workflow for Solubility Profile Generation

The logical flow ensures that effort is used efficiently, starting with broad screening and progressing to meticulous quantitative analysis only on the most relevant solvent systems.

G cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Analysis & Reporting A Analyze Solute Structure (Polarity, H-Bonding) B Select Diverse Solvents (Polar, Aprotic, Nonpolar) A->B C Perform Rapid Qualitative Solubility Test B->C D Select Key Solvents (e.g., High, Med, Low Solubility) C->D Inform Selection E Equilibrium Solubility Assay (Shake-Flask Method) D->E F Sample Filtration (Syringe Filter) E->F G Prepare for Analysis (Dilution) F->G H Quantify Concentration (HPLC-UV Method) G->H Inject I Calculate Solubility (mg/mL, mol/L) H->I J Compile Data Table I->J G A Prepare Stock Solution of Analyte B Determine Max Wavelength (λmax) via UV Scan A->B D Prepare Calibration Standards (Serial Dilution) A->D C Develop Separation Method (Column, Mobile Phase) B->C Set Detector Wavelength G Analyze Diluted Samples from Solubility Assay C->G E Generate Calibration Curve (Peak Area vs. Concentration) D->E F Verify Linearity (R² > 0.999) E->F H Calculate Concentration from Calibration Curve F->H Validation Check G->H

Caption: Workflow for quantitative analysis using HPLC-UV.

3.2 Protocol 3: HPLC-UV Method for Concentration Measurement

Objective: To accurately measure the concentration of the dissolved analyte in the filtered samples from Protocol 2.

Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[11]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to ensure good peak shape.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by running a UV scan of a standard solution to find the absorbance maximum (λmax), likely in the 240-260 nm range.

    • Injection Volume: 10 µL.

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a minimum of five calibration standards that bracket the expected concentration of the diluted samples.

  • Analysis:

    • Inject the calibration standards in order of increasing concentration to generate a calibration curve. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (R²) must be >0.999 for a reliable curve.

    • Inject the diluted samples from the solubility experiment. Ensure the peak areas fall within the range of the calibration curve.

  • Calculation:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

    Solubility (mg/mL) = Concentration_measured (mg/mL) × Dilution_Factor

Part 4: Data Presentation & Safety
4.1 Summarizing Quantitative Data

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and reference.

Table 1: Experimentally Determined Solubility of this compound at 25 °C | Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | | ---------------------- | ------------------ | :----------------: | :----------------: | | e.g., n-Heptane | Nonpolar | TBD | TBD | | e.g., Toluene | Nonpolar Aromatic | TBD | TBD | | e.g., Ethyl Acetate | Intermediate Polar | TBD | TBD | | e.g., Acetone | Polar Aprotic | TBD | TBD | | e.g., Methanol | Polar Protic | TBD | TBD | | e.g., Acetonitrile | Polar Aprotic | TBD | TBD | | e.g., DMSO | Polar Aprotic | TBD | TBD |

TBD: To Be Determined experimentally.

4.2 Mandatory Safety Precautions

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on available safety data sheets (SDS) for related compounds, the following precautions should be observed:[2][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Spill & Waste: In case of a spill, collect the material carefully and dispose of it as hazardous chemical waste according to institutional guidelines. Do not let the product enter drains.

  • Storage: Store the compound in a tightly closed container in a cool, dry place.

Conclusion

This guide has outlined a comprehensive, science-driven approach to determining the solubility of this compound. By integrating theoretical prediction with rigorous, validated experimental and analytical protocols, researchers can generate highly reliable and reproducible data. This information is fundamental for making informed decisions in chemical process scale-up, crystallization development, and formulation, ultimately accelerating the path from laboratory discovery to commercial application.

References

An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-2-(methylsulfonyl)aniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-Fluoro-2-(methylsulfonyl)aniline, a critical building block in contemporary pharmaceutical and materials science. For researchers, scientists, and drug development professionals, understanding the intricate electronic landscape of this molecule is paramount for optimizing its application in complex syntheses. This document synthesizes theoretical principles with actionable experimental protocols, offering a robust framework for the characterization and strategic utilization of this versatile intermediate. We will delve into the synergistic effects of the fluoro and methylsulfonyl substituents on the aniline scaffold, providing both predictive insights and the methodologies to empirically validate them.

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

This compound, with the chemical formula C₇H₈FNO₂S, has emerged as a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] Its utility is derived from the unique combination of a nucleophilic amino group, an aromatic scaffold, and two powerful electron-withdrawing groups: a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The methylsulfonyl group, a strong electron-withdrawing moiety, further modulates the electronic and physicochemical properties of the parent aniline, influencing its reactivity and potential interactions within a biological system.[5] This guide will dissect the electronic consequences of this specific substitution pattern, providing a foundational understanding for its rational application in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1197193-21-7[1]
Molecular Formula C₇H₈FNO₂S[1]
Molecular Weight 189.21 g/mol [1]
Predicted Density 1.374 g/cm³[1]
Predicted Boiling Point 386.4 °C[1]
Topological Polar Surface Area 68.5 Ų[1]
XLogP3 1.1[1]

Theoretical Framework: Unraveling the Electronic Landscape

The electronic properties of this compound are dominated by the interplay between the electron-donating amino group and the strongly electron-withdrawing fluoro and methylsulfonyl substituents. This intricate balance dictates the molecule's reactivity, spectroscopic signature, and electrochemical behavior.

The Push-Pull Effect: A Tug-of-War for Electron Density

The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring through resonance. Conversely, the fluorine atom, while having a weak resonance-donating effect, is strongly inductively withdrawing due to its high electronegativity. The methylsulfonyl group (-SO₂CH₃) is one of the strongest electron-withdrawing groups, exerting its influence through both induction and resonance.

This "push-pull" dynamic results in a highly polarized molecule. The electron density is drawn away from the amino group and the aromatic ring towards the fluoro and methylsulfonyl substituents. This has several key consequences:

  • Reduced Basicity of the Amino Group: The electron-withdrawing nature of the substituents significantly reduces the electron density on the nitrogen atom, making the amino group less basic compared to aniline. This is a critical consideration in synthetic reactions where the nucleophilicity of the amine is a factor.

  • Altered Aromatic Reactivity: The overall electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

  • Modulated Spectroscopic and Electrochemical Properties: The push-pull system leads to a smaller HOMO-LUMO gap, which is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to aniline.[6]

Hammett Substituent Constants: Quantifying Electronic Influence

The Hammett equation provides a quantitative measure of the electron-donating or -withdrawing nature of substituents on an aromatic ring.[7][8] The Hammett constants (σ) for the fluoro and methylsulfonyl groups offer valuable predictive power.

Table 2: Relevant Hammett Substituent Constants

Substituentσ_meta (σ_m)σ_para (σ_p)
-F +0.34+0.06
-SO₂CH₃ +0.68+0.72

Data sourced from various compilations, values can vary slightly.[1][9]

In this compound, the fluorine is para to the methylsulfonyl group and meta to the amino group. The methylsulfonyl group is ortho to the amino group and meta to the fluorine. The strong positive σ values for the methylsulfonyl group indicate its powerful electron-withdrawing capabilities through both the meta and para positions.[1] The positive σ_m for fluorine highlights its inductive withdrawal.[5]

Experimental Characterization of Electronic Properties

To empirically validate the theoretical predictions and to fully characterize the electronic landscape of this compound, a suite of spectroscopic and electrochemical techniques should be employed. The following sections detail the rationale and step-by-step protocols for these essential experiments.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters.

Causality Behind Experimental Choices:

The choice of solvent is critical as it can influence the position of λ_max. A non-polar solvent like hexane or cyclohexane is ideal for observing the fine structure of the absorption bands. Polar solvents like ethanol can engage in hydrogen bonding with the amino group, which can alter the energy of the electronic transitions.[3]

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions to obtain a series of solutions with concentrations ranging from approximately 1 to 10 µg/mL.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the chosen solvent as the blank.

  • Data Acquisition: Record the absorption spectra for each solution over a wavelength range of 200-400 nm.

  • Analysis: Identify the λ_max. Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.

Expected Outcome:

It is anticipated that this compound will exhibit a primary absorption band (π → π* transition) that is red-shifted compared to aniline (λ_max ≈ 230 nm) due to the influence of the substituents.[10]

Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. This information is invaluable for understanding its electron-transfer properties and its stability under oxidative or reductive conditions.

Causality Behind Experimental Choices:

A non-aqueous solvent system, such as acetonitrile or dichloromethane, with a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate), is necessary to access a wide potential window and to avoid solvent-related interfering reactions. The choice of the working electrode (e.g., glassy carbon) provides a wide potential range and good electronic conductivity.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a dry, non-aqueous solvent (e.g., acetonitrile).

  • Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +2.0 V) and back.

  • Analysis: Determine the oxidation potential (E_pa) from the anodic peak. The reversibility of the oxidation can be assessed by the presence and position of a corresponding cathodic peak.

Expected Outcome:

The oxidation of the amino group is expected to occur at a significantly more positive potential compared to aniline, reflecting the electron-withdrawing effects of the fluoro and methylsulfonyl groups which make the removal of an electron more difficult.

Spectroelectrochemistry: Bridging Spectroscopy and Electrochemistry

For a more in-depth analysis, spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry. This allows for the in-situ characterization of the species generated upon oxidation or reduction, providing direct evidence of the electronic structure of the resulting radical cations or anions.

Diagram: Experimental Workflow for Spectroelectrochemistry

Spectroelectrochemistry_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Electrolyte Solution B Dissolve Analyte A->B C Assemble Spectroelectrochemical Cell B->C D Couple to Potentiostat & Spectrometer C->D E Record Initial Spectrum (0 V) D->E F Apply Oxidation Potential E->F G Record Spectra at Potential F->G H Analyze Spectral Changes G->H I Identify Intermediate Species H->I

Caption: Workflow for a spectroelectrochemical experiment.

Computational Modeling: A Theoretical Lens on Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic properties of molecules.[11][12][13] DFT calculations can provide valuable insights into the geometry, orbital energies (HOMO and LUMO), electrostatic potential, and simulated spectroscopic properties of this compound.

Causality Behind Methodological Choices:

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a balance between computational cost and accuracy. For aromatic systems with heteroatoms, a reasonably large basis set with polarization and diffuse functions is recommended to accurately describe the electron distribution.

Computational Protocol: DFT Analysis

  • Structure Optimization: Perform a geometry optimization of the this compound structure using a suitable DFT functional and basis set.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: From the optimized structure, calculate key electronic properties including:

    • HOMO and LUMO energies and their spatial distribution.

    • The molecular electrostatic potential (MEP) map.

    • Simulated UV-Vis spectrum using Time-Dependent DFT (TD-DFT).

    • Natural Bond Orbital (NBO) analysis to quantify charge distribution.

Diagram: Relationship of DFT Outputs to Electronic Properties

DFT_Outputs cluster_dft DFT Calculation cluster_outputs Calculated Properties cluster_insights Inferred Electronic Insights DFT DFT (e.g., B3LYP/6-311++G(d,p)) HOMO_LUMO HOMO/LUMO Energies DFT->HOMO_LUMO MEP Molecular Electrostatic Potential DFT->MEP TDDFT Simulated UV-Vis Spectrum DFT->TDDFT NBO NBO Charges DFT->NBO Redox Redox Potentials HOMO_LUMO->Redox Reactivity Reactivity & Nucleophilicity MEP->Reactivity Transitions Electronic Transitions TDDFT->Transitions NBO->Reactivity Polarity Molecular Polarity NBO->Polarity

Caption: Interrelation of DFT calculations and electronic property insights.

Expected Outcomes from DFT:

  • HOMO/LUMO Distribution: The HOMO is expected to be localized primarily on the aniline ring and the amino group, while the LUMO will likely be distributed over the aromatic ring with significant contributions from the electron-withdrawing methylsulfonyl group.

  • Molecular Electrostatic Potential (MEP): The MEP map will visually represent the charge distribution, with negative potential (red/yellow) localized around the oxygen atoms of the sulfonyl group and the fluorine atom, and positive potential (blue) near the amino hydrogens.

Conclusion: A Roadmap for Application

This technical guide has provided a multi-faceted approach to understanding the electronic properties of this compound. By combining a robust theoretical framework with detailed, actionable experimental protocols, researchers are equipped to fully characterize this important synthetic intermediate. A thorough grasp of its electronic landscape, from the push-pull effects of its substituents to its redox behavior, is the cornerstone of its rational and effective use in the development of next-generation pharmaceuticals and advanced materials. The methodologies outlined herein provide a clear and self-validating system for generating the critical data needed to drive innovation.

References

reactivity of the aniline moiety in 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Aniline Moiety in 4-Fluoro-2-(methylsulfonyl)aniline

Abstract

This compound is a highly functionalized aromatic intermediate of significant interest in the fields of medicinal chemistry and materials science.[1] The reactivity of its aniline moiety is uniquely modulated by the presence of two powerful, electronically-opposed substituents: a strongly electron-withdrawing methylsulfonyl group and a halogen with dual electronic character, the fluoro group. This guide provides an in-depth analysis of the electronic landscape of this molecule, dissecting the interplay of inductive and mesomeric effects that govern its reactivity. We will explore the consequences for the nucleophilicity of the aniline nitrogen, the regioselectivity of electrophilic aromatic substitution, and its utility in modern synthetic transformations, particularly in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical properties of this versatile building block.

The Electronic Landscape: A Tug-of-War on the Aromatic Ring

The chemical behavior of the aniline moiety in this compound is not straightforward. It is the result of a complex interplay between the electron-donating amino group and two potent electron-withdrawing substituents. Understanding this electronic balance is paramount to predicting and controlling its reactivity.

  • Amino Group (-NH₂): As in any aniline, the nitrogen's lone pair of electrons can be delocalized into the aromatic π-system. This constitutes a strong positive mesomeric (+M) effect, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[2]

  • Fluoro Group (-F): The fluorine atom, positioned para to the amine, exhibits two competing effects. It has a powerful negative inductive (-I) effect due to its high electronegativity, withdrawing electron density through the sigma bond.[3] Simultaneously, its lone pairs exert a positive mesomeric (+M) effect, though this is significantly weaker than its -I effect due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals. The net result is deactivation of the ring relative to benzene, but it still directs electrophiles to the ortho and para positions.[3]

  • Methylsulfonyl Group (-SO₂Me): Situated ortho to the amine, the methylsulfonyl group is one of the most powerful electron-withdrawing groups used in organic synthesis. It exerts both a strong -I effect and a strong negative mesomeric (-M) effect, pulling significant electron density out of the aromatic ring and directing incoming electrophiles to the meta position.[4]

The cumulative impact of these groups renders the aromatic ring significantly electron-deficient and drastically reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

substituents Substituents NH2 Amino (-NH2) substituents->NH2 -NH2 (Amino) F Fluoro (-F) substituents->F -F (Fluoro) SO2Me Methylsulfonyl (-SO2Me) substituents->SO2Me -SO2Me (Methylsulfonyl) effects Electronic Effects reactivity Impact on Reactivity effects->reactivity Overall Ring Deactivation Reduced N Nucleophilicity Complex Regioselectivity NH2->effects +M (Strong) -I (Moderate) F->effects -I (Strong) +M (Weak) SO2Me->effects -M (Strong) -I (Strong)

Caption: Interplay of electronic effects in this compound.

Reactivity Profile of the Aniline Moiety

Nucleophilicity of the Aniline Nitrogen

The primary consequence of the potent electron-withdrawing environment is a marked reduction in the electron density on the aniline nitrogen. This has two major implications:

  • Reduced Basicity: The molecule is a much weaker base than aniline. Protonation of the amino group is less favorable, requiring stronger acidic conditions.

  • Diminished Nucleophilicity: The nitrogen lone pair is less available for donation, making the molecule a weaker nucleophile. Consequently, reactions involving the nucleophilic attack of the amine, such as N-acylation, N-alkylation, and C-N cross-coupling reactions, require more forcing conditions (e.g., stronger bases, higher temperatures, or highly reactive electrophiles) than for more electron-rich anilines. This characteristic is often exploited in drug synthesis to selectively react with other, more nucleophilic sites or to impart metabolic stability.[5]

Electrophilic Aromatic Substitution (EAS)

While the ring is heavily deactivated, EAS can still occur under specific conditions. The regiochemical outcome is dictated by the directing effects of the three substituents.

  • -NH₂ group directs to: Position 6 (ortho) and Position 4 (para, blocked).

  • -SO₂Me group directs to: Position 4 (meta, blocked) and Position 6 (meta).

  • -F group directs to: Position 3 and 5 (ortho).

The powerful activating and directing effect of the amino group is the dominant influence. Both the -NH₂ and -SO₂Me groups direct towards position 6. The positions ortho to the fluorine (3 and 5) are also potential sites. However, position 3 is sterically hindered by the bulky adjacent methylsulfonyl group. Therefore, electrophilic attack is most likely to occur at position 5 or 6 , with the precise outcome depending on the steric bulk of the electrophile and the specific reaction conditions.

Caption: Directing effects for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing character of the ortho -SO₂Me group and the presence of a good leaving group (-F) make the molecule a candidate for nucleophilic aromatic substitution.[6] Strong nucleophiles can attack the carbon bearing the fluorine (C4), leading to displacement of the fluoride ion. The stability of the intermediate Meisenheimer complex is enhanced by the delocalization of the negative charge onto the sulfonyl group's oxygen atoms.[7] This reactivity pathway is a powerful tool for introducing a variety of functionalities at the C4 position.

Applications in Modern Synthesis: A Gateway to Complex Molecules

The attenuated nucleophilicity of the aniline nitrogen in molecules like this compound is a critical feature in the construction of complex pharmaceuticals, particularly kinase inhibitors. Many synthetic routes for drugs like Pazopanib and Lapatinib involve the coupling of a substituted aniline with an electrophilic heterocyclic core.[8][9] While this exact aniline may not be a direct precursor in all published routes, its reactivity profile is representative of the challenges and opportunities encountered. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools for forming the crucial C-N bond with such deactivated anilines.[5][10]

PropertyValueSource
Chemical Formula C₇H₈FNO₂S[11]
Molecular Weight 189.21 g/mol [11]
CAS Number 1197193-21-7[1][11]
-NH₂ Effect +M (Strong), -I[2]
-F Effect -I (Strong), +M (Weak)[3]
-SO₂Me Effect -M (Strong), -I (Strong)[4]
Table 1: Physicochemical Properties and Substituent Effects.

Field-Proven Methodologies: Experimental Protocols

The following protocols are representative of how the aniline moiety in this compound can be derivatized. These are illustrative and should be adapted and optimized based on specific downstream requirements.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes the formation of an amide bond, a common transformation to protect the amine or to install a required pharmacophore.

Objective: To synthesize N-(4-fluoro-2-(methylsulfonyl)phenyl)acetamide.

Workflow:

G start Dissolve this compound and a non-nucleophilic base (e.g., pyridine) in an aprotic solvent (e.g., DCM). step2 Cool the mixture to 0 °C in an ice bath. start->step2 step3 Add Acetyl Chloride dropwise under an inert atmosphere (N2). step2->step3 step4 Allow reaction to warm to RT and stir for 2-4 hours (monitor by TLC). step3->step4 step5 Quench with water and perform aqueous workup (wash with aq. HCl, aq. NaHCO3, brine). step4->step5 step6 Dry organic layer (Na2SO4), filter, and concentrate in vacuo. step5->step6 end Purify by recrystallization or column chromatography. step6->end

Caption: Workflow for a typical N-acylation reaction.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, cool the reaction vessel to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and quench by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the desired acetamide.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling

This protocol illustrates the formation of a C-N bond between the aniline and an aryl bromide, a key transformation in modern drug discovery.[10]

Objective: To synthesize 4-Fluoro-N-(aryl)-2-(methylsulfonyl)aniline.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.

Conclusion

The aniline moiety in this compound presents a fascinating case study in substituent effects. Its reactivity is dominated by the powerful electron-withdrawing nature of the ortho-sulfonyl and para-fluoro groups, which significantly deactivate the ring and temper the nucleophilicity of the nitrogen atom. This attenuated reactivity, while requiring more specialized conditions for transformations, provides a unique handle for chemists to achieve selective functionalization. A thorough understanding of its electronic properties is crucial for its effective deployment as a strategic building block in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.

References

The Pivotal Role of the Methylsulfonyl Group in 4-Fluoro-2-(methylsulfonyl)aniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to 4-Fluoro-2-(methylsulfonyl)aniline: A Key Architectural Element in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to achieving desired pharmacological profiles. Among these, substituted anilines serve as foundational scaffolds for a vast array of therapeutic agents. This compound is a key intermediate that has garnered significant attention for its unique combination of functional groups, each contributing to a nuanced electronic and conformational profile.[1] This guide provides an in-depth analysis of the central role played by the methylsulfonyl group in defining the chemical personality and utility of this molecule for researchers, medicinal chemists, and drug development scientists.

The structure features a trifunctional aromatic ring: an activating, nucleophilic amine group; a strongly deactivating, electron-withdrawing methylsulfonyl group; and a highly electronegative fluorine atom. This specific arrangement, particularly the ortho-relationship between the sulfonyl and amino groups, creates a distinct chemical environment that profoundly influences the molecule's reactivity, physicochemical properties, and potential for interaction with biological targets. Understanding the dominant influence of the sulfonyl moiety is critical to leveraging this building block for the rational design of next-generation therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1197193-21-7[2]
Molecular Formula C₇H₈FNO₂S[2]
Molecular Weight 189.21 g/mol [2]
Topological Polar Surface Area 68.5 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]
XLogP3 1.1[2]
Predicted Boiling Point 386.4 ± 42.0 °C[2]
Predicted Density 1.374 ± 0.06 g/cm³[2]

Section 2: The Electronic Architecture: Deconstructing the Sulfonyl Group's Influence

The methylsulfonyl (-SO₂CH₃) group is a powerful modulator of the electronic landscape of the aniline ring. Its influence stems primarily from its potent electron-withdrawing nature, which arises from a combination of inductive and resonance effects.

Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is double-bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework. This inductive withdrawal is a dominant characteristic of the sulfonyl group.[3]

Resonance Effect (-R): While less intuitive than for carbonyls or nitro groups, the sulfonyl group can participate in resonance by accepting electron density into vacant d-orbitals on the sulfur atom. This delocalizes the electron density of the aromatic ring, further reducing the electron density at the ortho and para positions relative to the sulfonyl group.

The combined -I and -R effects of the sulfonyl group, positioned ortho to the amine, dramatically decrease the electron density on the aniline nitrogen. The lone pair of electrons on the nitrogen, which is the source of its basicity and nucleophilicity, is significantly delocalized into the electron-deficient aromatic ring.[4][5] This effect is further compounded by the strong inductive withdrawal from the para-fluoro substituent.[6] Consequently, this compound is a significantly weaker base than aniline itself.[4]

Caption: Dominant electron-withdrawing effects on the aniline core.

Section 3: Implications for Reactivity and Synthesis

The profound electronic modulation by the sulfonyl group dictates the synthetic utility and reaction profile of this compound. The reduced nucleophilicity of the amino group means that reactions such as acylation or alkylation may require more forcing conditions (e.g., stronger bases or more reactive electrophiles) compared to electron-rich anilines. Conversely, the strongly deactivated ring is less susceptible to electrophilic aromatic substitution.

This unique reactivity makes the molecule a valuable and predictable building block. Below is a representative protocol for the synthesis of a structurally related compound, 2-fluoro-4-(methylsulfonyl)aniline, which illustrates a common strategy for introducing the sulfonyl moiety.

Experimental Protocol: Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline

This protocol is adapted from established methodologies and demonstrates a copper-catalyzed coupling reaction to form the C-S bond.[7]

Objective: To synthesize 2-fluoro-4-(methylsulfonyl)aniline from 2-fluoro-4-iodoaniline and sodium methanesulfinate.

Materials:

  • 2-Fluoro-4-iodoaniline (1.0 eq)

  • Sodium methanesulfinate (1.2 eq)

  • Copper(II)-benzene trifluoromethanesulfonate complex (0.07 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.14 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄)

  • Diisopropyl ether

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-iodoaniline (1.0 eq) and dissolve in DMSO (approx. 5 mL per gram of starting material).

  • Catalyst and Ligand Addition: To the solution, add the copper(II)-benzene trifluoromethanesulfonate complex (0.07 eq), sodium methanesulfinate (1.2 eq), and N,N'-dimethylethylenediamine (0.14 eq) in sequence.

    • Causality Note: The copper catalyst facilitates the coupling between the aryl iodide and the sulfinate salt. DMEDA acts as a ligand to stabilize the copper catalyst and improve reaction efficiency.

  • Reaction: Place the reaction vessel in a preheated oil bath at 120°C and stir the mixture vigorously overnight.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup - Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with water (approx. 10 volumes relative to DMSO). Extract the aqueous phase three times with ethyl acetate.

    • Causality Note: The addition of water precipitates organic compounds and allows for extraction into an immiscible organic solvent like EtOAc.

  • Workup - Washing and Drying: Combine the organic extracts and wash them five times with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Causality Note: Washing with brine removes residual DMSO and water. MgSO₄ is a drying agent that removes trace water from the organic solvent.

  • Isolation and Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. This will yield a crude solid. Wash the resulting solid with diisopropyl ether to remove non-polar impurities and dry in a vacuum oven to a constant weight.

  • Characterization: The final product can be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity. Expected ¹H NMR (DMSO-d₆) signals would include peaks in the aromatic region, a singlet for the amine protons, and a singlet for the methylsulfonyl protons. The mass spectrum should show the correct molecular ion peak (M+H)⁺ at m/z 190.3.[7]

Caption: Workflow for the synthesis of 2-fluoro-4-(methylsulfonyl)aniline.

Section 4: The Sulfonyl Moiety in Drug Design and Medicinal Chemistry

The true value of the methylsulfonyl group in this scaffold is realized in its application to drug design, where it serves multiple strategic functions.

A Key Pharmacophore and Bioisostere

The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows the moiety to form strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a biological target, such as an enzyme or receptor active site. This property is crucial for anchoring a ligand in a binding pocket and achieving high potency.

Furthermore, the sulfonyl group is recognized as a non-classical bioisostere for other important functional groups.[8][9] Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its biological activity.[10] The sulfonyl group can mimic the hydrogen bonding pattern and steric profile of sulfonamides or even the carboxylate group under certain conditions, offering a way to improve pharmacokinetic properties like cell permeability or metabolic stability.[8][11]

drug_interaction cluster_receptor Receptor Active Site cluster_ligand Ligand: Sulfonyl Aniline Moiety receptor_nh NH (Backbone Amide) sulfonyl O=S=O (Sulfonyl Group) receptor_nh->sulfonyl H-Bond receptor_oh OH (Ser/Thr/Tyr) receptor_oh->sulfonyl H-Bond

Caption: The sulfonyl group acting as a hydrogen bond acceptor.

Modulating Physicochemical Properties for ADME

The introduction of fluorine and sulfonyl groups is a well-established tactic for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[12]

  • Lipophilicity (LogP/LogD): While the sulfonyl group is polar, its overall contribution to lipophilicity can be complex. In this molecule, the combination with a fluorine atom often results in a moderate LogP, which is frequently desirable for balancing solubility and membrane permeability.[13]

  • Metabolic Stability: The C-F bond is exceptionally strong, and introducing fluorine at a potential site of metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.[12][14] The electron-withdrawing nature of the sulfonyl group also deactivates the aromatic ring, making it more resistant to oxidative metabolism.

  • pKa Adjustment: As discussed, the sulfonyl group significantly lowers the pKa of the aniline. This can be strategically used to ensure the molecule is in the desired ionization state at physiological pH (around 7.4), which is critical for target engagement and cell permeability.[13]

Applications in Therapeutic Areas

The sulfonyl aniline pharmacophore is a key feature in a variety of approved drugs and clinical candidates. For instance, it is a central component in certain non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.[15] The sulfonyl group often fits into a specific sub-pocket of the COX-2 active site, contributing to selectivity over the COX-1 isoform. While this compound itself is a building block, its structural motifs are directly relevant to the design of inhibitors for kinases, proteases, and other enzyme classes where precise hydrogen bonding and optimized physicochemical properties are essential for success.

Section 5: Conclusion

The methylsulfonyl group in this compound is far more than a simple substituent; it is the dominant architectural element that defines the molecule's utility in drug discovery. Through its powerful electron-withdrawing effects, it precisely controls the basicity and reactivity of the aniline nitrogen. As a pharmacophore, its capacity for hydrogen bonding provides a critical anchor for target binding. Finally, in concert with the fluoro group, it offers a versatile handle for tuning ADME properties. For medicinal chemists and drug developers, a thorough understanding of the multifaceted role of the sulfonyl group is essential for harnessing the full potential of this and related building blocks in the creation of safer and more effective medicines.

Section 6: References

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  • Pardo, L., Deupi, X., Dolker, N., Lopez-Rodriguez, M. L., & Campillo, M. (2007). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic chemistry, 46(24), 10326–10337. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. r/chemhelp. Retrieved from --INVALID-LINK--

  • Boger, D. L., Munk, S. A., Zarrinmayeh, H., Ishizaki, T., Heltzel, C. E., & Kitos, P. A. (1993). CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evaluation. Journal of medicinal chemistry, 36(26), 4172–4182. Retrieved from --INVALID-LINK--

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  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-(methylsulphonyl)aniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scope of the direct sulfonylation of aniline derivatives. Retrieved from --INVALID-LINK--

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  • PubChem. (n.d.). 4-Fluoro-3-(methylsulphonyl)aniline. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules (Basel, Switzerland), 27(11), 3569. Retrieved from --INVALID-LINK--

  • Mol-Instincts. (n.d.). 4-(methylsulfonyl)aniline. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2016). Why does sulfonation of aniline occur para rather than ortho?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from --INVALID-LINK--

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  • MDPI. (2021). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. International Journal of Molecular Sciences, 22(19), 10757. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). 2-fluoro-4-(methylsulphonyl)aniline (C7H8FNO2S). Retrieved from --INVALID-LINK--

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  • BenchChem. (n.d.). Reactivity comparison between 4-Fluoro-2-methoxy-N-methylaniline and its non-fluorinated analog. Retrieved from --INVALID-LINK--

  • SynQuest Labs. (2016). 2-Fluoro-4-(methylsulfonyl)aniline Safety Data Sheet. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2014). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules (Basel, Switzerland), 19(7), 9913–9926. Retrieved from --INVALID-LINK--

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References

An In-Depth Technical Guide to Fluorinated Aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in the Aniline Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Over 20% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to its profound ability to modulate key molecular properties.[3] When this unique element is combined with the aniline scaffold—a privileged structure in its own right, known for its role as a key hinge-binding motif in kinase inhibitors and a versatile synthetic handle—the result is a class of compounds with immense therapeutic potential.[4]

This guide provides an in-depth exploration of fluorinated aniline derivatives, moving beyond a simple catalog of compounds to explain the fundamental principles and practical applications that make this chemical class so vital. We will dissect the causal relationships between fluorine substitution and its effects on physicochemical properties, delve into robust synthetic methodologies, and examine real-world case studies of successful drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of fluorinated anilines to overcome challenges in potency, selectivity, and pharmacokinetics.

Part 1: The Physicochemical Impact of Fluorination on the Aniline Core

The substitution of a hydrogen atom with fluorine, while seemingly a minor isosteric replacement (Van der Waals radius of 1.20 Å for H vs. 1.47 Å for F), induces significant electronic and conformational changes.[5] These alterations are not merely incremental; they can fundamentally transform a molecule's behavior in a biological system.

Modulation of Basicity (pKa)

The aniline nitrogen's basicity is a critical parameter influencing solubility, receptor interaction, and cell permeability. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which can significantly lower the pKa of the aniline nitrogen.[2][6] This effect is position-dependent:

  • Ortho- and Para-Substitution: Have the most pronounced pKa-lowering effect due to the combination of inductive and resonance effects.

  • Meta-Substitution: The effect is primarily inductive and therefore slightly less pronounced.

This modulation is a powerful tool. By decreasing basicity, chemists can reduce unwanted interactions with acidic cellular components, mitigate off-target effects at physiological pH, and fine-tune a compound's ionization state to optimize absorption and distribution.[2]

CompoundSubstitution PatternpKa of Conjugate Acid
AnilineUnsubstituted4.63
4-Fluoroanilinepara-F4.65
3-Fluoroanilinemeta-F3.51
2-Fluoroanilineortho-F3.20
2,4-Difluoroanilinedi-substituted~2.2

Table 1: Comparison of the approximate pKa values of the conjugate acids of aniline and various fluoroaniline derivatives. Electron-withdrawing substituents generally decrease the pKa.[7]

Impact on Lipophilicity and Permeability

While highly electronegative, the fluorine atom is poorly polarizable.[2] Consequently, replacing a C-H bond with a C-F bond often increases the local lipophilicity of that region of the molecule.[2] This can enhance passive membrane permeability and improve oral bioavailability.[2] However, the overall effect is context-dependent; multiple fluorine substitutions can create strong molecular dipoles that may alter solubility and interactions in unpredictable ways.[8] The strategic placement of fluorine can therefore be used to balance solubility and permeability, key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Metabolic Blocking and Enhanced Stability

One of the most celebrated applications of fluorine is as a "metabolic shield."[6][9][10] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often hydroxylate electron-rich aromatic rings at susceptible C-H positions. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol vs. ~99 kcal/mol for C-H), making it highly resistant to oxidative cleavage by CYP enzymes.[10]

By placing a fluorine atom at a known site of metabolic oxidation (a "soft spot"), chemists can block this pathway, thereby increasing the drug's half-life and bioavailability.[1][10] This strategy prevents the formation of potentially reactive or inactive metabolites.[1]

Metabolic_Blocking cluster_0 Without Fluorine cluster_1 With Fluorine Shield Parent_Aniline Parent Aniline (Metabolically Liable) Metabolite Oxidized Metabolite (e.g., Phenol) Parent_Aniline->Metabolite CYP450 Oxidation at para-position Fluoro_Aniline 4-Fluoroaniline (Metabolically Stable) Blocked Metabolism Blocked Fluoro_Aniline->Blocked C-F bond resists oxidation Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar(F)-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition AmineComplex [Ar(F)-Pd(II)(NHR₂)L₂]⁺X⁻ OxAdd->AmineComplex Ligand Exchange AmidoComplex Ar(F)-Pd(II)(NR₂)L₂ AmineComplex->AmidoComplex Deprotonation BaseH [Base-H]⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ ArX Ar-F + Ar-X Amine R₂NH Base Base

References

An In-Depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)aniline as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Medicinal Chemistry

4-Fluoro-2-(methylsulfonyl)aniline is a highly functionalized aromatic amine that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its strategic importance stems from the unique interplay of its three core components: an aniline backbone, a fluorine atom, and a methylsulfonyl group. This trifecta of functionalities imparts specific electronic properties and steric influences that chemists can exploit to construct complex molecular architectures with desirable pharmacological profiles.

Anilines are foundational scaffolds in drug discovery, but their inclusion can present challenges such as metabolic instability or toxicity.[3][4] The thoughtful substitution on the aniline ring, as seen in this compound, is a deliberate design strategy to mitigate these liabilities while fine-tuning physicochemical properties like bioavailability and target selectivity.[3] This guide provides an in-depth analysis of this reagent, exploring its properties, reactivity, and application in advanced synthesis for researchers and drug development professionals.

Core Physicochemical and Structural Characteristics

A precise understanding of a building block's properties is fundamental to its effective application. This compound is a solid at room temperature with a molecular weight of 189.21 g/mol .[1][5] Its key identifiers and predicted properties are summarized below.

PropertyValueSource(s)
CAS Number 1197193-21-7[2][5][6]
Molecular Formula C₇H₈FNO₂S[5]
Molecular Weight 189.21 g/mol [5]
Purity ≥97% (Typical)[6]
Appearance Solid[1]
Storage Sealed in dry, room temperature, dark place[6]
Topological Polar Surface Area 68.5 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Predicted Boiling Point 386.4 ± 42.0 °C[5]
Predicted Density 1.374 ± 0.06 g/cm³[5]

The Causality of Reactivity: An Electronically Deficient System

The synthetic utility of this compound is dictated by the powerful electronic effects of its substituents. Understanding these effects is crucial for predicting its behavior in chemical reactions and designing rational synthetic routes.

  • Methylsulfonyl Group (-SO₂CH₃): Located at the ortho position to the amine, the methylsulfonyl group is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution through both a strong negative inductive effect (-I) and a negative mesomeric effect (-M). This significantly reduces the electron density of the entire aromatic system.

  • Fluorine Atom (-F): Positioned para to the amine, the fluorine atom exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[7] While it also possesses lone pairs capable of a positive mesomeric effect (+M), this resonance donation is weak due to poor orbital overlap.[7] The net result is that fluorine also deactivates the ring.

The cumulative effect of these two powerful electron-withdrawing groups renders the aniline nitrogen significantly less nucleophilic and less basic compared to unsubstituted aniline. This reduced reactivity is a critical consideration for experimental design, often necessitating more forcing reaction conditions or specialized reagents for transformations like acylation or alkylation.[8][9]

Electronic influences on the this compound core.

Key Synthetic Transformations and Protocols

Despite its electronically deficient nature, this compound is a valuable synthon for introducing a specific fluorinated, sulfonylated phenyl moiety into target molecules. Its primary utility lies in reactions targeting the amino group, such as amide bond formations and cross-coupling reactions.

Application Focus: Amide Bond Formation

Amide bond formation is one of the most common reactions in medicinal chemistry. Due to the low nucleophilicity of this compound, standard coupling conditions may be sluggish or ineffective. Protocols often require stronger activating agents or more forcing conditions, such as heating, to achieve good conversion.[8][9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) B 2. Add Coupling Reagent (e.g., HATU, T3P) & Base (e.g., DIPEA) A->B C 3. Add this compound (1.0 eq) to the activated acid B->C D 4. Stir at Elevated Temperature (e.g., 60-80 °C) and Monitor by LC-MS C->D E 5. Quench reaction & perform aqueous work-up D->E F 6. Extract with Organic Solvent E->F G 7. Purify by Column Chromatography F->G

General workflow for amide coupling with electron-deficient anilines.

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.0 equivalent), a suitable coupling reagent such as HATU (1.1 equivalents), and an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Activation: Cool the mixture in an ice bath (0 °C) and add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise. Stir the mixture at this temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add this compound (1.05 equivalents) to the reaction mixture.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require several hours to reach completion.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

This robust protocol accounts for the reduced nucleophilicity of the aniline by using a potent activating agent (HATU) and elevated temperatures to drive the reaction to completion.[10][11]

Potential in Cross-Coupling Reactions

While the amino group is the primary site for functionalization, the aniline core can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13][14][15] To achieve this, the aniline must first be converted into a suitable electrophile, typically an aryl halide or triflate, through reactions like diazotization followed by Sandmeyer-type transformations. The presence of the strong electron-withdrawing groups can influence the oxidative addition step in the catalytic cycle, a key consideration for catalyst and ligand selection.[16]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Classification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[17]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly sealed container in a dry, cool, and dark place to ensure stability.[6]

Conclusion

This compound is a specialized yet highly valuable building block for medicinal chemistry and organic synthesis. Its unique electronic profile, characterized by a highly deactivated aromatic system, presents both challenges and opportunities. While reactions involving this synthon may require carefully optimized and often more forcing conditions, it provides a direct route to incorporating a 4-fluoro-2-(methylsulfonyl)phenyl moiety. This motif is of significant interest in drug design for its potential to enhance metabolic stability, modulate pKa, and engage in specific interactions with biological targets. The detailed understanding of its reactivity and the application of robust protocols, as outlined in this guide, empower chemists to effectively leverage this building block in the creation of novel and complex molecules.

References

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Substrates

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[5][6][7] The reaction's power lies in its ability to overcome the limitations of traditional methods, offering milder conditions and broader functional group tolerance.[1][4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a particularly challenging substrate: 4-fluoro-2-(methylsulfonyl)aniline. This molecule presents a confluence of electronic and steric hurdles. The strong electron-withdrawing nature of the sulfonyl group deactivates the aniline nitrogen, making it a less potent nucleophile. Concurrently, the ortho-sulfonyl group provides significant steric hindrance around the reactive center. Furthermore, the presence of a fluoro substituent on the aromatic ring introduces the possibility of C-F bond activation, a less common but viable coupling pathway.

Understanding and overcoming these challenges is paramount for researchers and drug development professionals. This guide will delve into the mechanistic intricacies of the reaction, provide a framework for rational reaction optimization, present a detailed experimental protocol, and offer troubleshooting guidance based on established principles and field experience.

The Catalytic Cycle: A Mechanistic Blueprint for Success

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[1][2][8]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L_n Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Ar-Pd(II)(L)-NHR'R'' [Ar-Pd(II)(L)-NR'R''] Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R''->Pd(0)L Ar-NR'R'' Product (Ar-NR'R'') Ar-Pd(II)(L)-NHR'R''->Ar-NR'R''

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex. This is often the rate-determining step.[9][10]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then removes a proton from the amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

For a substrate like this compound, the electron-withdrawing sulfonyl group can slow down the oxidative addition step if it is the aryl halide coupling partner. Conversely, as the amine coupling partner, its reduced nucleophilicity can hinder the amine coordination and deprotonation steps. The choice of ligand is paramount to facilitate these key transformations.[5][6]

Reaction Optimization: A Data-Driven Approach

The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors: the palladium source, the ligand, the base, and the solvent.[1] For a challenging substrate, a systematic optimization is crucial. The following table outlines a logical approach to screen reaction parameters.

ParameterVariationRationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™-type precatalysts[11]Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ.[12] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) precatalysts offer improved air and moisture stability and can lead to more reproducible results.[11][13]
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos[6][8] N-Heterocyclic Carbenes (NHCs): IPr, SIMesBulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the crucial reductive elimination step, while preventing β-hydride elimination.[1][6] The steric bulk of these ligands can also help to overcome the hindrance from the ortho-sulfonyl group. NHC ligands are a powerful alternative, known for their strong σ-donating ability and thermal stability, which can be beneficial for less reactive substrates.[14]
Base Alkoxides: NaOtBu, KOtBu, LHMDS Carbonates: Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the aniline. Sodium and potassium tert-butoxide are the most common choices.[12] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate or potassium phosphate can be employed, although this may require higher reaction temperatures.[2]
Solvent Toluene, Dioxane, THF, t-BuOHAprotic, non-coordinating solvents are generally preferred to avoid interference with the catalyst.[12][15] Toluene and dioxane are widely used. The choice of solvent can also influence the solubility of the base and the palladium complexes, thereby affecting the reaction rate.
Temperature 80 - 110 °CThe reaction temperature needs to be high enough to overcome the activation energy barriers, particularly for the oxidative addition of less reactive aryl halides. However, excessively high temperatures can lead to catalyst decomposition.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol provides a general starting point for the amination of this compound with a generic aryl bromide. Note: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous.

Reagents and Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

Workflow Diagram:

Buchwald_Hartwig_Workflow A Reagent Preparation (Inert Atmosphere) B Reaction Setup A->B Add reagents to reaction vessel C Reaction Monitoring (TLC/LC-MS) B->C Heat and stir D Workup C->D Quench and extract E Purification (Column Chromatography) D->E Isolate crude product F Characterization (NMR, MS) E->F Obtain pure product

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.024 mmol, 2.4 mol%) in anhydrous toluene (1 mL). Stir the mixture at room temperature for 10-15 minutes. This pre-formation step can lead to more consistent results.

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the reaction vessel. Add additional anhydrous toluene to bring the total reaction volume to achieve a desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Seal the reaction vessel and place it in a preheated heating block or oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following table provides guidance on common problems and potential solutions.[16][17]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (due to air/moisture exposure) \n - Insufficiently strong base \n - Low reaction temperature \n - Poor solubility of reagents[12]- Ensure rigorous inert atmosphere and use of anhydrous solvents. \n - Switch to a stronger base (e.g., LHMDS). \n - Increase the reaction temperature in increments of 10 °C. \n - Try a different solvent or a solvent mixture to improve solubility.[15]
Formation of Side Products (e.g., Hydrodehalogenation) - β-hydride elimination competing with reductive elimination[1] \n - Catalyst decomposition- Use a bulkier ligand (e.g., BrettPhos) to favor reductive elimination. \n - Lower the reaction temperature.
Inconsistent Results - Inconsistent quality of reagents or solvents \n - Incomplete pre-formation of the active catalyst- Use freshly purified reagents and high-purity anhydrous solvents. \n - Implement a consistent catalyst pre-formation step.

Conclusion: A Versatile Tool for Complex Synthesis

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. While challenging substrates like this compound require careful consideration of reaction parameters, a systematic approach to optimization, grounded in a solid mechanistic understanding, can lead to successful outcomes. The protocols and troubleshooting guide presented here provide a robust starting point for researchers in drug discovery and development to harness the power of this transformative reaction.

References

Suzuki coupling protocols for 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for 4-Fluoro-2-(methylsulfonyl)aniline

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to performing Suzuki-Miyaura cross-coupling reactions with this compound. This electron-deficient aniline derivative is a valuable building block in medicinal chemistry, and its successful coupling is crucial for the synthesis of novel biaryl compounds, which are prominent scaffolds in numerous pharmaceutical agents.[1] This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale for procedural choices, empowering researchers to optimize conditions for their specific synthetic targets.

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges carbon-carbon bonds between organoboron species and organic halides or triflates using a palladium catalyst.[2] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the relatively low toxicity of the boron reagents.[3] However, the electronic properties of the substrates, such as the electron-withdrawing fluoro and methylsulfonyl groups on this compound, can significantly impact reactivity, necessitating carefully chosen conditions for efficient coupling.[4][5]

The Catalytic Heart of the Reaction: Mechanism and Rationale

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimization. The reaction is a well-orchestrated sequence of three primary steps centered on a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][7][8][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (e.g., a brominated derivative of this compound). This is often the rate-determining step and results in a Pd(II) complex.[5] The electron-deficient nature of the aniline substrate generally facilitates this step.[4]

  • Transmetalation : This is where the new carbon-carbon bond's components are brought together. The organoboron compound (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[2][10] This activated species then transfers its organic group to the Pd(II) center, displacing the halide. The choice and strength of the base are critical for the efficiency of this step.[11][12]

  • Reductive Elimination : In the final step, the two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label PdII_Aryl R¹-Pd(II)L₂-X TM_label Transmetalation PdII_Aryl->TM_label PdII_Biaryl R¹-Pd(II)L₂-R² RE_label Reductive Elimination PdII_Biaryl->RE_label OA_label->PdII_Aryl RE_label->Pd0 Product Product (R¹-R²) RE_label->Product TM_label->PdII_Biaryl ArylHalide Aryl Halide (R¹-X) ArylHalide->OA_label Boronic Boronic Acid/Ester (R²-B(OR)₂) Boronate [R²-B(OR)₂(Base)]⁻ (Activated Boronate) Boronic->Boronate Activation Base Base Base->Boronate Boronate->TM_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components and Optimization Strategy

The success of coupling this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Source & Ligand Selection : While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, challenging substrates often benefit from more advanced catalytic systems.[13][14] Modern catalysts typically involve a stable Pd(II) precatalyst, such as Pd(OAc)₂, combined with a specialized ligand. The ligand stabilizes the palladium center and is crucial for tuning its reactivity. For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[6][7][15] They accelerate both the oxidative addition and the final reductive elimination step, leading to higher yields and faster reactions.[16]

  • The Role of the Base : The base is not merely a pH adjuster; it is a stoichiometric reagent critical for activating the boronic acid.[10] Weaker bases like sodium carbonate (Na₂CO₃) may suffice for reactive partners, but for a moderately deactivated substrate like this compound, stronger inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally more reliable.[2][8] Cesium carbonate is particularly effective due to the high solubility of its boronate salts.

  • Solvent System : The choice of solvent impacts the solubility of all components and the reaction temperature. Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are most common.[4] These are typically used with a small amount of water. This biphasic system is advantageous as it helps dissolve the inorganic base while keeping the organic components in the primary solvent phase, facilitating the reaction at the interface.

  • Boron Reagent : While arylboronic acids are standard, they can be prone to side reactions like protodeboronation (replacement of the boron group with hydrogen).[4] For valuable or sensitive coupling partners, using more stable boronic esters, such as pinacol esters (Bpin), can prevent this side reaction and improve reaction outcomes.[4][6]

Experimental Application Protocols

The following protocols provide robust starting points for the Suzuki coupling of a halogenated this compound derivative. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Boronic Acid, Base setup->reagents degas Degas Solvent & Add to Flask reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup (Quench & Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Purpose Coupling with a Pd(dppf)Cl₂ Catalyst System

This protocol is a reliable starting point for coupling with a wide range of standard aryl- and heteroarylboronic acids.

Materials:

  • 5-Bromo-4-fluoro-2-(methylsulfonyl)aniline (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2–5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas line.

Procedure:

  • Setup : To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-4-fluoro-2-(methylsulfonyl)aniline, the arylboronic acid, and the base.

  • Catalyst Addition : Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Solvent Addition : Add the degassed solvent mixture (dioxane and water) via syringe.

  • Reaction : Heat the reaction mixture with vigorous stirring to 80–100 °C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[18]

Protocol 2: High-Efficiency Coupling for Challenging Substrates

This protocol utilizes a modern Buchwald-type precatalyst, which is often more effective for sterically hindered or electronically challenging coupling partners.

Materials:

  • 5-Bromo-4-fluoro-2-(methylsulfonyl)aniline (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 equiv)

  • XPhos Pd G3 Precatalyst (1–3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene or 2-Methyl-THF and Water (e.g., 10:1 v/v)

  • Glovebox or Schlenk line, magnetic stirrer.

Procedure:

  • Setup : In a glovebox or under a robust inert atmosphere, weigh the 5-Bromo-4-fluoro-2-(methylsulfonyl)aniline, arylboronic acid pinacol ester, K₃PO₄, and XPhos Pd G3 precatalyst into a reaction vial.

  • Solvent Addition : Add the degassed solvent mixture via syringe.

  • Reaction : Seal the vial and heat the mixture to 80–110 °C with vigorous stirring. These advanced catalysts often lead to faster reaction times compared to traditional systems.

  • Monitoring : Monitor the reaction as described in Protocol 1.

  • Workup : Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification : The crude material can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated. Purify the final product by flash column chromatography.

Data Summary and Troubleshooting

The optimal conditions can vary based on the electronic nature of the boronic acid coupling partner. The following table provides a general guide for adapting the protocols.

Boronic Acid TypeRecommended Catalyst SystemRecommended BaseTypical Temp.Potential Issues
Electron-Neutral/Rich Aryl Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ / Cs₂CO₃80-90 °CSlower reaction rates
Electron-Poor Aryl XPhos/SPhos Pd G2/G3K₃PO₄90-110 °CCatalyst deactivation
Heteroaryl (e.g., Pyridyl) Pd(dppf)Cl₂ or specialized ligandsCs₂CO₃ / K₃PO₄80-100 °CProtodeboronation, coordination to Pd
Sterically Hindered (ortho-subst.) XPhos/RuPhos Pd G3K₃PO₄100-110 °CLow conversion due to steric clash

Common Troubleshooting Scenarios:

  • Low or No Conversion :

    • Cause: Inactive catalyst, insufficient base strength, or low temperature.

    • Solution: Ensure a truly inert atmosphere. Switch to a stronger base (K₂CO₃ → K₃PO₄). Increase the reaction temperature. Consider a more active catalyst system (Protocol 2).

  • Formation of Homocoupling Product (R²-R²) :

    • Cause: Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote this side reaction.[4]

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Formation of Dehalogenated Aniline :

    • Cause: A side reaction where the aryl halide is reduced.

    • Solution: This can be difficult to avoid completely but is often minimized by using more efficient catalyst systems that promote the desired cross-coupling pathway at a faster rate.

  • Protodeboronation of Boronic Acid :

    • Cause: The boronic acid reacts with residual water or protic sources to replace the B(OH)₂ group with a hydrogen atom. This is more common with electron-rich or heteroaryl boronic acids.[4]

    • Solution: Use the more stable boronic acid pinacol ester instead of the boronic acid. Minimize the amount of water in the reaction or use an anhydrous protocol if feasible.[19]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-2-(methylsulfonyl)aniline in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapeutics, the selection of starting materials is a critical determinant of a drug candidate's ultimate success. This compound has emerged as a key building block in the synthesis of a variety of potent kinase inhibitors. Its utility stems from the strategic combination of its structural features: the aniline nitrogen, which serves as a crucial nucleophile or hydrogen bond donor for interacting with the kinase hinge region; the electron-withdrawing methylsulfonyl group, and the fluorine atom.

The methylsulfonyl group is a significant pharmacophore that can form strong hydrogen bonding interactions with active site residues of biological targets.[1][2] This group can enhance solubility and constrain the conformation of side chains to fit optimally within the active sites of kinases.[1][2] Concurrently, the fluorine atom offers a multitude of benefits. Fluorination is a common strategy to increase metabolic stability and membrane permeation of drug candidates.[3] The fluorine atom can also engage in favorable "fluorine bonding" interactions with protein backbones, contributing to enhanced binding affinity.[3] The strategic placement of these functional groups makes this compound a highly valuable intermediate for creating kinase inhibitors with desirable pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed protocol for the synthesis of a representative 4-anilinoquinazoline-based kinase inhibitor, a scaffold present in numerous FDA-approved drugs that target key signaling pathways in cancer.

Targeted Signaling Pathway: EGFR/HER2 Axis

Kinase inhibitors synthesized from anilino-quinazoline scaffolds frequently target the ErbB family of receptor tyrosine kinases, which includes the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[3][4] Ligand binding to these receptors induces dimerization and autophosphorylation, triggering a cascade of downstream signaling events through pathways like MAPK and PI3K/Akt.[1][5] These pathways are central to regulating cell proliferation, survival, and migration. In many cancers, aberrant activation of the EGFR/HER2 signaling axis leads to uncontrolled cell growth.[4][6] The 4-anilinoquinazoline core structure mimics the adenine region of ATP, allowing it to compete for the ATP-binding site in the kinase domain of EGFR and HER2, thereby inhibiting their activity and blocking downstream signaling.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output EGFR EGFR (ErbB1) Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer HER2 HER2 (ErbB2) HER2->Dimer Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Grb2_SOS Grb2/SOS Dimer->Grb2_SOS Recruits PI3K PI3K Dimer->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimer Blocks ATP Binding Site (Inhibits Phosphorylation)

Caption: EGFR/HER2 signaling cascade and point of inhibition.

Synthetic Protocol: Nucleophilic Aromatic Substitution

The cornerstone of synthesizing 4-anilinoquinazoline kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction. In this key step, the aniline nitrogen of a substituted aniline attacks the electron-deficient C4 position of a quinazoline ring, displacing a leaving group, typically a halogen like chlorine. The reaction is often facilitated by an acid catalyst to protonate the quinazoline ring, further activating it towards nucleophilic attack.

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. SNAr Reaction cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis Start Combine 4-chloro-6,7-dimethoxyquinazoline, This compound, and solvent (e.g., isopropanol) in a flask. Heat Heat the mixture to reflux (e.g., ~80-85 °C) with stirring. Start->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Upon Completion Filter Filter the resulting precipitate. Cool->Filter Wash Wash the solid with cold solvent and then with a non-polar solvent (e.g., diethyl ether). Filter->Wash Dry Dry the solid product under vacuum. Wash->Dry Characterize Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Dry->Characterize

Caption: General workflow for SNAr synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(4-Fluoro-2-(methylsulfonyl)phenyl)-6,7-dimethoxyquinazolin-4-amine , a representative kinase inhibitor, via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.05 eq)

  • Isopropanol (IPA), anhydrous

  • Diethyl ether

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1.0 g, 5.28 mmol).

  • Add 4-Chloro-6,7-dimethoxyquinazoline (e.g., 1.25 g, 5.55 mmol, 1.05 eq).

  • Add anhydrous isopropanol (e.g., 25 mL). The volume should be sufficient to form a stirrable slurry.

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approximately 82-85 °C).

  • Maintain the reaction at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed. A precipitate of the hydrochloride salt of the product will form as the reaction proceeds.

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath for 30-60 minutes can enhance precipitation.

  • Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a small amount of cold isopropanol to remove any unreacted starting materials, followed by a thorough wash with diethyl ether to remove residual solvent and impurities.

  • Drying: Dry the resulting solid under high vacuum to a constant weight. The product is typically obtained as the hydrochloride salt, a pale yellow or off-white solid.

Rationale for Experimental Choices:

  • Solvent: Isopropanol is a common choice as it has a suitable boiling point for this transformation and allows for the precipitation of the product as its HCl salt, simplifying isolation.

  • Stoichiometry: A slight excess of the chloroquinazoline is used to ensure the complete consumption of the more valuable aniline starting material.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere is good practice to prevent any potential side reactions, especially at elevated temperatures.

Data Presentation: Properties and Biological Activity

The synthesized kinase inhibitors can be evaluated for their biological activity using in vitro kinase assays and cell-based proliferation assays. The potency is typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the kinase activity or cell proliferation by 50%.

Table 1: Physicochemical Properties of the Starting Material

PropertyValueSource
Chemical Name This compoundECHEMI[7]
CAS Number 1197193-21-7ECHEMI[7]
Molecular Formula C₇H₈FNO₂SECHEMI[7]
Molecular Weight 189.21 g/mol ECHEMI[7]
Appearance SolidN/A
Hydrogen Bond Donor Count 1ECHEMI[7]
Hydrogen Bond Acceptor Count 4ECHEMI[7]

Table 2: Representative Biological Activity of Analogous 4-Anilinoquinazoline Kinase Inhibitors

Compound IDTarget Kinase / Cell LineIC₅₀ (nM)Reference
1f HeLa (Cervical Cancer)10,180Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives[2]
1f BGC823 (Gastric Cancer)8,320Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives[2]
2i HeLa (Cervical Cancer)7,150Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives[2]
2i BGC823 (Gastric Cancer)4,650Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives[2]
9m B-RafV600E51Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors[8]
9m EGFR73Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors[8]
9m VEGFR27.0Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors[8]

Note: The data presented are for structurally related compounds to demonstrate the potential potency range of inhibitors synthesized using an aniline-quinazoline scaffold. Actual IC₅₀ values for the specific compound synthesized in the protocol would require experimental determination.

Conclusion and Future Directions

This compound serves as an exemplary starting material for the construction of potent kinase inhibitors. The straightforward and robust nucleophilic aromatic substitution protocol detailed herein provides a reliable method for accessing the privileged 4-anilinoquinazoline scaffold. The strategic incorporation of the fluoro and methylsulfonyl moieties is anticipated to confer advantageous properties to the final compounds, including enhanced target binding and improved metabolic stability. Further derivatization of the quinazoline core or exploration of alternative heterocyclic systems coupled with this aniline can lead to the discovery of novel inhibitors with tailored selectivity and potency profiles, contributing to the development of next-generation targeted therapies.

References

experimental protocol for N-arylation with 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the N-Arylation of 4-Fluoro-2-(methylsulfonyl)aniline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Arylated Sulfonylanilines

In the landscape of modern drug discovery and materials science, the synthesis of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction. Aryl amines, in particular, are privileged scaffolds found in a multitude of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The specific intermediate, this compound, serves as a highly valuable building block.[3] Its constituent parts—a fluorine atom and a methylsulfonyl group—are sought-after pharmacophores known to enhance metabolic stability, modulate pKa, and improve binding affinity through specific non-covalent interactions.[4] The N-arylation of this molecule unlocks a direct path to a diverse library of complex derivatives with significant potential for therapeutic applications.

This guide provides a comprehensive, field-proven protocol for the efficient N-arylation of this compound. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind the chosen methodology, offering insights into parameter optimization and providing a robust framework for researchers to adapt and succeed.

Methodology Selection: The Superiority of Palladium Catalysis

Two primary methods have historically dominated the field of N-arylation: the copper-mediated Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical reaction, first reported over a century ago, typically employs stoichiometric copper or copper salts, often requiring harsh reaction conditions such as high temperatures (>200 °C) and polar aprotic solvents.[1][5][6][7] While historically significant, these conditions limit its functional group tolerance and substrate scope.[7]

  • Buchwald-Hartwig Amination: Developed in the 1990s, this reaction revolutionized C-N bond formation.[2] It utilizes a palladium catalyst in conjunction with a specialized ligand to couple amines with aryl halides (or pseudohalides) under significantly milder conditions.[8][9][10] Its broad substrate scope, excellent functional group tolerance, and high efficiency, even with electron-deficient anilines or sterically hindered partners, make it the superior choice for high-value substrates like this compound.[2][11] The electron-withdrawing nature of the fluoro and methylsulfonyl groups decreases the nucleophilicity of the aniline's nitrogen atom, a challenge that is effectively overcome by the high catalytic activity of modern Buchwald-Hartwig systems.

Mechanism Spotlight: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) interchange.[2][8][9] The key to the reaction's success lies in the use of bulky, electron-rich phosphine ligands that promote the crucial steps of oxidative addition and reductive elimination.[2][8]

The cycle proceeds via four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) C-X bond, forming a Pd(II) complex. This is often the rate-determining step.[12]

  • Ligand Exchange/Amine Coordination: The aniline displaces a halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated nitrogen atom, forming a palladium amide complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][9]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amide_Complex Ar-Pd(II)(L)-NR₂ Amine_Complex->Amide_Complex Deprotonation (+ Base) Amide_Complex:s->Pd0:s Product Ar-NR₂ Amide_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a robust starting point for the N-arylation of this compound with a generic aryl bromide.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Aryl Bromide (1.1 - 1.2 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 2.0 equiv.)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)

  • Standard laboratory glassware (oven-dried Schlenk flask or reaction vial)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate/mantle

  • TLC plates, LC-MS for reaction monitoring

  • Silica gel for column chromatography

Experimental_Workflow Experimental Workflow for N-Arylation Setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) Reagents 2. Reagent Addition - Aniline, Aryl Halide - Base, Catalyst, Ligand Setup->Reagents Solvent 3. Solvent Addition (Anhydrous Toluene) Reagents->Solvent Reaction 4. Heating & Stirring (e.g., 100 °C, 4-24 h) Solvent->Reaction Monitoring 5. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 6. Work-up - Cool to RT - Dilute & Filter - Aqueous Extraction Monitoring->Workup Upon Completion Purify 7. Purification (Flash Column Chromatography) Workup->Purify Product 8. Final Product (Characterization) Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) to the flask. Briefly evacuate and backfill the flask with inert gas three times if not working in a glovebox.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe to achieve the desired concentration (e.g., 0.1 M relative to the limiting reagent).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Parameter Optimization: A Guide to Rational Reaction Design

The success of a Buchwald-Hartwig amination, especially with a potentially challenging substrate, hinges on the careful selection of reaction parameters. The following table summarizes key considerations and provides a rationale for each choice.

ParameterOptionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source that can directly enter the catalytic cycle. Pd(OAc)₂ is a stable Pd(II) precatalyst that must first be reduced in situ to the active Pd(0) species.[9][13] For consistency, using a well-defined Pd(0) source or a modern precatalyst (catalyst/ligand complex) is often preferred.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are critical.[8] They promote the formation of a monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition and facilitates the final reductive elimination step.[2] The choice of ligand can be substrate-dependent and may require screening for optimal results.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base like NaOtBu is often the most effective for deprotonating the amine without competing side reactions.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups, though they may necessitate higher temperatures or longer reaction times.[9]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene is a common and effective choice due to its high boiling point, allowing for a wide range of reaction temperatures.[14]
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfThe general reactivity trend for the oxidative addition step is I > Br > OTf > Cl.[13] While aryl iodides and bromides are highly reactive, modern ligand systems have made the coupling of more abundant and less expensive aryl chlorides highly efficient.[10]

Conclusion

The Buchwald-Hartwig amination stands as a powerful and reliable method for the N-arylation of this compound. By leveraging a well-chosen palladium catalyst, a bulky phosphine ligand, and carefully optimized conditions, researchers can efficiently synthesize a diverse range of N-arylated derivatives. This protocol, grounded in established mechanistic principles, provides a solid foundation for drug development professionals and synthetic chemists to build upon, enabling the exploration of novel chemical space and the advancement of innovative molecular design.

References

Application Notes and Protocols for Analytical Monitoring of 4-Fluoro-2-(methylsulfonyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reaction Monitoring for a Versatile Building Block

4-Fluoro-2-(methylsulfonyl)aniline is a key pharmaceutical intermediate and a versatile building block in organic synthesis.[1] Its trifunctional nature, featuring an aniline amine, a sulfonyl group, and a fluorine substituent, allows for a diverse range of chemical transformations. Precise monitoring of these reactions is paramount to ensure optimal yield, purity, and safety, which are critical aspects in drug development and fine chemical manufacturing. Inefficient or poorly controlled reactions can lead to the formation of impurities that may be difficult and costly to remove, potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed analytical methodologies for monitoring common reactions involving this compound. We will delve into the causality behind the selection of analytical techniques, offering robust, self-validating protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are designed to provide real-time or near-real-time insights into reaction progress, enabling chemists to make informed decisions for process optimization and control.

Logical Workflow for Method Selection

The choice of an analytical method is dictated by the specific characteristics of the reaction being monitored, including the properties of the reactants, products, and potential byproducts, as well as the reaction conditions. The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique.

MethodSelection Workflow for Analytical Method Selection Start Reaction Monitoring Required for This compound Volatile Are reactants/products/byproducts volatile and thermally stable? Start->Volatile InSitu Is real-time, in-situ monitoring necessary? Start->InSitu HPLC High-Performance Liquid Chromatography (HPLC) Volatile->HPLC No GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Volatile->GCMS Yes ComplexMixture Is detailed structural information of unknowns required? NMR Nuclear Magnetic Resonance (NMR) Spectroscopy InSitu->NMR Yes, for detailed structural insights FTIR In-situ FT-IR Spectroscopy InSitu->FTIR Yes, for functional group changes HPLC->ComplexMixture Yes, with MS detector GCMS->ComplexMixture Yes

Caption: Decision tree for selecting the optimal analytical method.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

HPLC is often the primary choice for monitoring reactions of this compound due to its versatility in handling a wide range of compound polarities and its non-destructive nature.[2] It is particularly well-suited for tracking the disappearance of starting materials and the appearance of products in reactions such as N-acylation and nucleophilic aromatic substitution.

Core Principles for HPLC Method Development

A robust HPLC method should provide sufficient resolution between the starting material, intermediates, products, and any significant byproducts. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is typically the most effective approach.

  • Column Selection: A C18 or C8 column is a good starting point, offering a good balance of hydrophobicity for retaining the aromatic analytes.[3][4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[3][5] The pH of the aqueous phase can be adjusted to control the ionization state of the aniline moiety, thereby influencing retention time and peak shape.

  • Detection: A UV detector set at a wavelength where all key components have significant absorbance (e.g., 254 nm) is a standard choice. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment. For more complex mixtures or trace-level impurity analysis, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[3][4]

Protocol 1: HPLC-UV Method for Monitoring N-Acylation

This protocol is designed to monitor the acylation of the amine group of this compound.

1. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to stop the reaction and prepare it for analysis.
  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[6]

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System A system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.Standard equipment for reliable and reproducible chromatographic separation.
Column C18, 150 mm x 4.6 mm, 5 µm particle size.Provides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic acid in Water.Acidified mobile phase ensures the aniline is protonated, leading to better peak shape.
Mobile Phase B Acetonitrile.A common organic modifier providing good elution strength.
Gradient Elution Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.A gradient is often necessary to elute both the more polar starting material and the less polar acylated product within a reasonable timeframe with good resolution.[4]
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C.Maintaining a constant temperature ensures reproducible retention times.[4]
Detection UV at 254 nm.A common wavelength for aromatic compounds. A PDA detector can be used to check for peak purity.
Injection Volume 10 µL.A typical injection volume to avoid column overloading.

3. Data Analysis:

  • Identify the peaks corresponding to the starting material and the product based on their retention times (the acylated product will typically have a longer retention time).
  • Calculate the percentage conversion by comparing the peak area of the starting material at different time points to its initial peak area.
  • Monitor the formation of any impurity peaks and assess their area percentage relative to the product peak.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Identification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] While this compound itself has a relatively high boiling point, GC-MS can be invaluable for identifying volatile impurities, byproducts, or certain reaction products, especially after derivatization. The mass spectrometer provides structural information, which is crucial for the definitive identification of unknown peaks.[7]

Protocol 2: GC-MS Method for Purity Assessment and Byproduct Identification

This protocol can be adapted to monitor reactions where volatile byproducts are expected or for a final purity check of the isolated product.

1. Sample Preparation:

  • Dissolve a small amount of the reaction mixture or isolated product (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
  • If the analytes are not sufficiently volatile or have poor peak shapes, derivatization (e.g., acylation of the amine) may be necessary.
  • Filter the solution through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.Provides both separation and mass analysis for identification and quantification.
Column A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm.A versatile column suitable for a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/min.An inert carrier gas compatible with mass spectrometry.
Inlet Temperature 280 °C.Ensures rapid and complete vaporization of the sample.
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.A temperature program is essential to separate compounds with different boiling points.[6]
Ion Source Temp. 230 °C.Standard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eV.Provides reproducible fragmentation patterns for library matching.
Mass Scan Range 50 - 500 amu.Covers the expected mass range of the target compound and its likely fragments.

3. Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify the major peaks.
  • Examine the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for identification.
  • The fragmentation pattern of this compound will show characteristic ions corresponding to the loss of functional groups.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and In-Situ Monitoring

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can be used for quantitative analysis of reaction mixtures.[8] Both ¹H and ¹⁹F NMR are particularly useful for monitoring reactions of this compound.

  • ¹H NMR: Provides information on the protons in the molecule. Changes in the chemical shifts and splitting patterns of the aromatic protons and the amine proton can be used to track the reaction progress.

  • ¹⁹F NMR: As there is only one fluorine atom in the molecule, ¹⁹F NMR provides a very clean spectrum with a single peak for the starting material.[9][10] The appearance of a new peak corresponding to the product provides a clear and simple way to monitor the reaction.[9][11]

Protocol 3: ¹⁹F NMR for In-Situ Reaction Monitoring

This protocol is ideal for reactions conducted in NMR-compatible solvents and provides real-time kinetic data.

1. Sample Preparation:

  • The reaction is performed directly in an NMR tube.
  • Dissolve this compound and other reactants in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in the NMR tube.
  • Add a known amount of an internal standard containing a fluorine atom that does not participate in the reaction (e.g., trifluorotoluene) for quantitative analysis.

2. NMR Instrumentation and Data Acquisition:

ParameterRecommended SettingRationale
NMR Spectrometer 400 MHz or higher field instrument equipped with a fluorine probe.Higher field strength provides better sensitivity and resolution.
Nucleus ¹⁹FProvides a simple and direct way to monitor the conversion of the starting material.
Pulse Sequence A standard single-pulse experiment with proton decoupling.Simplifies the spectrum by removing ¹H-¹⁹F coupling.
Acquisition Time Set to acquire spectra at regular intervals (e.g., every 5-10 minutes) to generate kinetic data.Allows for the construction of a reaction profile.
Relaxation Delay (D1) At least 5 times the longest T₁ of the fluorine nuclei to ensure accurate quantification.Crucial for obtaining reliable quantitative data.[9]

3. Data Analysis:

  • Integrate the peaks corresponding to the starting material and the product in the ¹⁹F NMR spectra at each time point.
  • Calculate the relative concentrations of the starting material and product over time using the integral values relative to the internal standard.
  • Plot the concentration of the product versus time to obtain a reaction progress curve.

IV. Monitoring Specific Reaction Types

A. N-Acylation and N-Alkylation
  • Technique of Choice: HPLC-UV is generally the most suitable method.

  • What to Monitor: The disappearance of the this compound peak and the appearance of a new, typically less polar (longer retention time), product peak.

  • Key Insight: The rate of disappearance of the starting material directly correlates with the reaction kinetics.

B. Diazotization Reactions
  • Technique of Choice: Due to the instability of diazonium salts, in-situ monitoring with low-temperature NMR or rapid quenching followed by HPLC analysis of a subsequent coupling product is recommended.[12][13][14]

  • What to Monitor:

    • NMR: The disappearance of the amine proton signal in ¹H NMR and the shift of the aromatic proton signals.

    • HPLC: The formation of the final azo-coupled product.

  • Key Insight: Careful temperature control is critical, and the analytical method must be adapted to the transient nature of the diazonium intermediate.

C. Nucleophilic Aromatic Substitution (SNAr)
  • Technique of Choice: HPLC-UV or LC-MS is ideal for monitoring the substitution of the fluorine atom.[15][16][17]

  • What to Monitor: The disappearance of the starting material and the appearance of the substituted product. LC-MS can be used to confirm the mass of the new product, verifying that the substitution has occurred.

  • Key Insight: The electron-withdrawing sulfonyl group activates the ring for nucleophilic attack, making this a feasible reaction pathway to monitor.[8][18]

Conclusion

The selection of an appropriate analytical method is a cornerstone of successful process development and optimization for reactions involving this compound. By understanding the principles behind HPLC, GC-MS, and NMR spectroscopy, and by implementing the detailed protocols provided in this guide, researchers can gain valuable insights into their chemical transformations. This leads to improved reaction control, higher product quality, and more efficient development of novel pharmaceuticals and fine chemicals.

References

Application Notes and Protocols for the Purification of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

4-Fluoro-2-(methylsulfonyl)aniline is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of innovative therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, moving beyond simple protocols to explain the underlying chemical principles. We will explore a multi-step purification strategy encompassing liquid-liquid extraction, recrystallization, and flash column chromatography, offering expert insights and detailed, field-proven protocols to empower researchers to achieve the high purity required for demanding applications.

Introduction: The Imperative for Purity

In the intricate landscape of drug discovery and development, the structural integrity of every synthetic intermediate is critical. This compound, with its strategically positioned functional groups—a nucleophilic aniline, an electron-withdrawing sulfone, and a fluorine atom for metabolic stability and binding interactions—is a valuable precursor for a range of targeted therapies. However, its synthesis is not without challenges, often yielding a crude product contaminated with starting materials, by-products, and partially reacted intermediates. These impurities can interfere with subsequent reactions, leading to lower yields and the formation of complex, difficult-to-separate impurity profiles in the final API.[1] Therefore, a robust and rational purification strategy is not merely a procedural step but a cornerstone of successful drug development.

This guide presents a logical workflow designed to systematically remove impurities, transitioning from bulk purification techniques to high-resolution polishing steps.

Understanding the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely nature of its contaminants.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₈FNO₂S[2]
Molecular Weight 189.21 g/mol [2]
Appearance Solid (Typical)
Boiling Point 386.4 ± 42.0 °C (Predicted)[2]
Density 1.374 ± 0.06 g/cm³ (Predicted)[2]

The synthesis of substituted anilines often involves the reduction of a corresponding nitrobenzene. This common synthetic route can introduce specific impurities that must be addressed.

Synthesis_and_Impurities Start 4-Fluoro-2-(methylsulfonyl)nitrobenzene (Starting Material) Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Reaction Impurity1 Unreacted Starting Material Crude Crude Product Mixture Reduction->Crude Impurity2 Partially Reduced Intermediates (e.g., nitroso, hydroxylamine) Impurity3 Dehalogenated By-products Product Pure this compound Crude->Product Purification

Caption: Synthetic pathway and potential impurity sources.

A Strategic Purification Workflow

Achieving >99% purity often requires a multi-step approach. A general, effective workflow involves an initial extractive workup to remove acidic and basic impurities, followed by recrystallization for bulk purification, and finally, flash column chromatography to remove closely related impurities.

Purification_Workflow Crude Crude Reaction Mixture Extract Step 1: Liquid-Liquid Extraction (Aqueous Workup) Crude->Extract Removes salts, water-soluble acids/bases Recryst Step 2: Recrystallization (Bulk Purification) Extract->Recryst Removes majority of impurities Chrom Step 3: Flash Chromatography (High-Purity Polishing) Recryst->Chrom Removes structurally similar impurities Pure Pure Product (>99%) Chrom->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-2-(methylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Fluoro-2-(methylsulfonyl)aniline in Medicinal Chemistry

This compound and its derivatives are pivotal building blocks in contemporary drug discovery and development. The unique substitution pattern of a fluorine atom, a methylsulfonyl group, and an aniline moiety on a benzene ring imparts desirable physicochemical properties to active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group, a strong electron-withdrawing group, can modulate the pKa of the aniline and serve as a hydrogen bond acceptor. Consequently, this scaffold is integral to the synthesis of a range of therapeutic agents, including kinase inhibitors and other targeted therapies.

The provision of a robust, scalable, and cost-effective synthetic route to high-purity this compound is therefore a critical endeavor for the pharmaceutical industry. This guide provides a comprehensive overview of a field-proven, two-step synthetic pathway, complete with detailed protocols, process optimization strategies, and analytical methodologies suitable for large-scale production.

Overview of the Recommended Synthetic Pathway

A highly efficient and industrially scalable synthesis of this compound commences with the readily available starting material, 4-fluoroaniline. The synthesis proceeds through a two-step sequence:

  • Thioether Formation: Introduction of a methylthio group at the 2-position of 4-fluoroaniline to yield 2-Fluoro-4-(methylthio)aniline.

  • Oxidation: Selective oxidation of the intermediate thioether to the desired sulfone, affording this compound.

This pathway is advantageous due to the accessibility of the starting materials, the generally high yields of each step, and the manageable purification procedures.

Synthetic_Pathway 4-Fluoroaniline 4-Fluoroaniline Thioether_Intermediate 2-Fluoro-4-(methylthio)aniline 4-Fluoroaniline->Thioether_Intermediate Step 1: Thioether Formation Final_Product This compound Thioether_Intermediate->Final_Product Step 2: Oxidation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Fluoro-4-(methylthio)aniline (Intermediate)

The introduction of the methylthio group is achieved via a regioselective electrophilic substitution on 4-fluoroaniline.

Protocol 1: Large-Scale Synthesis of 2-Fluoro-4-(methylthio)aniline

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar equiv.)
4-Fluoroaniline371-40-4111.12 g/mol 1.0
Dimethyl sulfoxide (DMSO)67-68-578.13 g/mol Solvent
Hydrochloric acid (conc.)7647-01-036.46 g/mol 2.5
Sodium thiomethoxide5188-07-870.09 g/mol 1.2
Toluene108-88-392.14 g/mol Extraction Solvent
Saturated brine solutionN/AN/AWashing Agent
Anhydrous sodium sulfate7757-82-6142.04 g/mol Drying Agent

Procedure:

  • Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge 4-fluoroaniline (1.0 eq) and dimethyl sulfoxide (DMSO, 10 vol).

  • Acidification: Cool the mixture to 0-5 °C and slowly add concentrated hydrochloric acid (2.5 eq) while maintaining the internal temperature below 20 °C.

  • Thiolation: To the resulting slurry, add sodium thiomethoxide (1.2 eq) portion-wise over 1-2 hours, ensuring the temperature does not exceed 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by HPLC until the consumption of 4-fluoroaniline is complete.

  • Work-up: Quench the reaction by the slow addition of water (20 vol). Adjust the pH to 8-9 with a 20% aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with toluene (3 x 10 vol).

  • Washing and Drying: Combine the organic layers and wash with saturated brine solution (2 x 5 vol). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-Fluoro-4-(methylthio)aniline as an oil. The crude product can be purified by vacuum distillation.

Expected Yield: 80-90%

Safety Precautions:

  • 4-Fluoroaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[1]

  • Sodium thiomethoxide is corrosive and reacts violently with water. Handle under an inert atmosphere.

  • The reaction is exothermic; maintain strict temperature control during the addition of reagents.

Part 2: Oxidation of 2-Fluoro-4-(methylthio)aniline to this compound

The selective oxidation of the thioether to the sulfone is a critical step that requires careful control of reaction conditions to avoid over-oxidation or side reactions. The use of hydrogen peroxide in the presence of a catalyst is a common and scalable method.

Protocol 2: Large-Scale Oxidation to this compound

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar equiv.)
2-Fluoro-4-(methylthio)aniline76180-33-1157.21 g/mol 1.0
Acetic acid64-19-760.05 g/mol Solvent
Sodium tungstate dihydrate10213-10-2329.85 g/mol 0.02
Hydrogen peroxide (30% aq.)7722-84-134.01 g/mol 2.5
Sodium bisulfite7631-90-5104.06 g/mol Quenching Agent
Ethyl acetate141-78-688.11 g/mol Extraction Solvent
Isopropanol67-63-060.1 g/mol Recrystallization Solvent

Procedure:

  • Reaction Setup: In a reactor equipped for temperature control, charge 2-Fluoro-4-(methylthio)aniline (1.0 eq), acetic acid (10 vol), and sodium tungstate dihydrate (0.02 eq).

  • Oxidation: Cool the mixture to 10-15 °C. Slowly add 30% aqueous hydrogen peroxide (2.5 eq) dropwise over 2-3 hours, maintaining the internal temperature below 25 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by HPLC for the disappearance of the starting material and the sulfoxide intermediate.

  • Quenching: Cool the reaction to 10 °C and quench the excess peroxide by the slow addition of a 10% aqueous sodium bisulfite solution until a negative peroxide test is obtained.

  • Precipitation and Isolation: Add water (20 vol) to the reaction mixture to precipitate the product. Stir for 1 hour at 10-15 °C.

  • Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake with water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum at 50-60 °C.

Expected Yield: 85-95%

Oxidation_Process cluster_0 Reaction Stage cluster_1 Work-up and Purification Thioether_Intermediate 2-Fluoro-4-(methylthio)aniline in Acetic Acid Reaction Oxidation at <25°C Thioether_Intermediate->Reaction Catalyst Sodium Tungstate Catalyst->Reaction Oxidant Hydrogen Peroxide (30%) Oxidant->Reaction Quenching Quench with Sodium Bisulfite Reaction->Quenching Precipitation Precipitate with Water Quenching->Precipitation Isolation Filter and Wash Precipitation->Isolation Drying Vacuum Dry Isolation->Drying Purification Recrystallization (Isopropanol) Drying->Purification Final_Product High-Purity Product Purification->Final_Product

References

The Strategic Application of 4-Fluoro-2-(methylsulfonyl)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] When combined with other key pharmacophores, such as the methylsulfonyl group known for its role in modulating enzyme selectivity, the resulting building blocks offer a powerful platform for the rational design of novel therapeutics.[3] This guide delves into the versatile applications of 4-Fluoro-2-(methylsulfonyl)aniline, a key intermediate poised for significant utility in the synthesis of next-generation targeted therapies. While direct incorporation into an approved drug is not yet prominent, its structural motifs are present in highly successful clinical agents, underscoring its potential. We will explore its role through the lens of a case study on a closely related analog used in the synthesis of the FDA-approved kinase inhibitor, Lorlatinib, and provide detailed protocols for its synthetic manipulation.

Case Study: The Critical Role of a Substituted 4-Fluoroaniline Moiety in the Kinase Inhibitor Lorlatinib

Lorlatinib (PF-06463922) is a third-generation, macrocyclic tyrosine kinase inhibitor that targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[4] It has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation inhibitors.[5] The synthesis of Lorlatinib provides a compelling example of the strategic use of a substituted 4-fluoroaniline derivative, highlighting the importance of this scaffold in achieving the desired pharmacological profile.

A key fragment in the convergent synthesis of Lorlatinib is a substituted aminopyrazole.[5] While not directly using this compound, the synthesis of a crucial intermediate for a related class of kinase inhibitors often starts with a substituted 2-nitro-4-fluoroaniline derivative, which is subsequently reduced to the corresponding aniline. This aniline is then elaborated through a series of reactions, including diazotization, Sandmeyer reaction, and cross-coupling reactions, to construct the core of the inhibitor.

The fluorine atom on the aniline ring plays a crucial role in modulating the electronic properties of the molecule, which can enhance binding to the target kinase and improve metabolic stability.[3] The general synthetic workflow for constructing a key intermediate for kinase inhibitors, illustrating the importance of the 4-fluoroaniline core, is depicted below.

Caption: General workflow for the synthesis of a key kinase inhibitor intermediate.

This compound: A Versatile Building Block for Novel Therapeutics

This compound presents itself as a highly valuable and versatile building block for the synthesis of a diverse range of biologically active molecules. Its utility can be inferred from the known pharmacological activities associated with its constituent moieties.

Applications in Kinase Inhibitor Synthesis

Drawing parallels from the synthesis of Lorlatinib and other kinase inhibitors, this compound can serve as a key starting material for the development of novel inhibitors targeting various kinases implicated in cancer and other diseases. The aniline functional group provides a convenient handle for the introduction of this moiety into heterocyclic scaffolds, such as quinazolines, pyrimidines, and pyrazoles, which are common cores of many kinase inhibitors.

The 4-fluoro substituent can contribute to enhanced binding affinity and improved metabolic stability, while the 2-methylsulfonyl group can act as a hydrogen bond acceptor and influence the conformation of the molecule, potentially leading to increased selectivity for the target kinase.

G A 4-Fluoro-2- (methylsulfonyl)aniline C Nucleophilic Aromatic Substitution (SNAr) A->C B Heterocyclic Core (e.g., Chloro-pyrimidine) B->C D Kinase Inhibitor Scaffold C->D E Further Functionalization D->E F Final Kinase Inhibitor E->F

Caption: Potential use of this compound in kinase inhibitor synthesis.

Potential in the Development of Anti-Inflammatory Agents

The methylsulfonylphenyl moiety is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of this compound into novel molecular frameworks could lead to the development of new anti-inflammatory agents with improved efficacy and safety profiles.

Experimental Protocols

The following protocols provide generalized procedures for the synthetic manipulation of this compound. Researchers should adapt these methods to their specific substrates and optimize reaction conditions accordingly.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), Cs2CO3 (2.0 eq), and the ligand (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.05 eq) and anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Sulfonamide Formation

This protocol outlines a general method for the synthesis of a sulfonamide derivative from this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride)

  • Base (e.g., Pyridine or Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.5 eq) to the solution.

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Data Presentation

PropertyValue
IUPAC Name This compound
CAS Number 1197193-21-7
Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
Appearance Off-white to yellow solid
Purity ≥97%

Conclusion

This compound is a promising and versatile building block for the discovery of novel therapeutic agents. Its unique combination of a fluorine atom and a methylsulfonyl group on an aniline scaffold provides a rich platform for the synthesis of compounds with potential applications in oncology and inflammation. The successful application of a structurally related fragment in the synthesis of the FDA-approved drug Lorlatinib serves as a powerful testament to the potential of this class of compounds. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound in drug discovery programs, with the ultimate goal of developing new and effective medicines.

References

Application Notes & Protocols: The Strategic Use of 4-Fluoro-2-(methylsulfonyl)aniline in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Modern Imperative for Advanced Agrochemical Intermediates

In the landscape of modern agricultural science, the development of novel, effective, and environmentally conscious crop protection agents is paramount. The introduction of specific structural motifs into active ingredients can dramatically alter their biological efficacy, metabolic stability, and target specificity.[1] Organofluorine compounds, in particular, have become indispensable in this field, with over half of recently developed pesticides containing fluorine.[2][3] The unique properties imparted by fluorine—such as increased lipophilicity and resistance to metabolic degradation—make it a cornerstone of rational pesticide design.[4]

Within this context, 4-Fluoro-2-(methylsulfonyl)aniline emerges as a highly valuable and strategic building block.[5] This intermediate combines two critical moieties: a fluorinated aromatic ring and a methylsulfonyl group. The latter is a key component of several highly successful herbicides, particularly those that function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This guide provides an in-depth exploration of the synthetic utility of this aniline derivative, offering both established principles from related syntheses and detailed protocols for its application in creating novel agrochemical candidates.

Part 1: The 2-(Methylsulfonyl)phenyl Moiety as a Privileged Scaffold in HPPD Inhibitors

The herbicidal class of HPPD inhibitors represents a major advancement in weed control technology. These compounds disrupt a critical enzymatic pathway in plants responsible for carotenoid biosynthesis.[6][7] Without carotenoids, which protect chlorophyll from photooxidation, susceptible plants rapidly bleach and perish.[6]

A significant number of potent HPPD inhibitors, including the commercial herbicides Tembotrione and Isoxaflutole, are structured around a substituted benzoyl core. The 2-(methylsulfonyl) group on this phenyl ring has proven to be a critical element for high herbicidal activity, likely through its electronic properties and ability to form key interactions within the active site of the HPPD enzyme. The synthesis of this core benzoyl structure is therefore a central challenge in the manufacturing of these agrochemicals.

Part 2: A Model Synthesis—Dissecting the Industrial Production of Tembotrione

To understand the potential applications of this compound, it is instructive to analyze the synthesis of a structurally related commercial product. Tembotrione, 2-{2-chloro-4-methylsulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione, serves as an excellent case study.[6] While it features a chlorine atom at the 2-position of the benzoyl ring instead of fluorine, the fundamental chemical transformations are directly translatable.

The industrial synthesis is a multi-step process that builds the complex benzoyl moiety before its final coupling with a dione.[7][8] A common pathway involves the following key transformations:

  • Side-Chain Functionalization: Starting with a substituted methylbenzoate, a reactive handle is installed on the methyl group, typically via radical bromination.[8]

  • Etherification: The resulting bromomethyl intermediate is reacted with an alcohol, such as 2,2,2-trifluoroethanol, to form the desired ether linkage.[7][8]

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, a necessary precursor for the subsequent coupling reaction.[7]

  • Acyl Chloride Formation: The carboxylic acid is activated by conversion to an acyl chloride, commonly using thionyl chloride or oxalyl chloride.[9][10]

  • Enol Ester Formation: The highly reactive acyl chloride is coupled with 1,3-cyclohexanedione in the presence of a base to form an intermediate enol ester.[9]

  • Cyanohydrin-Catalyzed Rearrangement: The final, crucial step involves the rearrangement of the enol ester to the desired β-triketone structure, a reaction often catalyzed by acetone cyanohydrin.[8][9]

This sequence highlights a robust and scalable strategy for constructing complex benzoyl-dione herbicides.

Tembotrione_Synthesis_Workflow Start Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate Bromination Side-Chain Bromination (e.g., HBr, H₂O₂) Start->Bromination Bromide Methyl 2-chloro-3-(bromomethyl)- 4-methylsulfonylbenzoate Bromination->Bromide Etherification Etherification with 2,2,2-Trifluoroethanol Bromide->Etherification Ether Trifluoroethoxy Methyl Ester Intermediate Etherification->Ether Hydrolysis Hydrolysis (Saponification) (e.g., NaOH) Ether->Hydrolysis Acid 2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]- 4-(methylsulfonyl)benzoic Acid Hydrolysis->Acid Chlorination Acyl Chloride Formation (e.g., SOCl₂) Acid->Chlorination AcylChloride Corresponding Benzoyl Chloride Chlorination->AcylChloride Coupling Coupling with 1,3-Cyclohexanedione AcylChloride->Coupling EnolEster Enol Ester Intermediate Coupling->EnolEster Rearrangement Rearrangement (e.g., Acetone Cyanohydrin) EnolEster->Rearrangement Tembotrione Tembotrione (Final Product) Rearrangement->Tembotrione

Caption: General workflow for the synthesis of Tembotrione.

Part 3: Experimental Protocols for the Synthesis of a Novel Fluorinated Herbicide Candidate

The true value of this compound lies in its potential to generate novel active ingredients with potentially superior properties. The following protocols outline a scientifically rigorous, albeit prospective, pathway to synthesize a fluorinated analog of the HPPD inhibitor class.

Protocol 1: Synthesis of the Key Intermediate: 4-Fluoro-2-(methylsulfonyl)benzoyl Chloride

Causality and Rationale: The critical first phase of the synthesis is the conversion of the commercially available aniline into a reactive acyl chloride. The amino group is not directly convertible; therefore, a Sandmeyer-type reaction sequence is the most logical and field-proven approach. This involves converting the amine to a diazonium salt, which can then be displaced by a cyanide group. Subsequent hydrolysis yields the carboxylic acid, which is then readily converted to the target acyl chloride.

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend this compound (1.0 eq) in a 3 M HCl solution.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will occur.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until nitrogen evolution ceases.

    • Extract the product, 4-Fluoro-2-(methylsulfonyl)benzonitrile, with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to Carboxylic Acid:

    • Reflux the crude 4-Fluoro-2-(methylsulfonyl)benzonitrile with an excess of 10 M sulfuric acid for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion.

    • Cool the reaction mixture and pour it onto ice.

    • Collect the precipitated 4-Fluoro-2-(methylsulfonyl)benzoic acid by filtration, wash with cold water, and dry.

  • Acyl Chloride Formation:

    • In a flask fitted with a reflux condenser and a gas trap, suspend the dried carboxylic acid (1.0 eq) in dichloromethane.

    • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.[10]

    • Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution has stopped.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-Fluoro-2-(methylsulfonyl)benzoyl chloride, which can be used directly in the next step.

Protocol 2: Final Coupling and Rearrangement to Yield the Active Herbicide

Causality and Rationale: This final stage mirrors the industrial synthesis of Tembotrione. The synthesized acyl chloride is coupled with 1,3-cyclohexanedione to form an enol ester. This intermediate is thermodynamically less stable than the desired C-acylated product. A nucleophilic catalyst, such as the cyanide released from acetone cyanohydrin, facilitates a rearrangement to the final, stable β-triketone structure.[9]

Step-by-Step Methodology:

  • Enol Ester Formation:

    • Dissolve 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane in a reaction flask.

    • Cool the solution to 0-5 °C.

    • Add triethylamine (1.1 eq) dropwise.

    • Slowly add a solution of the 4-Fluoro-2-(methylsulfonyl)benzoyl chloride (1.0 eq) in the same solvent, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the acyl chloride.

  • Rearrangement to Final Product:

    • To the reaction mixture containing the enol ester, add a catalytic amount of acetone cyanohydrin (0.05-0.1 eq).[8][10]

    • Stir the mixture at room temperature for 12-24 hours. The progress of the rearrangement can be monitored by LC-MS.

    • Upon completion, quench the reaction by washing with dilute aqueous HCl.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product: 2-[4-Fluoro-2-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.

Fluoro_Analog_Synthesis Start This compound Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Cyanation Sandmeyer Cyanation (CuCN) Diazonium->Cyanation Nitrile 4-Fluoro-2-(methylsulfonyl)benzonitrile Cyanation->Nitrile Hydrolysis Acid Hydrolysis (H₂SO₄, Heat) Nitrile->Hydrolysis Acid 4-Fluoro-2-(methylsulfonyl)benzoic Acid Hydrolysis->Acid Chlorination Acyl Chloride Formation (SOCl₂) Acid->Chlorination AcylChloride 4-Fluoro-2-(methylsulfonyl)benzoyl Chloride Chlorination->AcylChloride Coupling Coupling & Rearrangement (1,3-CHD, Et₃N, Acetone Cyanohydrin) AcylChloride->Coupling FinalProduct 2-[4-Fluoro-2-(methylsulfonyl)benzoyl] -1,3-cyclohexanedione Coupling->FinalProduct

Caption: Proposed synthetic pathway for a novel fluorinated herbicide.

Part 4: Data Summary of Key HPPD Inhibitor Scaffolds

The following table summarizes the properties of key commercial herbicides and the proposed fluorinated analog, providing a basis for comparison.

Compound NameChemical FormulaMolar Mass ( g/mol )AppearanceMode of Action
Tembotrione C₁₇H₁₆ClF₃O₆S440.82Beige SolidHPPD Inhibitor
Isoxaflutole C₁₅H₁₂F₃NO₄S359.32Off-white or Pale Yellow SolidHPPD Inhibitor (Pro-herbicide)
Proposed Fluoro-Analog C₁₄H₁₃FO₅S312.31(Predicted) White to Off-white SolidHPPD Inhibitor (Predicted)

Conclusion

This compound represents a strategic and high-potential starting material for the synthesis of novel agrochemicals. By leveraging established synthetic methodologies, such as those employed in the production of Tembotrione, researchers can efficiently access new fluorinated herbicide candidates. The protocols detailed herein provide a robust framework for the conversion of this aniline into complex β-triketone structures. The resulting fluorinated analogs are promising candidates for screening programs, with the potential for enhanced efficacy, improved safety profiles, and a different spectrum of weed control, thereby contributing to the vital and ongoing innovation in global crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions for 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)aniline (CAS: 1197193-21-7), a key intermediate in pharmaceutical and materials science research.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile molecule. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are their key considerations?

A1: The two most common strategies for synthesizing this compound involve either the reduction of a nitro group or the oxidation of a corresponding sulfide.

  • Reduction of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene: This is a reliable and widely used method. The key challenge lies in selecting a reduction method that efficiently reduces the nitro group without affecting the fluoro- or methylsulfonyl substituents. Catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) is highly effective.[2] However, care must be taken as aggressive hydrogenation conditions can sometimes lead to hydrodefluorination (loss of the fluorine atom).[3] Milder chemical reductants like iron powder in acetic acid or stannous chloride (SnCl₂) in an alcohol solvent are excellent alternatives that avoid this side reaction.[3]

  • Oxidation of 4-Fluoro-2-(methylthio)aniline: This route involves the oxidation of the more readily available thioether precursor. The critical parameter here is controlling the oxidation state. The goal is the sulfone (SO₂) without stopping at the sulfoxide (SO) or over-oxidizing the aniline moiety. Reagents like hydrogen peroxide with a suitable catalyst or potassium peroxymonosulfate (Oxone) are commonly employed. Careful control of temperature and stoichiometry is essential for high yields.

Q2: Why is this compound less reactive as a nucleophile compared to a simple aniline, and how can this be overcome?

A2: The nucleophilicity of the amino group (-NH₂) is significantly diminished due to the strong electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group at the ortho position. This group pulls electron density away from the aromatic ring and, by extension, from the nitrogen's lone pair, making it less available to attack an electrophile.[4]

To overcome this reduced reactivity in reactions like N-alkylation or acylation, you may need to employ more forcing conditions:

  • Stronger Bases: Use of stronger bases (e.g., NaH, KHMDS) to fully deprotonate the aniline nitrogen, forming a more potent nucleophilic anion.

  • More Reactive Electrophiles: Utilize more reactive alkylating or acylating agents (e.g., alkyl iodides instead of chlorides, or acid chlorides instead of anhydrides).[5]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.[5]

  • Catalysis: For C-N bond formations, modern cross-coupling methodologies like Buchwald-Hartwig amination can be highly effective, using palladium or nickel catalysts to couple the aniline with aryl or heteroaryl halides.[6][7]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is typically a stable solid.[8] However, like many anilines, it can be sensitive to light and air over long periods. It should be stored in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator, under an inert atmosphere (e.g., argon or nitrogen) to maintain purity.[9][10] Always handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), as aniline derivatives can be toxic.[11][12]

Troubleshooting Guide: Synthesis & Reactions

This section addresses specific issues you may encounter during your experiments, providing potential causes and validated solutions.

Problem 1: Low Yield in the Synthesis via Nitro Reduction

Potential Cause A: Incomplete Reaction The reduction of the nitro group may be sluggish or incomplete. When using catalytic hydrogenation, the catalyst may be of low quality, poisoned, or used in insufficient quantity.

Solution:

  • Catalyst Quality: Ensure the Pd/C catalyst is fresh and active. A typical loading is 5-10 mol% relative to the nitro compound.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) can significantly accelerate the reaction rate.

  • Alternative Reductants: If catalytic hydrogenation is problematic, switch to chemical reductants.

ReductantSolventTypical ConditionsKey Advantages
H₂ / Pd-C Methanol, EthanolRoom temp, atmospheric or elevated pressure, 2-12 hClean workup (filtration)
Fe / Acetic Acid Ethanol / WaterReflux, 1-4 hVery mild, high functional group tolerance[3]
SnCl₂·2H₂O EthanolReflux, 1-3 hMild, effective for sensitive substrates[3]
Table 1: Comparison of Common Reduction Conditions for Nitroarenes.

Potential Cause B: Side Reaction - Hydrodefluorination During catalytic hydrogenation, the C-F bond can be cleaved, leading to the formation of 2-(methylsulfonyl)aniline as a byproduct.

Solution:

  • Milder Conditions: Avoid excessively high temperatures or pressures.

  • Catalyst Choice: Some catalysts are less prone to causing dehalogenation. If this is a persistent issue, avoid hydrogenation altogether.

  • Switch to Chemical Reduction: Use of Fe/AcOH or SnCl₂ is highly recommended as these methods do not typically cause dehalogenation.[3]

Problem 2: Low Yield or Over-alkylation in N-Alkylation Reactions

Potential Cause A: Low Nucleophilicity of the Aniline As discussed in the FAQs, the electron-withdrawing sulfonyl group deactivates the aniline.

Solution:

  • Activate the Nucleophile: Use a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF to generate the anilide anion prior to adding the alkylating agent.

  • Optimize Conditions: Increase the reaction temperature incrementally (e.g., from room temperature to 60 °C, then 80 °C) while monitoring for product formation and decomposition.[5]

Potential Cause B: N,N-Dialkylation The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation event, especially if a strong base and excess alkylating agent are used.[5]

Solution:

  • Control Stoichiometry: Use the aniline as the limiting reagent if dialkylation is desired. For mono-alkylation, using a slight excess of the aniline (1.1-1.2 equivalents) relative to the alkylating agent can help suppress the second addition.

  • Reductive Amination: If applicable, a more controlled approach for mono-alkylation is reductive amination. This involves reacting the aniline with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ. This method inherently prevents over-alkylation.

Troubleshooting Workflow: Low Reaction Yield

Caption: A workflow for diagnosing the cause of low reaction yields.

Experimental Protocols

Protocol 1: Synthesis via Nitro Group Reduction (Fe/AcOH Method)

This protocol is robust and minimizes the risk of dehalogenation.

Materials:

  • 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq).

  • Add ethanol and water (e.g., a 4:1 mixture) to create a slurry.

  • Add glacial acetic acid (approx. 0.1 eq to initiate the reaction).

  • Add iron powder (3.0-5.0 eq) portion-wise to control the initial exotherm.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and carefully neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography or recrystallization (e.g., from ethanol/water) to obtain pure this compound.

Protocol 2: Analytical Method for Purity Assessment (HPLC-UV)

This method is suitable for determining the purity of the final product and for monitoring reaction progress.

ParameterConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmStandard for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for anilines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent.
Gradient Start at 10% B, ramp to 95% B over 15 minElutes a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 254 nmA common wavelength for aromatic compounds.
Injection Vol. 5 µL
Sample Prep. Dissolve ~1 mg of sample in 10 mL of 1:1 Acetonitrile:WaterEnsures complete dissolution for analysis.
Table 2: Representative HPLC-UV Conditions for Analysis.

Synthetic Strategy Decision Tree

SynthStrategy Start Choose Synthetic Route for This compound CheckPrecursors Are precursors commercially available? Start->CheckPrecursors NitroPrecursor 1-Fluoro-2-(methylsulfonyl) -4-nitrobenzene CheckPrecursors->NitroPrecursor Nitro Precursor is available ThioPrecursor 4-Fluoro-2-(methylthio)aniline CheckPrecursors->ThioPrecursor Thioether Precursor is available Rec_Reduction Recommendation: Nitro Reduction Route NitroPrecursor->Rec_Reduction Rec_Oxidation Recommendation: Sulfide Oxidation Route ThioPrecursor->Rec_Oxidation CheckScale Reaction Scale? CheckEquipment Hydrogenation equipment available? Use_Fe_SnCl2 Use Fe/AcOH or SnCl₂ CheckEquipment->Use_Fe_SnCl2 No / Dehalogenation issues Use_H2_PdC Use H₂/Pd-C CheckEquipment->Use_H2_PdC Yes Rec_Reduction->CheckEquipment

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Reactions of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your synthetic routes and minimizing byproduct formation.

Introduction to the Reactivity of this compound

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its reactivity is primarily governed by the interplay of three key structural features: the nucleophilic amino group, the electron-withdrawing methylsulfonyl group at the ortho position, and the fluorine atom at the para position. This unique substitution pattern dictates its behavior in common aromatic reactions, particularly nucleophilic aromatic substitution (SNAr) and diazotization. Understanding the electronic and steric influences of these substituents is paramount to predicting and controlling reaction outcomes.

The strong electron-withdrawing nature of the ortho-methylsulfonyl group significantly activates the aromatic ring towards nucleophilic attack, making SNAr a feasible pathway. However, this group also presents steric hindrance that can influence regioselectivity and reaction rates. The para-fluorine atom can also act as a leaving group in SNAr reactions. The amino group is the primary site of reactivity for diazotization, but the ortho-sulfonyl group can influence the stability and subsequent reactions of the resulting diazonium salt.

This guide will delve into the practical aspects of working with this compound, providing insights into potential side reactions and strategies to mitigate them.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during nucleophilic aromatic substitution and diazotization reactions involving this compound.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions with this compound typically involve the displacement of the fluorine atom by a nucleophile. The ortho-methylsulfonyl group is a powerful activating group for this transformation.[1][2][3]

Question: My SNAr reaction is sluggish or incomplete, even with a strong nucleophile. What are the possible causes and solutions?

Answer:

Several factors can contribute to slow or incomplete SNAr reactions with this substrate:

  • Insufficient Activation: While the methylsulfonyl group is strongly electron-withdrawing, the overall activation of the ring might be insufficient for less reactive nucleophiles.

    • Solution: Consider using a stronger base to deprotonate the nucleophile, thereby increasing its nucleophilicity. In some cases, switching to a more polar aprotic solvent like DMSO or DMF can accelerate the reaction by stabilizing the charged Meisenheimer intermediate.[4]

  • Steric Hindrance: The ortho-methylsulfonyl group can sterically hinder the approach of bulky nucleophiles to the carbon bearing the fluorine atom.

    • Solution: If possible, consider using a less sterically demanding nucleophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions at elevated temperatures.

  • Leaving Group Ability: Fluorine is generally a good leaving group in activated SNAr reactions.[5] However, its displacement can sometimes be slower than other halogens.

    • Solution: While not a direct solution for the current substrate, for analogous systems, considering a starting material with a different halogen (e.g., chlorine) might be an option if fluorine displacement proves to be a persistent issue.

Question: I am observing the formation of an unexpected isomer in my SNAr reaction. How is this possible?

Answer:

While displacement of the para-fluorine is the expected outcome, the formation of other isomers, though less common, can occur under certain conditions.

  • Benzyne Intermediate: Under very harsh reaction conditions with extremely strong bases (e.g., sodium amide), a benzyne intermediate could theoretically form via elimination of HF.[1][6] This is highly unlikely under standard SNAr conditions but is a mechanistic possibility. The subsequent addition of the nucleophile to the benzyne could lead to a mixture of regioisomers.

    • Troubleshooting: This is generally avoided by using less aggressive bases and milder reaction conditions. If benzyne formation is suspected, a thorough analysis of the reaction byproducts by LC-MS or GC-MS is recommended.

Question: What are the common byproducts in SNAr reactions of this compound?

Answer:

Common byproducts in SNAr reactions of this substrate include:

  • Hydrolysis Product: If water is present in the reaction mixture, hydrolysis of the starting material or the product can occur, leading to the corresponding phenol.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Products of Reaction with the Amino Group: While the aromatic ring is the primary site of nucleophilic attack, strong bases can deprotonate the aniline nitrogen, which could then potentially react, although this is less likely to compete with SNAr at the activated ring.

  • Over-reaction Products: If the nucleophile has multiple reactive sites, or if the product of the initial SNAr is still reactive under the reaction conditions, further reactions can occur.

Experimental Workflow for SNAr Reaction Monitoring

Caption: Workflow for a typical SNAr reaction.

Diazotization Reactions

Diazotization of this compound converts the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[7][8][9][10]

Question: My diazotization reaction is producing a significant amount of a dark, insoluble material. What is it and how can I prevent it?

Answer:

The formation of dark, often polymeric, materials is a common issue in diazotization reactions and is typically due to:

  • Azo Coupling: The newly formed diazonium salt is an electrophile and can react with the starting aniline, which is nucleophilic, to form an azo-coupled dimer.[7][11][12] This is especially problematic if the reaction is not sufficiently acidic or if localized areas of high aniline concentration exist.

    • Solution:

      • Maintain Low Temperatures: Strictly maintain the reaction temperature between 0 and 5 °C. Diazonium salts are unstable and decompose at higher temperatures.[7]

      • Ensure Sufficient Acidity: Use a sufficient excess of a strong acid (e.g., HCl, H₂SO₄). This protonates the starting aniline, rendering it non-nucleophilic and preventing it from coupling with the diazonium salt.

      • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and sub-surface to the acidic aniline solution to avoid localized high concentrations of nitrous acid and unreacted aniline.

Question: The yield of my Sandmeyer (or other diazonium salt displacement) reaction is low. What are the potential causes?

Answer:

Low yields in subsequent reactions of the diazonium salt can be attributed to several factors:

  • Premature Decomposition of the Diazonium Salt: As mentioned, diazonium salts are thermally unstable.

    • Solution: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it warm to room temperature.

  • Formation of Phenol Byproduct: The diazonium salt can react with water to form a phenol, especially if the solution is heated before the addition of the desired nucleophile (e.g., CuX in a Sandmeyer reaction).[7]

    • Solution: Ensure the diazonium salt solution is kept cold until the addition of the subsequent reagents.

  • Side Reactions of the Aryl Radical/Cation: In Sandmeyer reactions, the decomposition of the diazonium salt can proceed through radical or cationic intermediates. These can participate in undesired side reactions.

    • Solution: Ensure the copper(I) catalyst is of good quality and used in the correct stoichiometric amount. The reaction conditions should be carefully optimized as per literature procedures for similar substrates.

Logical Flow for Troubleshooting Diazotization

Diazotization_Troubleshooting cluster_yield Troubleshooting Low Yield cluster_precipitate Troubleshooting Precipitate Start Problem with Diazotization Reaction Low_Yield Low Yield of Desired Product Start->Low_Yield Dark_Precipitate Formation of Dark Precipitate Start->Dark_Precipitate Decomposition Premature Decomposition of Diazonium Salt? Low_Yield->Decomposition Phenol_Formation Phenol Byproduct Formation? Low_Yield->Phenol_Formation Incomplete_Reaction Incomplete Diazotization? Low_Yield->Incomplete_Reaction Azo_Coupling Azo Coupling Occurring? Dark_Precipitate->Azo_Coupling Sol_Decomposition Sol_Decomposition Decomposition->Sol_Decomposition Solution: Use immediately, keep cold Sol_Phenol Sol_Phenol Phenol_Formation->Sol_Phenol Solution: Keep cold before adding nucleophile Sol_Incomplete Sol_Incomplete Incomplete_Reaction->Sol_Incomplete Solution: Check stoichiometry of NaNO2, test with starch-iodide paper Temp_Control Inadequate Temperature Control? Azo_Coupling->Temp_Control Acidity Insufficient Acidity? Azo_Coupling->Acidity Sol_Temp Sol_Temp Temp_Control->Sol_Temp Solution: Maintain 0-5 °C Sol_Acidity Sol_Acidity Acidity->Sol_Acidity Solution: Use excess strong acid

Caption: Troubleshooting logic for diazotization reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts from the synthesis of this compound itself?

A1: The synthesis of this compound typically involves multiple steps, and impurities can arise from each. Common impurities may include regioisomers formed during the introduction of the sulfonyl or nitro groups (a precursor to the amine), as well as unreacted starting materials or intermediates from the preceding steps. Residual catalysts and solvents can also be present.

Q2: How can I best purify the final product from a reaction involving this compound?

A2: Column chromatography on silica gel is the most common method for purifying the products of reactions with this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent system will depend on the polarity of the desired product and the byproducts. Recrystallization can also be an effective purification technique if a suitable solvent system can be found.

Q3: What analytical techniques are most suitable for monitoring these reactions and identifying byproducts?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful tool for separating the reaction components and obtaining molecular weight information for the product and any byproducts. A reversed-phase C18 column with a water/acetonitrile mobile phase (often with a formic acid or acetic acid modifier) is a good starting point.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the aniline and its products.[2][3][10][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the unambiguous structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for tracking reactions involving the fluorine atom.

Quantitative Data for Analytical Methods

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
LC-MS4-Fluoroaniline0.19 ng/mL0.94 ng/mL0.94-30.26 ng/mL[12][14]
GC-NPDAniline2.3 µg/L (in water)-40 - 800 µg/L[3]
GC-MSAniline0.1 mg/L (in serum)-0.5 - 25.0 mg/L[2][16]

Section 3: Detailed Experimental Protocols

General Protocol for HPLC-MS Analysis of a Reaction Mixture

This protocol provides a starting point for the analysis of a reaction mixture from a nucleophilic aromatic substitution on this compound.

  • Sample Preparation:

    • Accurately dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • LC-MS Conditions:

    • LC System: HPLC or UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate at the starting conditions. For example: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

    • MS Detector: Electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of all components.

    • MS Scan Mode: Full scan to identify all ions present, with targeted MS/MS on the expected product and any significant unknown peaks for structural information.

General Protocol for Diazotization and Sandmeyer Reaction

This protocol is a general guideline and should be optimized for the specific substrate and desired product.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl, ~3-4 eq).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold aniline solution, keeping the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C. The presence of excess nitrous acid can be tested with starch-iodide paper (turns blue-black).

  • Sandmeyer Reaction (example for chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Safety Note: Solid diazonium salts are explosive and should not be isolated. Always handle diazonium salt solutions with care in a well-ventilated fume hood.

References

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-2-(methylsulfonyl)aniline (CAS: 1197193-21-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity. As a critical building block in pharmaceutical and material science R&D, mastering its synthesis is essential for reliable and scalable production.[1]

I. Synthetic Overview & Core Challenges

The most common and reliable route to this compound involves a two-step process starting from a suitable precursor like 2-Fluoro-4-(methylthio)aniline. The core transformation is the oxidation of a thioether to a sulfone. While seemingly straightforward, achieving high yield and purity requires careful control over reaction conditions to prevent the formation of stubborn impurities.

The general workflow is as follows:

Synthetic_Workflow Start Precursor (e.g., 2-Fluoro-4-aminothiophenol) Step1 Step 1: S-Methylation (Formation of Thioether) Start->Step1 Intermediate Intermediate: 4-Fluoro-2-(methylthio)aniline Step1->Intermediate Step2 Step 2: Oxidation (Thioether to Sulfone) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: General two-step synthesis workflow for this compound.

The primary challenges in this synthesis are:

  • Controlling the Oxidation State: The oxidation of the thioether proceeds via a sulfoxide intermediate. Incomplete oxidation results in a mixture of starting material, sulfoxide, and the desired sulfone, which can be difficult to separate.

  • Preventing Side Reactions: Harsh oxidation conditions can potentially lead to degradation or side reactions involving the aniline functional group.

  • Purification: The polarity of the sulfoxide intermediate is often very similar to the final sulfone product, complicating chromatographic purification.

II. Troubleshooting Guide: Low Yield & Impurities

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Question: My final yield of this compound is significantly lower than expected. How can I diagnose the issue?

Answer: Low overall yield can stem from inefficiencies in either the S-methylation step (if starting from the thiol) or, more commonly, the oxidation step. The first step is to analyze the crude product from each step by Thin Layer Chromatography (TLC) and/or LC-MS.

Troubleshooting_Low_Yield Start Low Overall Yield Detected CheckStep1 Analyze Crude Thioether Intermediate (Post-Step 1) Start->CheckStep1 Step1_OK Thioether is clean & high-yielding. Problem is in Oxidation (Step 2). CheckStep1->Step1_OK Good Purity Step1_Bad Thioether is impure or low-yielding. Problem is in S-Methylation (Step 1). CheckStep1->Step1_Bad Poor Purity TroubleshootStep2 Proceed to Oxidation Troubleshooting Step1_OK->TroubleshootStep2 TroubleshootStep1 Optimize S-Methylation: - Check base stoichiometry - Verify methylating agent quality - Adjust temperature/time Step1_Bad->TroubleshootStep1

Caption: Decision tree for diagnosing the source of low yield.

If the issue is in the oxidation step, proceed with the following troubleshooting points.

Question: During the oxidation of 4-Fluoro-2-(methylthio)aniline, my TLC shows three spots: starting material, the desired product, and an intermediate spot. What is happening?

Answer: This is a classic case of incomplete oxidation. The oxidation of a thioether to a sulfone is a two-stage process that proceeds through a sulfoxide intermediate.[2]

  • Thioether (R-S-CH₃): Your starting material.

  • Sulfoxide (R-SO-CH₃): The intermediate spot on your TLC, more polar than the starting thioether.

  • Sulfone (R-SO₂-CH₃): Your final product, typically the most polar of the three.

The observation of all three species indicates that the reaction has not gone to completion.

Solutions:

  • Increase Oxidant Stoichiometry: You may have an insufficient amount of the oxidizing agent. Increase the equivalents of the oxidant (e.g., H₂O₂ or m-CPBA) incrementally. It is common to use 2.2 to 3.0 equivalents to drive the reaction to the sulfone.

  • Extend Reaction Time: Monitor the reaction by TLC every 30-60 minutes. Continue until the starting material and sulfoxide spots have been completely consumed.

  • Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate of the second oxidation step (sulfoxide to sulfone), which is often slower than the first. Exercise caution to avoid side reactions.

Question: I am struggling to separate the sulfone product from the sulfoxide byproduct during column chromatography. What can I do?

Answer: The similar polarities of sulfoxides and sulfones make their separation challenging.

Solutions:

  • Optimize the Mobile Phase: Use a solvent system with a lower polarity gradient. For example, instead of a steep gradient of ethyl acetate in hexanes, try a shallower gradient or isocratic elution with a solvent system that provides better separation, such as dichloromethane/methanol or ethyl acetate/dichloromethane.

  • Drive the Reaction to Completion: The most effective solution is to avoid the problem in the first place. Use sufficient oxidant and reaction time to ensure all the sulfoxide is converted to the sulfone. It is often easier to separate the highly polar sulfone product from the less polar starting thioether than from the sulfoxide.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol, isopropanol, or ethyl acetate/hexanes.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: A common and commercially available precursor is 2-Fluoro-4-(methylthio)aniline.[3] If this is not available, it can be synthesized from 4-fluoro-2-aminothiophenol via methylation with an agent like methyl iodide or dimethyl sulfate in the presence of a mild base.

Q2: Which oxidizing agent is best for converting the thioether to the sulfone?

A2: The choice of oxidant is critical for yield and selectivity. Several options are available, each with its own advantages.[4]

Oxidizing AgentTypical ConditionsProsCons
Hydrogen Peroxide (H₂O₂) Acetic acid, room temp to 50°CInexpensive, environmentally benign byproduct (water).[5]Can be slow; may require a catalyst (e.g., tungstate) for efficient conversion.[4]
m-CPBA DCM or CHCl₃, 0°C to room tempHighly effective, generally clean reactions.Can be expensive, potentially explosive (handle with care), acidic byproduct.
Oxone® (KHSO₅) Methanol/Water, room tempStrong oxidant, readily available, easy to handle.Reaction can be exothermic; requires aqueous workup.

For general laboratory scale, m-CPBA often provides the most reliable and complete conversion. For larger scale or green chemistry considerations, catalytic hydrogen peroxide is an excellent choice.

Q3: What are the key safety precautions for this synthesis?

A3: Standard laboratory safety practices are essential. Specifically:

  • Handle Oxidants with Care: Peroxyacids like m-CPBA are potentially explosive and should not be subjected to shock or friction. Work behind a blast shield.

  • Control Exotherms: The oxidation of thioethers can be exothermic. Add the oxidant slowly, especially on a larger scale, and use an ice bath to control the internal temperature.

  • Ventilation: Work in a well-ventilated fume hood. Aniline derivatives can be toxic.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-(methylthio)aniline (Intermediate)

(This protocol assumes the synthesis starts from 4-fluoro-2-aminothiophenol. If you are starting with 4-Fluoro-2-(methylthio)aniline, proceed to Protocol 2.)

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-fluoro-2-aminothiophenol (1.0 eq) and a suitable solvent like methanol or THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a mild base such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq) and stir for 15 minutes.

  • Methylation: Slowly add methyl iodide (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting thiol is consumed.

  • Workup: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Oxidation to this compound
  • Setup: Dissolve 4-Fluoro-2-(methylthio)aniline (1.0 eq) in dichloromethane (DCM) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add the chosen oxidant (e.g., m-CPBA, ~77%, 2.2 eq) portion-wise over 30 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (a typical eluent is 30-50% ethyl acetate in hexanes). The goal is the complete disappearance of the starting thioether and the intermediate sulfoxide.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench excess oxidant by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until a starch-iodide paper test is negative.

  • Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

V. References

  • Wikipedia. (n.d.). Sulfone. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved from --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from --INVALID-LINK--

  • Autech Industry Co., Ltd. (n.d.). This compound: Your Key Intermediate for Advanced Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Fluoroaniline synthesis. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from --INVALID-LINK--

  • LookChem. (2025). 4-(methylsulfonyl)aniline. Retrieved from --INVALID-LINK--

  • ACUBIOCHEM. (n.d.). 2-Fluoro-4-(methylsulfonyl)aniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of 4-(Methylsulfonyl)aniline. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline. Retrieved from --INVALID-LINK--

  • Google Patents. (2010). CN101624348A - Preparation method of para-fluoroaniline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from --INVALID-LINK--

  • PubMed Central. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from --INVALID-LINK--

  • Google Patents. (1986). EP0193671A1 - Separation of aniline and p-fluoroaniline. Retrieved from --INVALID-LINK--

  • PubMed. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Retrieved from --INVALID-LINK--

  • GuideChem. (n.d.). 2-Fluoro-4-(methylsulfonyl)aniline CAS NO.832755-13-2. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-(Methylthio)aniline. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 2-Fluoro-4-(methylthio)aniline. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluoro-3-(methylsulphonyl)aniline. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from --INVALID-LINK--

  • Parchem. (n.d.). 2-Fluoro-4-(Methylsulfonyl)Aniline. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved from --INVALID-LINK--

References

managing stability and degradation of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability, handling, and use of this compound. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.

Compound Stability and Degradation Profile

This compound is a stable compound under recommended storage conditions.[1] However, like many substituted anilines, it can be susceptible to degradation under specific environmental and chemical stressors. Understanding its stability profile is crucial for maintaining its purity and ensuring reproducible experimental outcomes.

Optimal Storage and Handling:

To minimize degradation, adhere to the following storage and handling protocols:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration is recommended for long-term storage.[1][2]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the aniline functional group.
Light Protect from light. Store in an amber vial or a dark cabinet.Prevents potential photodegradation.
Moisture Keep container tightly sealed to prevent moisture ingress.[1][3]Moisture can facilitate hydrolytic degradation.

Potential Degradation Pathways:

While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the reactivity of its functional groups.

  • Oxidation: The primary degradation pathway for anilines is oxidation. The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and metal ions. This can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric species.

  • Photodegradation: Aromatic compounds, including anilines, can undergo photodegradation upon exposure to UV light. This can involve complex radical reactions leading to a variety of degradation products.[4]

  • Reaction with Acids: As an amine, this compound is basic and will react with strong acids to form salts. While this is not a degradation in the sense of decomposition, it alters the chemical form and may affect its reactivity and solubility in subsequent reactions.

LowYieldTroubleshooting start Low Reaction Yield check_reagents Verify Reagent Purity (Aniline & Electrophile) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Reaction Temperature check_conditions->increase_temp change_solvent Change Solvent check_conditions->change_solvent change_base Use a Stronger, Non-Nucleophilic Base check_conditions->change_base increase_time Increase Reaction Time check_conditions->increase_time result Improved Yield increase_temp->result change_solvent->result change_base->result increase_time->result

References

preventing oxidation of 4-Fluoro-2-(methylsulfonyl)aniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted aniline, this compound is susceptible to oxidation, which can lead to colored impurities, reduced yields, and compromised product purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent oxidation-related issues in your experiments.

Troubleshooting Guide: Preventing Oxidation During Reactions

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: My reaction mixture turns yellow, brown, or dark green upon starting the reaction.

Cause: This is a classic indicator of aniline oxidation.[1] The electron-rich amino group (-NH2) on the aniline ring makes it susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in the reaction.[1] This process often leads to the formation of highly colored polymeric species or benzoquinones.[1]

Solutions:

  • Implement an Inert Atmosphere: The most effective way to prevent aerial oxidation is to exclude oxygen from your reaction vessel.[1][2]

    • Nitrogen or Argon Blanket: Before adding any reagents, flush the reaction flask with a dry, inert gas like nitrogen or argon for several minutes. Maintain a gentle positive pressure of the inert gas throughout the entire reaction, including workup.[3][4][5][6][7] A gas bubbler can help you monitor the positive pressure.[6]

    • Degas Your Solvents: Solvents can contain dissolved oxygen. It is crucial to degas your solvents before use. Common methods include:

      • Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing. This cycle should be repeated at least three times for maximum effectiveness.[4]

      • Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for at least 15-30 minutes to displace dissolved oxygen.[2]

  • Check Reagent Purity:

    • Metal Catalysts: If you are performing a cross-coupling reaction, be aware that some metal salts (e.g., Cu(II), Fe(III)) can themselves be oxidizing agents.[1] Consider using a metal salt in a lower oxidation state if possible.

    • Other Reagents: Ensure all other reagents are free from peroxide or other oxidizing impurities.

  • Control Reaction Temperature: Higher temperatures can accelerate the rate of oxidation. If your reaction protocol allows, consider running the reaction at a lower temperature.

Issue 2: My isolated product is discolored, even after purification.

Cause: This suggests that oxidation is occurring during the workup or purification steps when the product is more exposed to air. Even if the reaction itself was performed under an inert atmosphere, subsequent steps like filtration, extraction, and chromatography can introduce oxygen.

Solutions:

  • Maintain Inert Conditions During Workup:

    • Filtration: If you need to filter your reaction mixture (e.g., to remove a catalyst), do so under a positive pressure of inert gas. You can use a Schlenk filter or a similar apparatus.[3]

    • Solvent Removal: When removing solvent on a rotary evaporator, consider backfilling the apparatus with an inert gas instead of air.

  • Minimize Exposure Time: Perform workup and purification steps as quickly as is reasonably possible to limit the time your compound is exposed to the atmosphere.[1]

  • Purification Considerations:

    • Distillation: If your product is thermally stable, distillation under reduced pressure and an inert atmosphere can be an effective purification method to remove colored, non-volatile impurities.[8][9]

    • Acid/Base Extraction: For aniline derivatives, an acid wash (e.g., with dilute HCl) can protonate the amine, forming a water-soluble salt. This can help separate it from non-basic, colored impurities. Subsequent basification will regenerate the free aniline, which can then be extracted.[8]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: The primary reason is the presence of the electron-donating amino (-NH2) group on the aromatic ring. This group increases the electron density of the ring, making the molecule more susceptible to losing electrons (i.e., being oxidized).[1][10] While the methylsulfonyl (-SO2CH3) and fluoro (-F) groups are electron-withdrawing, which can somewhat decrease the ring's electron density, the activating effect of the amino group is often dominant.[10][11][12]

Q2: How should I store this compound to ensure its long-term stability?

A2: To minimize degradation from air and light, store the compound in a tightly sealed, amber glass bottle in a cool, dark place. For enhanced stability, consider storing it under an inert atmosphere (nitrogen or argon). Some sources also suggest storing aniline over zinc dust, which acts as a reducing agent to prevent the formation of colored oxidation products.[13]

Q3: Can I use an antioxidant in my reaction to prevent oxidation?

A3: Yes, in some cases, adding a sacrificial antioxidant can be beneficial. These are compounds that are more easily oxidized than your substrate, thereby protecting it.[13] Phenolic antioxidants like BHT (butylated hydroxytoluene) are sometimes used. However, you must ensure that the antioxidant does not interfere with your desired reaction or complicate purification. Its use should be evaluated on a case-by-case basis.

Q4: Can I protect the amine group to prevent oxidation?

A4: Absolutely. Protecting the amino group is an excellent strategy, especially in multi-step syntheses.[1] Converting the aniline to an amide (e.g., an acetamide) significantly reduces its susceptibility to oxidation because the nitrogen lone pair is delocalized by resonance with the carbonyl group.[10] The protecting group can then be removed later in the synthetic sequence. A common method is acetylation using acetic anhydride or acetyl chloride.[1]

Experimental Protocols & Data

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere using a Schlenk line or a manifold with a balloon.[3][4][6][7]

Materials:

  • Oven-dried glassware (round-bottom flask, condenser, etc.)

  • Rubber septa

  • Needles and tubing for inert gas

  • Inert gas source (Nitrogen or Argon)

  • Gas bubbler

Procedure:

  • Glassware Preparation: Dry all glassware in an oven (e.g., at 125°C overnight) to remove adsorbed water and allow it to cool in a desiccator.[6]

  • Assembly: Quickly assemble the glassware while still warm and immediately begin flushing with inert gas.[6] Seal the openings with rubber septa.

  • Evacuate-Refill Cycles: Connect the assembled apparatus to a Schlenk line. Evacuate the flask under vacuum for several minutes, then refill it with inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric gases.[4]

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas.

    • Liquids: Add degassed liquids via a gas-tight syringe through the rubber septum.[7]

  • Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with a gas bubbler.[6]

Table 1: Summary of Preventive Measures
StrategyPrinciple of OperationKey Implementation Steps
Inert Atmosphere Displacement of atmospheric oxygen to prevent aerial oxidation.[1][2]Flush glassware with N2 or Ar; use degassed solvents; maintain positive pressure.[3][4][6][7]
Amine Protection Conversion of the highly reactive amine to a less reactive amide.React aniline with acetic anhydride to form the acetamide before proceeding.[1]
Use of Antioxidants A sacrificial agent is oxidized in preference to the aniline derivative.[13]Add a small quantity of an antioxidant like BHT (must be tested for compatibility).
Low Temperature Reduces the kinetic rate of the oxidation reaction.Conduct the reaction in an ice bath or at a reduced temperature if the primary reaction allows.
Purification Removal of colored oxidation byproducts.[8]Distillation under reduced pressure or acid-base extraction.[8][9]

Visual Diagrams

Diagram 1: The Oxidation Problem

This diagram illustrates the core problem: the susceptibility of the aniline derivative to oxidation from atmospheric oxygen, leading to undesirable, colored byproducts.

Diagram 1: The Oxidation Pathway cluster_main Reaction Environment Aniline This compound Byproducts Colored Oxidation Byproducts (e.g., Quinones, Polymers) Aniline->Byproducts Oxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Byproducts

Caption: Oxidation of the aniline by atmospheric oxygen.

Diagram 2: The Inert Atmosphere Solution

This workflow shows how implementing an inert atmosphere acts as a barrier, preventing oxygen from reaching the reactant.

Diagram 2: Inert Atmosphere Workflow cluster_solution Solution Workflow Aniline This compound Product Desired Product (High Purity) Aniline->Product Reaction InertGas Inert Gas Barrier (Nitrogen or Argon) InertGas->Aniline Protects Oxygen Atmospheric Oxygen (O2) Oxygen->InertGas Blocked

Caption: Using an inert gas to shield the reaction.

References

Technical Support Center: Purification Challenges of 4-Fluoro-2-(methylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Fluoro-2-(methylsulfonyl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable chemical entities. The unique combination of a basic aniline moiety, an electron-withdrawing sulfonyl group, and a fluoro-substituent presents a distinct set of challenges that require careful consideration of purification strategies.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter during your experimental work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Q1: My purified this compound is a yellow or brown color. What causes this and how can I remove the discoloration?

    • Q2: I'm observing significant tailing of my compound during silica gel chromatography. What is the cause and how can I improve the peak shape?

    • Q3: What are the most common process-related impurities I should anticipate in the synthesis of this compound derivatives?

    • Q4: I am struggling to crystallize my this compound derivative. What strategies can I employ to induce crystallization?

    • Q5: My compound appears to be degrading on the chromatography column. What steps can I take to minimize this?

  • Troubleshooting Guides

    • Chromatography Optimization for Polar Anilines

    • Strategies for Successful Crystallization

    • Impurity Identification and Removal

  • Experimental Protocols

    • Protocol 1: Column Chromatography with a Triethylamine-Treated Stationary Phase

    • Protocol 2: Recrystallization Solvent Screening

  • References

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a yellow or brown color. What causes this and how can I remove the discoloration?

A1: Discoloration in aniline derivatives is a frequent issue, often stemming from the formation of colored oxidation products.[1] The aniline functional group is susceptible to air oxidation, a process that can be accelerated by light and the presence of acidic impurities.[2]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct purification steps, such as chromatography and solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

  • Acid Removal: Ensure that all acidic residues from the reaction workup are thoroughly removed before purification. A wash with a mild aqueous base, like a saturated sodium bicarbonate solution, can be effective.

  • Activated Carbon Treatment: Dissolving the discolored product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. Subsequent filtration through celite should yield a less colored solution.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a reduced temperature to prevent long-term degradation. Refrigeration is often recommended for storing these compounds.[3][4]

Q2: I'm observing significant tailing of my compound during silica gel chromatography. What is the cause and how can I improve the peak shape?

A2: Peak tailing of basic compounds like anilines on silica gel is a classic problem. It is primarily caused by strong interactions between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and low recovery.[2]

Strategies to Improve Peak Shape:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier to the mobile phase can dramatically improve peak shape. Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice. The TEA competes with the aniline for the acidic sites on the silica gel, reducing tailing.

  • Stationary Phase Deactivation: Pre-treating the silica gel with triethylamine before packing the column can also mitigate this issue.[2]

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase HPLC: For more challenging separations, reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique. A C18 column is a common starting point, and the mobile phase (e.g., acetonitrile/water or methanol/water) can be optimized for better separation.[2]

Q3: What are the most common process-related impurities I should anticipate in the synthesis of this compound derivatives?

A3: The impurity profile of your final compound is highly dependent on the synthetic route employed. However, some common impurities can be anticipated:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product. For instance, if the synthesis involves the reduction of a nitro group, residual nitro-aromatic compounds may be present.[5]

  • Positional Isomers: During aromatic substitution reactions, the formation of positional isomers is a common side reaction.[5] For example, depending on the directing effects of the substituents, you might see the formation of other fluoro-methylsulfonyl-aniline isomers.

  • By-products from Side Reactions: The specific synthetic pathway will dictate the potential by-products. For instance, in reactions involving sulfonylation, di-sulfonylation of the aniline can occur.[6]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup can be carried through to the final product if not adequately removed.[7]

Analytical Techniques for Impurity Profiling: To effectively identify and quantify these impurities, techniques like HPLC-MS and GC-MS are invaluable.[5] NMR spectroscopy can also provide crucial information about the structure and quantity of impurities.[2]

Q4: I am struggling to crystallize my this compound derivative. What strategies can I employ to induce crystallization?

A4: The presence of multiple functional groups with different polarities can make the crystallization of these derivatives challenging. A systematic approach to solvent screening is often necessary.

Crystallization Strategies:

  • Solvent Screening: A broad screen of solvents with varying polarities should be your first step. Start with common solvents like hexanes, ethyl acetate, dichloromethane, methanol, and isopropanol.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add an anti-solvent (one in which it is poorly soluble) until turbidity is observed. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can often yield crystals.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a saturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the meniscus of a saturated solution can create nucleation sites and promote crystal growth.

  • Temperature Cycling: Subjecting a saturated solution to cycles of heating and cooling can sometimes encourage crystallization.[8][9]

Q5: My compound appears to be degrading on the chromatography column. What steps can I take to minimize this?

A5: Degradation on a chromatography column can be due to the acidic nature of the stationary phase, prolonged exposure to the solvent, or instability of the compound itself.

Minimizing On-Column Degradation:

  • Use a Deactivated Stationary Phase: As mentioned for peak tailing, using a base-washed silica gel or a less acidic stationary phase like neutral alumina can prevent acid-catalyzed degradation.

  • Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute the compound faster, while still achieving the desired separation.

  • Lower Temperature: If the compound is thermally labile, consider performing the chromatography in a cold room or using a jacketed column with a cooling circulator.

  • Alternative Purification Methods: If chromatographic degradation is a persistent issue, explore non-chromatographic purification methods such as recrystallization or distillation (if the compound is sufficiently volatile and stable). Steam distillation is a classic method for purifying anilines.[10]

Troubleshooting Guides

Chromatography Optimization for Polar Anilines

The purification of polar aromatic amines like this compound derivatives by column chromatography requires careful optimization to achieve good separation and recovery.[11]

Problem Possible Cause Troubleshooting Steps
Poor Separation of Compound from Impurities Inappropriate mobile phase polarity.- Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).- For highly polar compounds, consider using a more polar mobile phase system like ethyl acetate/methanol.- Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[2]
Low Product Recovery Irreversible adsorption to the stationary phase.- Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.- Use a less acidic stationary phase such as neutral alumina.- If the compound is still retained, a stronger mobile phase or a different purification technique may be necessary.
Co-elution of Impurities Similar polarities of the desired product and impurities.- Try a different solvent system to alter the selectivity.- Consider a different stationary phase (e.g., alumina, C18 for reverse-phase).- If all else fails, derivatization of the aniline to an amide or carbamate can alter its chromatographic behavior, allowing for separation. The protecting group can then be removed.
Strategies for Successful Crystallization

Inducing crystallization in novel compounds can be a significant hurdle. A systematic approach is key to success.

G start Crude Product solvent_screen Systematic Solvent Screening (Single & Binary Systems) start->solvent_screen success1 Crystals Formed solvent_screen->success1 Success fail1 No Crystallization solvent_screen->fail1 Failure end Pure Crystalline Product success1->end antisolvent Anti-Solvent Addition fail1->antisolvent success2 Crystals Formed antisolvent->success2 Success fail2 Oiling Out / No Crystals antisolvent->fail2 Failure success2->end evaporation Slow Evaporation fail2->evaporation success3 Crystals Formed evaporation->success3 Success fail3 Oiling Out / Amorphous Solid evaporation->fail3 Failure success3->end seeding Seeding & Scratching fail3->seeding success4 Crystals Formed seeding->success4 Success repurify Re-purify by Chromatography & Repeat Crystallization seeding->repurify Failure success4->end

Decision tree for crystallization troubleshooting.
Impurity Identification and Removal

A logical workflow is essential for identifying and removing persistent impurities.

G start Impure Product analyze Analyze by LC-MS & NMR start->analyze identify Identify Impurity Structure (Starting Material, By-product, etc.) analyze->identify is_sm Is impurity a starting material? identify->is_sm is_byproduct Is impurity a by-product? is_sm->is_byproduct No rerun_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_sm->rerun_rxn Yes is_isomer Is impurity an isomer? is_byproduct->is_isomer No chromatography Optimize Chromatography (Solvent, Stationary Phase) is_byproduct->chromatography Yes recrystallize Fractional Crystallization is_isomer->recrystallize Yes derivatize Derivatization to Separate, then Deprotection is_isomer->derivatize Consider end Pure Product rerun_rxn->end chromatography->end recrystallize->end derivatize->end

Workflow for impurity identification and removal.

Experimental Protocols

Protocol 1: Column Chromatography with a Triethylamine-Treated Stationary Phase

This protocol provides a general guideline for purifying this compound derivatives using silica gel chromatography with a basic modifier to prevent peak tailing.[2]

1. Slurry Preparation: a. In a beaker, add silica gel to a low-polarity solvent (e.g., hexane or a hexane/ethyl acetate mixture that is less polar than your starting mobile phase). b. Add triethylamine to the slurry to a final concentration of 0.5% (v/v). c. Stir the slurry for 5-10 minutes.

2. Column Packing: a. Secure a glass column in a vertical position. b. Pour the silica gel slurry into the column, allowing the solvent to drain. c. Gently tap the column to ensure an even and compact bed.

3. Equilibration: a. Pass 3-5 column volumes of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine) through the packed column.

4. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

5. Elution: a. Begin elution with the initial mobile phase. b. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

6. Fraction Collection: a. Collect fractions and monitor their composition by Thin Layer Chromatography (TLC). b. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization Solvent Screening

This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of your this compound derivative.

1. Small-Scale Solubility Test: a. Place a small amount (10-20 mg) of your crude product into several small test tubes. b. To each test tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) dropwise at room temperature, vortexing after each addition. c. Record the solubility of your compound in each solvent at room temperature. d. For solvents in which the compound is sparingly soluble at room temperature, heat the test tube gently and observe if the compound dissolves. e. Allow the heated solutions to cool to room temperature and then in an ice bath to see if crystals form.

2. Identifying a Suitable Single Solvent System: a. A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

3. Identifying a Suitable Two-Solvent System (Solvent/Anti-Solvent): a. If a suitable single solvent is not found, select a pair of miscible solvents where one is a good solvent for your compound and the other is a poor solvent (anti-solvent). b. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature. c. Slowly add the anti-solvent dropwise until the solution becomes cloudy (the cloud point). d. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the cross-coupling of 4-Fluoro-2-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome challenges in your synthetic endeavors with this important building block.

The unique electronic properties of this compound, characterized by a strongly electron-withdrawing sulfonyl group and a fluorine atom, present specific challenges in palladium-catalyzed cross-coupling reactions. This guide will provide a framework for rational catalyst selection and reaction optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the cross-coupling of this compound.

Issue Potential Causes Recommended Solutions & Rationale
Low or No Product Yield 1. Catalyst Inactivity: The electron-withdrawing nature of the substrate can hinder oxidative addition, a crucial step in the catalytic cycle. 2. Inappropriate Ligand Choice: The ligand may not be sufficiently electron-rich or bulky to promote the catalytic cycle with this challenging substrate. 3. Weak Base: Insufficiently strong base may not effectively facilitate the transmetalation or deprotonation step.1. Use a Pre-activated Pd(0) Source or a More Efficient Precatalyst: Consider using a catalyst system known for high activity with electron-deficient substrates. Buchwald's G3 or G4 precatalysts are excellent starting points. 2. Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or t-BuXPhos are often effective for coupling electron-deficient anilines.[1] Their steric bulk can promote reductive elimination, while their electron-donating properties facilitate oxidative addition. 3. Screen Stronger Bases: For Buchwald-Hartwig aminations, strong bases like sodium or lithium tert-butoxide are often necessary. For Suzuki-Miyaura couplings, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Formation of Side Products (e.g., Homocoupling) 1. Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and promote homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling). 2. Suboptimal Reaction Conditions: Incorrect temperature or reaction time can favor side reactions.1. Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. 2. Optimize Reaction Parameters: Systematically screen temperature and reaction time. Lowering the temperature may reduce the rate of side reactions.
Protodeborylation (in Suzuki Coupling) 1. Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond in the boronic acid. 2. Inappropriate Base: Some bases can promote protodeborylation, especially in the presence of moisture.1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Select a Suitable Base: Anhydrous potassium phosphate (K₃PO₄) is often a good choice for minimizing protodeborylation in Suzuki couplings.
Decomposition of the Starting Material 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the degradation of the aniline substrate, especially given the presence of the sulfonyl group. 2. Incompatible Reagents: Certain strong bases or nucleophiles might react with the sulfonyl group.1. Screen Milder Conditions: Attempt the reaction at lower temperatures. Monitor the reaction progress closely to avoid unnecessarily long reaction times. 2. Careful Reagent Selection: If decomposition is suspected, consider a milder base or a different coupling partner.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the electronic properties of the substrate. The potent electron-withdrawing sulfonyl group deactivates the aromatic ring, making the initial oxidative addition step of the catalytic cycle more difficult. Additionally, the ortho-substituent can introduce steric hindrance. The fluorine atom also modulates the electronic environment of the molecule.[2][3]

Q2: Which type of palladium catalyst is a good starting point for the Buchwald-Hartwig amination of this compound?

A2: For challenging substrates like this, it is advisable to start with a highly active and well-defined palladium precatalyst. The Buchwald group has developed several generations of precatalysts that are commercially available and have shown broad utility. A G3 or G4 precatalyst, such as XPhos Pd G3, is a robust choice as they are designed to be highly active and stable.

Q3: What role does the ligand play, and which ligands are recommended for this substrate?

A3: The ligand is crucial for modulating the reactivity of the palladium center. For electron-deficient anilines, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and facilitate the final reductive elimination to form the C-N or C-C bond.[1] Recommended ligands to screen include:

  • XPhos: A versatile and highly active ligand for a wide range of cross-coupling reactions.

  • SPhos: Often effective for sterically hindered substrates.

  • t-BuXPhos: A more electron-rich variant of XPhos that can be beneficial for particularly challenging couplings.

Q4: How does the choice of base impact the reaction?

A4: The base plays a critical role in the catalytic cycle. In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Common choices include sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu). For Suzuki-Miyaura couplings, the base is necessary to activate the boronic acid for transmetalation.[4] In this case, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used to avoid side reactions.

Q5: Are there any specific considerations for solvent selection?

A5: The choice of solvent can significantly influence the outcome of the reaction. Aprotic, non-polar to moderately polar solvents are typically used. Common choices include:

  • Toluene or Dioxane: These are standard solvents for many palladium-catalyzed cross-coupling reactions.

  • tert-Butanol: Can be a good choice, particularly in combination with tert-butoxide bases. It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of a halo-substituted this compound.

Materials:

  • Halo-substituted this compound (1.0 eq.)

  • Amine coupling partner (1.2 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%)

  • Base (e.g., NaOtBu, 1.5 eq.)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the halo-substituted this compound, palladium precatalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halo-substituted this compound.

Materials:

  • Halo-substituted this compound (1.0 eq.)

  • Boronic acid or ester (1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the halo-substituted this compound, boronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Workflow

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-X) Decomposition Decomposition Pd(0)L->Decomposition O2 Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R2NH) Amido Complex Amido Complex Amine Coordination->Amido Complex Base (-HX) Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst active? (Precatalyst, Pd(0) source) start->check_catalyst check_ligand Is the ligand appropriate? (Bulky, electron-rich) check_catalyst->check_ligand Yes optimize Systematically optimize (Temperature, time, concentration) check_catalyst->optimize No check_base Is the base strong enough? check_ligand->check_base Yes check_ligand->optimize No check_conditions Are the reaction conditions optimal? (Inert atmosphere, anhydrous) check_base->check_conditions Yes check_base->optimize No check_conditions->optimize No success Successful Reaction check_conditions->success Yes optimize->start Re-evaluate

References

Technical Support Center: Solvent Effects on 4-Fluoro-2-(methylsulfonyl)aniline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Fluoro-2-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common issues and questions regarding its reactivity, with a special focus on the critical role of solvent selection in achieving desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

This compound is a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] Its structure, featuring a nucleophilic amino group, an electron-withdrawing methylsulfonyl group, and a fluorine atom, makes it particularly useful in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing groups activate the aromatic ring, making it susceptible to attack by nucleophiles.

Q2: How do the substituents on the aromatic ring of this compound influence its reactivity?

The reactivity of this compound is a result of the interplay between its substituents:

  • Amino Group (-NH2): This is an electron-donating group that acts as the primary nucleophilic center of the molecule.

  • Methylsulfonyl Group (-SO2CH3): This is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack but is crucial for activating the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).

  • Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which further decreases the electron density of the aromatic ring.[2] While it also has a mesomeric (+M) effect, the inductive effect is significantly stronger.[2]

This combination of substituents makes the fluorine atom an excellent leaving group in SNAr reactions when the aniline nitrogen acts as a nucleophile in reactions with other electrophiles. Conversely, the amino group can act as a nucleophile to displace a leaving group on another aromatic system.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of synthetic strategies involving this compound. However, their success is highly dependent on the reaction conditions, especially the choice of solvent.

Issue 1: Low or No Product Formation in an SNAr Reaction

Q: I am attempting an SNAr reaction with this compound and I'm observing little to no formation of my desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no product formation in SNAr reactions is a common issue that can often be traced back to the choice of solvent and other reaction parameters.

Potential Cause 1: Inappropriate Solvent Choice

The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediates.[3] Polar aprotic solvents are generally the preferred choice for these reactions.[3]

  • Explanation: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), are effective at solvating the cationic species in the reaction without strongly solvating the aniline nucleophile. This leaves the nucleophile more "naked" and reactive.[3] In contrast, protic solvents (e.g., water, alcohols) can form hydrogen bonds with the aniline's amino group, which stabilizes the nucleophile and reduces its reactivity, thereby slowing down the reaction.[3][4]

  • Recommended Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is dry, as water can inhibit the reaction.[3]

Potential Cause 2: Insufficient Reaction Temperature

SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

  • Recommended Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) will help determine the optimal temperature for product formation without significant decomposition.

Potential Cause 3: Base Incompatibility or Insufficient Strength

If your reaction requires a base to deprotonate a nucleophile that will then react with this compound, the choice and amount of base are critical.

  • Recommended Solution: Ensure the base is strong enough to deprotonate your nucleophile. Common bases for SNAr reactions include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). The amount of base may also need to be optimized.

Issue 2: Formation of Unexpected Side Products

Q: My reaction is producing significant amounts of side products. How can I minimize their formation?

A: Side product formation can often be attributed to the reaction conditions, including the solvent.

Potential Cause: Solvent-Mediated Side Reactions

Some solvents can participate in or promote side reactions. For instance, at high temperatures, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.

  • Recommended Solution: If you suspect solvent-related side reactions, consider switching to a more inert polar aprotic solvent like DMSO or sulfolane. Additionally, optimizing the reaction temperature to the lowest effective point can help minimize decomposition and side reactions.

Data Summary: Solvent Effects on SNAr Reaction Yields

The following table provides a general overview of how solvent choice can impact the yield of a typical SNAr reaction involving an aniline derivative.

Solvent TypeExample SolventsTypical Relative YieldRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHighEffectively solvates cations, leaving the aniline nucleophile highly reactive. Stabilizes the charged Meisenheimer intermediate.[3]
Polar Protic Water, Ethanol, MethanolLow to ModerateHydrogen bonding with the aniline nucleophile reduces its reactivity.[3][4]
Non-Polar Toluene, HexaneVery LowPoor solubility of reactants and inability to stabilize charged intermediates.
Experimental Protocol: General Procedure for an SNAr Reaction

This protocol outlines a general procedure for the reaction of this compound with an activated aryl chloride.

  • Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the activated aryl chloride (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the polar aprotic solvent and inorganic salts. Repeat the aqueous wash, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants Nucleophile (Nu⁻) + Activated Aryl Halide Intermediate Meisenheimer Complex (Stabilized by EWG) Reactants->Intermediate Attack Product Substituted Product + Halide Ion (X⁻) Intermediate->Product Loss of Leaving Group Troubleshooting_Workflow start Low or No Product Yield check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent check_temp Is the reaction temperature sufficient? check_solvent->check_temp Yes change_solvent Switch to anhydrous polar aprotic solvent check_solvent->change_solvent No check_reagents Are reagents pure and anhydrous? check_temp->check_reagents Yes increase_temp Increase reaction temperature incrementally check_temp->increase_temp No purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes change_solvent->check_temp increase_temp->check_reagents purify_reagents->success

References

minimizing dimer formation in 4-Fluoro-2-(methylsulfonyl)aniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Mitigating Dimer Formation in Synthetic Reactions

Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter the common challenge of dimerization. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound, and why is it a significant problem?

Dimer formation is a self-coupling reaction where two molecules of this compound react with each other to form a larger, unintended molecule (a dimer). This is a critical issue in synthesis for several reasons:

  • Reduced Yield: It consumes the starting material, directly lowering the yield of your desired product.

  • Purification Challenges: The dimer often has similar polarity and physical properties to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.

  • Reaction Stalling: The formation of byproducts can interfere with the primary reaction pathway, potentially inhibiting the catalyst or consuming reagents.

Q2: What is the most probable structure of the dimer, and how is it formed?

The most common dimer results from a Nucleophilic Aromatic Substitution (SNAr) reaction. In this scenario, the nucleophilic amino group (-NH₂) of one aniline molecule attacks the electron-deficient carbon atom bearing the fluorine atom on a second molecule. The fluorine atom is subsequently eliminated as a leaving group.

The resulting dimer structure is N-(2-fluoro-5-(methylsulfonyl)phenyl)-4-fluoro-2-(methylsulfonyl)aniline .

Q3: What are the primary chemical mechanisms that drive dimer formation with this reagent?

Two primary mechanisms are responsible for dimerization:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent pathway. The aniline ring is "activated" for nucleophilic attack due to the powerful electron-withdrawing effect of the methylsulfonyl (-SO₂Me) group, particularly at the ortho and para positions.[1][2] The amino group of a second aniline molecule acts as a potent nucleophile, attacking the carbon-fluorine bond. The high electronegativity of the fluorine atom makes this bond highly polarized and susceptible to attack, and in SNAr reactions, fluoride is a surprisingly effective leaving group.[3]

  • Oxidative Coupling: In the presence of certain catalysts, oxidants, or even air (oxygen), anilines can be oxidized to form radical cations.[4][5] These highly reactive species can then couple with a neutral aniline molecule or another radical cation to form dimers. This pathway is often characterized by the formation of dark, polymeric byproducts.

Troubleshooting Guide: Identifying and Solving Dimerization Issues

This section provides direct, actionable solutions for common experimental problems.

Problem: Significant dimer byproduct is observed in a Nucleophilic Aromatic Substitution (SNAr) reaction.
  • Scenario: You are reacting this compound with another nucleophile, but it is reacting with itself instead.

  • Primary Cause: The aniline's amino group is outcompeting your intended nucleophile, leading to self-condensation.

Troubleshooting Action Scientific Rationale
Lower Reaction Temperature Dimerization often has a higher activation energy than the desired reaction. Reducing the temperature (e.g., from 80 °C to 40 °C or room temperature) can significantly slow the rate of the side reaction while having a lesser effect on the primary pathway.
Slow Addition of Aniline Use a syringe pump to add the this compound solution to the reaction mixture over several hours. This maintains a low instantaneous concentration of the aniline, statistically favoring the reaction with your target nucleophile (which is in stoichiometric excess) over the second-order dimerization reaction.[6]
Increase Equivalents of Target Nucleophile Increasing the concentration of your intended nucleophile (e.g., from 1.2 eq to 2.0 eq) can improve the kinetics of the desired reaction, helping it to outpace the self-coupling side reaction.
Problem: Dimer formation is competing with the desired C-N bond formation in a Buchwald-Hartwig amination.
  • Scenario: You are attempting to couple this compound with an aryl halide (or vice-versa), but you are observing significant homocoupling.

  • Primary Cause: The catalytic cycle is promoting the reaction of the aniline with itself instead of the intended cross-coupling partner. This can be highly dependent on the choice of catalyst, ligand, and base.[7][8]

Below is a workflow to diagnose and solve this issue.

cluster_solutions Solutions start Dimer Detected in Buchwald-Hartwig Reaction base_check Step 1: Evaluate Base Is it too strong/hindered? (e.g., NaOtBu) start->base_check ligand_check Step 2: Evaluate Ligand Is it optimal for anilines? base_check->ligand_check Switch to weaker base (e.g., K₂CO₃, Cs₂CO₃) sol1 Weaker Base base_check->sol1 conditions_check Step 3: Refine Conditions Still observing dimer? ligand_check->conditions_check Switch to appropriate ligand (e.g., XPhos, RuPhos) sol2 Better Ligand ligand_check->sol2 protection_strategy Step 4: Consider N-Protection Strategy conditions_check->protection_strategy Lower temperature & use slow addition sol3 Milder Conditions conditions_check->sol3 sol4 Protect Amine protection_strategy->sol4

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Table of Recommended Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Rationale & References
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Standard, reliable Pd(0) or Pd(II) sources that enter the catalytic cycle efficiently.[9]
Ligand XPhos, RuPhos, or other bulky, electron-rich biarylphosphine ligands.These ligands promote the crucial reductive elimination step that forms the desired product and can sterically hinder the approach of a second aniline molecule, thus suppressing homocoupling.[8]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Strong, non-nucleophilic bases are required. However, very strong bases like NaOtBu can sometimes promote side reactions. Weaker inorganic bases are often a better starting point for sensitive substrates.[8]
Solvent Toluene, Dioxane, or t-BuOHAnhydrous, de-gassed solvents are critical to prevent catalyst deactivation and unwanted oxidative side reactions.[8]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the phosphine ligands and the palladium catalyst, which can lead to catalyst deactivation and oxidative dimerization of the aniline.

Preventative Strategies: Proactive Dimer Mitigation

Strategy 1: N-Protection of the Amine Group

The most robust method to prevent dimerization is to temporarily protect the nucleophilic -NH₂ group. By converting it to a non-nucleophilic amide (e.g., an acetamide), you completely shut down its ability to participate in SNAr or oxidative coupling.

G cluster_0 Protection Phase cluster_1 Main Reaction Phase cluster_2 Deprotection Phase start Aniline (Reactive -NH₂) protected Acetamide (Protected -NHAc) start->protected Acetylation reaction Desired Reaction (e.g., Cross-Coupling) protected->reaction product Protected Product reaction->product final_product Final Product (Free -NH₂) product->final_product Hydrolysis

Caption: Workflow for using an N-protection strategy.

Protocol 1: Acetylation of this compound

This protocol converts the primary amine to an acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (solvent)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the aniline in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (pyridine or triethylamine), followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1M HCl (to remove the base), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected acetamide.

Protocol 2: Deprotection via Acid Hydrolysis

This protocol regenerates the free amine after your main synthetic step is complete.

Materials:

  • N-(4-fluoro-2-(methylsulfonyl)phenyl)acetamide (1.0 eq)

  • Methanol or Ethanol

  • Concentrated HCl (3-5 eq)

  • Saturated NaHCO₃ solution or 1M NaOH solution

Procedure:

  • Dissolve the protected compound in methanol or ethanol.

  • Add concentrated HCl and heat the mixture to reflux (typically 60-80 °C).

  • Monitor the reaction by TLC until all starting material is consumed (usually 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid by slowly adding a saturated NaHCO₃ or 1M NaOH solution until the pH is basic (~8-9).

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final, deprotected product.

References

Technical Support Center: Navigating Scale-Up Challenges with 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the scale-up of chemical reactions involving this versatile intermediate. Our focus is on providing practical, field-proven insights to ensure the successful transition of your synthesis from the laboratory bench to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound that I should be aware of during scale-up?

A1: this compound is an electron-deficient aniline. This is due to the strong electron-withdrawing effects of both the fluorine atom and the methylsulfonyl group. This reduced electron density on the aniline nitrogen has several key implications for its reactivity:

  • Reduced Nucleophilicity: The lone pair of electrons on the nitrogen is less available for donation, making the amine significantly less nucleophilic than aniline or its electron-rich derivatives.[1] This can lead to sluggish or incomplete reactions.

  • Increased Acidity: The N-H protons are more acidic compared to those of simple anilines, which can influence the choice of base in coupling reactions.

  • Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to these groups.[2]

Q2: What are the key safety considerations when handling this compound on a larger scale?

A2: As with any chemical process, a thorough safety review is critical before scale-up. For this compound and its isomer, 2-Fluoro-4-(methylsulfonyl)aniline, the following should be considered:

  • Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.[3]

  • Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[3] Work should be conducted in a well-ventilated area or a fume hood.

  • Thermal Stability: While generally stable under normal storage conditions, its thermal decomposition can generate hazardous gases such as carbon oxides, hydrogen fluoride, nitrogen oxides, and sulfur oxides. A thermal hazard assessment is recommended before performing reactions at elevated temperatures on a large scale.

Q3: How does the solubility of this compound impact scale-up, and what are the recommended solvents?

A3: Solubility is a critical factor for reaction kinetics, purification, and product isolation at scale. While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior based on its structure and data from similar anilines.

The presence of the polar sulfonyl group and the potential for hydrogen bonding with the amine group suggests moderate solubility in polar aprotic solvents and some polar protic solvents. Its aromatic nature may allow for some solubility in non-polar aromatic solvents.

Solvent ClassRecommended SolventsExpected SolubilityRationale & Scale-Up Considerations
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighGood for achieving homogeneous reaction conditions. However, their high boiling points can complicate product isolation and solvent removal on a large scale.
Polar Protic Ethanol, IsopropanolLow to ModerateMay be suitable for certain reactions and are often good choices for crystallization due to the solubility gradient with temperature.
Ethers THF, DioxaneLow to ModerateCommonly used in cross-coupling reactions. Their lower boiling points facilitate easier removal.
Aromatic Toluene, XyleneLowMay require elevated temperatures to achieve sufficient solubility. Often used in Buchwald-Hartwig reactions.
Non-Polar Heptane, HexaneVery LowPrimarily used as anti-solvents for precipitation or crystallization.

It is strongly recommended to perform experimental solubility studies in your desired solvent system at various temperatures to determine the optimal conditions for your specific process.

Troubleshooting Guide for Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of reactions involving this compound.

Issue 1: Low or Stalled Conversion in Buchwald-Hartwig Amination Reactions

Symptoms:

  • Reaction progress slows down or stops completely before full conversion of the starting material.

  • Significant amounts of starting aniline remain even after extended reaction times.

Root Causes & Solutions:

  • Insufficient Catalyst Activity: The reduced nucleophilicity of the aniline can make the catalytic cycle sluggish.

    • Solution: Employ modern, electron-rich, and bulky biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos. These ligands are designed to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Using a well-defined, stable palladium precatalyst (e.g., a G3 or G4 precatalyst) can also lead to more reproducible and higher-yielding reactions.[1]

  • Inadequate Base Strength: A strong, non-nucleophilic base is often required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.

    • Solution: Use strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[1]

  • Catalyst Deactivation: Oxygen can deactivate palladium catalysts.

    • Solution: Ensure a strictly inert atmosphere by thoroughly degassing solvents and using proper Schlenk line or glovebox techniques.[1]

Issue 2: Formation of Impurities and Side-Products in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Presence of multiple spots on TLC or peaks in LC-MS corresponding to undesired products.

  • Difficulty in purifying the final product to the desired specification.

Root Causes & Solutions:

  • Competing Regioselectivity: If the reaction partner also has reactive sites, this can lead to a mixture of products.

    • Solution: Carefully control the reaction temperature. Lower temperatures often favor the kinetically controlled product. The choice of solvent can also influence regioselectivity.

  • Reaction with the Sulfonyl Group: Under certain harsh conditions (e.g., very strong nucleophiles or high temperatures), the methylsulfonyl group could potentially be a target for side reactions.

    • Solution: Screen different solvents and bases to find milder reaction conditions. A solvent with a lower dielectric constant may reduce the reactivity of highly charged nucleophiles.

  • Hydrolysis of Intermediates or Product: The presence of water can lead to hydrolysis, especially if the reaction is run at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a lower temperature and minimize the contact time.

Issue 3: Challenges in Product Isolation and Purification

Symptoms:

  • Product oiling out during crystallization.

  • Formation of fine powders that are difficult to filter.

  • Co-crystallization of impurities with the product.

Root Causes & Solutions:

  • Inappropriate Crystallization Solvent: The chosen solvent system may not provide the optimal solubility curve for good crystal growth.

    • Solution: Conduct a thorough solvent screen for crystallization. A good crystallization solvent will typically dissolve the product well at elevated temperatures and poorly at room temperature or below. Anti-solvent crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product, can also be effective.

  • High Impurity Levels: The presence of significant amounts of impurities can inhibit crystallization or lead to the formation of an impure solid.

    • Solution: If the crude product is highly impure, consider a different purification method before crystallization, such as column chromatography on a small scale, to identify the problematic impurities. On a larger scale, a liquid-liquid extraction workup can be optimized to remove certain impurities.

  • Poor Crystal Habit: The intrinsic properties of the molecule may lead to the formation of small or needle-like crystals.

    • Solution: Control the rate of cooling during crystallization. A slower cooling rate generally leads to larger, more well-defined crystals. Seeding the solution with a small amount of pure product can also promote the growth of desired crystals.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination with this compound

This protocol is a starting point for the palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.[1]

  • Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Add the anhydrous, degassed toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Troubleshooting Workflow for Low-Yielding Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Reaction check_catalyst Is the catalyst system optimized for electron- deficient anilines? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst Action: Switch to bulky, electron-rich ligands (e.g., XPhos, BrettPhos) and use a precatalyst. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions strictly anhydrous and inert? check_base->check_conditions Yes optimize_base Action: Use a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu). check_base->optimize_base No optimize_conditions Action: Degas solvents thoroughly and use Schlenk/glovebox techniques. check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_catalyst->end optimize_base->end optimize_conditions->end

Caption: Decision tree for troubleshooting low yields.

References

handling and storage recommendations for 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-2-(methylsulfonyl)aniline (CAS No. 1197193-21-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling, storage, and troubleshooting for experiments involving this key synthetic intermediate. Our goal is to bridge the gap between standard safety data sheets and practical, in-lab application by explaining the causality behind procedural recommendations.

Section 1: Compound Profile & Key Safety Data

This compound is a fluorinated aniline derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in pharmaceutical research and development.[1][2] Its specific arrangement of a fluoro group, a methylsulfonyl group, and an amine on a benzene ring offers unique reactivity for creating novel compounds.[2][3] Understanding its properties is the first step to safe and effective use.

PropertyValueSource
CAS Number 1197193-21-7[1]
Molecular Formula C₇H₈FNO₂S[1]
Molecular Weight 189.21 g/mol [1]
Physical Form Solid, powder[4]
Hazard Codes Xi (Irritant)[4]
Storage Temperature Room Temperature or Refrigerated (2-8°C)[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant.[4] The primary hazards, as outlined by GHS classifications for similar compounds, are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5][6]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]

Expert Insight: The primary route of exposure leading to respiratory irritation is the inhalation of fine dust particles. As a solid, improper handling can easily aerosolize the compound. The aniline substructure itself can be toxic, and the presence of the sulfonyl and fluoro groups modifies its reactivity and biological interaction, necessitating careful handling to avoid any exposure.

Q2: What is the recommended storage procedure for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] While some suppliers suggest room temperature storage, refrigeration (2-8°C) is also a common recommendation to minimize potential degradation over time.[4] The key is to prevent exposure to moisture and incompatible materials.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents.[5] Additionally, keep the compound away from heat, sparks, and open flames.[5][8]

Causality Explanation: Aniline derivatives are susceptible to oxidation, which can lead to decomposition and the formation of colored impurities. The amino group (-NH₂) is a reducing functional group, making it reactive with strong oxidizers. High temperatures can provide the activation energy for decomposition, potentially releasing hazardous gases like carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride.[5]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous chemical waste. It should be disposed of in a suitable, closed container and handled by a licensed professional waste disposal service.[5][9] It may be sent to an authorized incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products.[5] Do not allow the product to enter drains or public waters.[6]

Section 3: Troubleshooting Guide for Experimental Use

This guide provides solutions to specific issues that may arise during experiments.

Issue 1: The compound is not dissolving as expected in my solvent system.

  • Plausible Cause: this compound, like many substituted anilines, has moderate polarity. Its solubility will be limited in very nonpolar solvents (e.g., hexanes) and potentially in highly polar protic solvents like water, with which it may not be fully miscible.

  • Troubleshooting Steps:

    • Consult Solubility Data: If available from the supplier, check the technical data sheet for solubility information.

    • Solvent Selection: Test solubility in a range of common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, or Acetonitrile.

    • Gentle Warming: Gently warming the mixture can increase the rate of dissolution. However, do this with caution and monitor for any color change, which could indicate decomposition.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution without excessive heating.

Issue 2: My reaction mixture is turning dark brown/black after adding the aniline.

  • Plausible Cause: This is a classic sign of aniline oxidation or decomposition. This can be triggered by air (oxygen), incompatible reagents (e.g., strong acids or oxidizing agents), elevated temperatures, or the presence of metal catalysts that facilitate oxidation.

  • Troubleshooting Workflow:

G start Reaction Turning Dark check_reagents Are any reagents strong oxidizers or incompatible acids? start->check_reagents check_atmosphere Is the reaction being run under an inert atmosphere (N₂ or Ar)? check_reagents->check_atmosphere No reagent_issue Solution: Re-evaluate reagent compatibility. Consider adding the aniline slowly or at a lower temperature. check_reagents->reagent_issue Yes check_temp Is the reaction temperature too high? check_atmosphere->check_temp Yes atmosphere_issue Solution: Degas solvents and run the reaction under an inert atmosphere to exclude oxygen. check_atmosphere->atmosphere_issue No temp_issue Solution: Lower the reaction temperature. Monitor for exotherms upon addition. check_temp->temp_issue Yes end Stable Reaction Achieved check_temp->end No reagent_issue->end atmosphere_issue->end temp_issue->end

Caption: Troubleshooting workflow for reaction discoloration.

Issue 3: I observe poor or inconsistent reactivity in my synthesis.

  • Plausible Cause: The compound may have degraded due to improper storage, leading to lower purity. The primary culprit is often slow oxidation from prolonged exposure to air.

  • Troubleshooting Steps:

    • Verify Purity: If possible, check the purity of your starting material using techniques like NMR, HPLC, or melting point analysis. The melting point for a related isomer, 2-Fluoro-4-(methylsulfonyl)aniline, is reported as 145-147°C, which can serve as a rough quality indicator.[4]

    • Use Fresh Stock: If degradation is suspected, use a freshly opened bottle of the compound for your reaction.

    • Storage Audit: Review your storage protocol. Ensure the container is purged with an inert gas (like argon or nitrogen) before sealing, especially for long-term storage.

Section 4: Protocols for Safe Handling and Spills

Personal Protective Equipment (PPE) Protocol

Adherence to proper PPE is the most critical self-validating system for ensuring user safety.

PPE_Workflow ppe_setup Mandatory PPE for Handling this compound Eye Protection: Chemical safety goggles or face shield. Hand Protection: Nitrile or other appropriate chemical-resistant gloves. Body Protection: Lab coat. Wear suitable protective clothing. Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If dust is generated, wear a respirator. compound Chemical Container ppe_setup->compound Proceed to handle user Researcher

Caption: Required PPE for safe handling.

Step-by-Step Spill Cleanup Protocol

This protocol ensures that any accidental release is managed safely and effectively.

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5][8]

  • Wear Appropriate PPE: Before approaching the spill, don all PPE as described in the diagram above, including respiratory protection if the compound is a fine powder.

  • Contain the Spill: Prevent further spread of the material.

  • Clean-up:

    • For a solid spill, carefully sweep or shovel the material into an appropriate, labeled container for hazardous waste disposal.[5] Avoid actions that create dust.

    • Use an inert absorbent material like sand or vermiculite for solutions before transferring to a container.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (check for compatibility) and then with soap and water.

  • Dispose: Seal the container with the spilled material and waste, label it clearly, and dispose of it according to your institution's hazardous waste guidelines.[9]

References

Validation & Comparative

Comparative Guide to the Biological Activity of Compounds from 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of compounds derived from the versatile chemical scaffold, 4-Fluoro-2-(methylsulfonyl)aniline. Designed for researchers, scientists, and drug development professionals, this document delves into the therapeutic potential of these compounds, primarily as kinase inhibitors in oncology and as selective COX-2 inhibitors for anti-inflammatory applications. We will explore the underlying mechanisms, present comparative experimental data against established drugs, and provide detailed protocols for relevant biological assays.

Introduction: The Versatility of the this compound Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group is a key pharmacophore known to impart selectivity, particularly for enzymes like COX-2.[1][2] This unique combination of functional groups makes it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This guide will focus on two of the most promising therapeutic avenues for its derivatives: kinase inhibition and cyclooxygenase-2 (COX-2) inhibition.

Part 1: Kinase Inhibition for Anticancer Therapy

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) can lead to uncontrolled cell proliferation and tumor growth.[4][5][6]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events.[3][4] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are central to cell survival, proliferation, and metastasis.[4][5] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, preventing its activation and halting downstream signaling.

Diagram 1: Simplified EGFR Signaling Pathway

Below is a diagram illustrating the EGFR signaling cascade and the point of inhibition by small molecule kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibits ATP Binding

A simplified representation of the EGFR signaling pathway.

Comparative Performance: Kinase Inhibitors
Compound Class/DrugTarget Kinase(s)IC50 (nM)Reference
Gefitinib EGFR26-57[7]
Sunitinib VEGFR-2, PDGFRβ80 (VEGFR-2)[2][8]
Anilinoquinolines EGFR, BGC823 cellsIC50 values superior to Gefitinib reported[9]
Indolin-2-one derivatives VEGFR-278-358[10]

This table presents a comparison of the inhibitory concentrations of established kinase inhibitors and classes of compounds that can be derived from aniline scaffolds.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a robust method for determining the inhibitory activity of test compounds against a target kinase.[1][11][12]

Materials:

  • Kinase of interest (e.g., EGFR)

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 2 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and the biotinylated substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 4 µL of ATP solution in assay buffer to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of HTRF detection reagents (pre-mixed anti-phospho antibody and Streptavidin-XL665) in detection buffer containing EDTA to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Diagram 2: HTRF Kinase Assay Workflow

The following diagram outlines the key steps in the HTRF kinase assay.

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Add Test Compound (2 µL) Enzyme_Substrate 2. Add Kinase & Substrate Mix (4 µL) Compound->Enzyme_Substrate Incubate1 3. Incubate 15 min Enzyme_Substrate->Incubate1 ATP 4. Add ATP (4 µL) Incubate1->ATP Incubate2 5. Incubate 60 min ATP->Incubate2 Detection_Reagents 6. Add HTRF Detection Reagents (10 µL) Incubate2->Detection_Reagents Incubate3 7. Incubate 60 min Detection_Reagents->Incubate3 Read 8. Read Plate (620 nm & 665 nm) Incubate3->Read

A step-by-step workflow for the HTRF kinase inhibition assay.

Part 2: Selective COX-2 Inhibition for Anti-Inflammatory Applications

The 4-(methylsulfonyl)aniline pharmacophore is a well-established feature of selective COX-2 inhibitors.[2] These drugs offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][14][15]

Mechanism of Action: Selective Inhibition of Cyclooxygenase-2

Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14][16] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[16] Selective COX-2 inhibitors are designed to preferentially bind to the active site of the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of COX-1.[13]

Comparative Performance: COX-2 Inhibitors

A series of 4-(methylsulfonyl)aniline derivatives have been synthesized and evaluated for their COX-2 inhibitory activity.[2] We compare these with the well-known selective COX-2 inhibitor, Celecoxib.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375[17]
Thiazolylhydrazine-methyl sulfonyl derivative (3a) >250.140>178[18]
2,3-diaryl-1,3-thiazolidine-4-one derivative -0.06405[19]
Imidazo[1,2-a]pyridin-3-amine derivative (5n) 35.60.07508.6[20]

This table summarizes the in vitro potency and selectivity of various COX-2 inhibitors.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric method to screen for COX-2 inhibitors.[21][22][23]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • COX Probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well solid white plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, test compounds, and control inhibitor (Celecoxib) in COX Assay Buffer.

  • Reaction Mixture:

    • To each well, add 80 µL of a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 10 µL of the diluted test inhibitor, Celecoxib, or DMSO (for enzyme control).

    • Add 10 µL of the COX-2 enzyme solution. For a "no enzyme" control, add assay buffer instead.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective inhibitors for multiple therapeutic targets. As demonstrated, derivatives have shown significant promise as both kinase inhibitors for cancer treatment and selective COX-2 inhibitors for inflammation. The experimental protocols provided herein offer robust methods for evaluating the efficacy of novel compounds derived from this versatile chemical entity. Further structural modifications and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to 4-Fluoro-2-(methylsulfonyl)aniline and Its Isomeric Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacokinetic properties. 4-Fluoro-2-(methylsulfonyl)aniline has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors. This guide provides an in-depth, objective comparison of this compound with its key structural isomers and analogs, offering insights into their relative performance in crucial synthetic transformations and their impact on the structure-activity relationships (SAR) of bioactive molecules.

Introduction to this compound and its Chemical Neighborhood

This compound (CAS 1197193-21-7) is a substituted aniline featuring a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position.[1][2][3] This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and its interactions within a biological target. To understand its utility, a comparison with its isomers and a chloro-analog is essential:

  • 2-Fluoro-4-(methylsulfonyl)aniline (CAS 832755-13-2): An isomer where the positions of the fluorine and methylsulfonyl groups are swapped.[4][5][6][7][8]

  • 4-Fluoro-3-(methylsulfonyl)aniline (CAS 914636-44-5): Another key isomer with a different substitution pattern.[9]

  • 4-Chloro-2-(methylsulfonyl)aniline (CAS 97341-27-2): A closely related analog where the fluorine is replaced by chlorine, allowing for an evaluation of halogen effects.[10]

  • 3-Fluoro-2-(methylsulfonyl)aniline: An additional isomer that provides further insight into positional effects.

This guide will delve into the nuanced differences between these building blocks, providing a framework for rational selection in drug design and synthesis.

Physicochemical Properties: A Comparative Analysis

The position of the electron-withdrawing fluorine and methylsulfonyl groups directly impacts the electronic environment of the aniline ring and the amine group's basicity (pKa), as well as the overall lipophilicity (logP) of the molecule. These parameters are critical in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Calculated LogPpKa (Predicted)
This compound 1197193-21-7C₇H₈FNO₂S189.211.1Lower
2-Fluoro-4-(methylsulfonyl)aniline 832755-13-2C₇H₈FNO₂S189.211.1Higher
4-Fluoro-3-(methylsulfonyl)aniline 914636-44-5C₇H₈FNO₂S189.211.3Intermediate
4-Chloro-2-(methylsulfonyl)aniline 97341-27-2C₇H₈ClNO₂S205.661.6Similar to Fluoro
4-Fluoroaniline 371-40-4C₆H₆FN111.121.15[11]4.65
4-(Methylsulfonyl)aniline 5470-49-5C₇H₉NO₂S171.220.67[12]2.7

Note: Predicted pKa values are relative estimations based on the electronic effects of the substituents. Experimental determination is recommended for precise values. Calculated LogP values can vary depending on the algorithm used.

The methylsulfonyl group is a strong electron-withdrawing group, which significantly reduces the basicity of the aniline nitrogen. The position of this group relative to the amine has a profound effect. In this compound, the ortho-sulfonyl group exerts a strong inductive and steric effect, likely leading to a lower pKa compared to its 2-fluoro-4-sulfonyl isomer. The fluorine atom also contributes to a decrease in basicity through its inductive electron-withdrawing effect. The interplay of these substituent effects dictates the nucleophilicity of the amine, a key factor in its reactivity in common cross-coupling reactions.

Performance in Key Synthetic Transformations

The utility of these building blocks is largely defined by their performance in essential C-N and C-C bond-forming reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds and is a cornerstone of modern drug synthesis.[13][14][15] The nucleophilicity of the aniline is a critical factor for the success of this reaction.

Buchwald_Hartwig Aryl_Halide Aryl Halide/Triflate Reaction Buchwald-Hartwig Amination Aryl_Halide->Reaction Aniline Substituted Aniline Aniline->Reaction Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Reaction Base Base Base->Reaction Product Aryl Amine Product Reaction->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the aniline derivative (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[16][17] While anilines themselves are not direct partners in this reaction, they are often incorporated into one of the coupling partners, for instance, as a haloaniline. The electronic nature of the substituted aniline can influence the reactivity of the C-X bond.

Suzuki_Miyaura Organoboron Organoboron Compound Reaction Suzuki-Miyaura Cross-Coupling Organoboron->Reaction Organohalide Organohalide (containing aniline moiety) Organohalide->Reaction Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Reaction Base Base Base->Reaction Product Biaryl Product Reaction->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

For a bromo- or chloro-substituted version of these anilines, the electron-withdrawing nature of the fluoro and methylsulfonyl groups would activate the C-X bond towards oxidative addition to the palladium catalyst. The relative positioning of these groups would fine-tune this activation. For instance, in a hypothetical 5-bromo-4-fluoro-2-(methylsulfonyl)aniline, the bromine is ortho to the strongly electron-withdrawing sulfonyl group, which would likely enhance its reactivity in a Suzuki coupling compared to an isomer where the activating group is more distant.

Application in Drug Discovery: Kinase Inhibitors

Substituted anilines are privileged scaffolds in the design of kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase. The 4-anilinoquinazoline and anilinopyrimidine cores are prevalent in many approved and investigational kinase inhibitors.[18][19]

Case Study: Lapatinib and Gefitinib Analogs

Lapatinib, a dual inhibitor of EGFR and HER2, and Gefitinib, an EGFR inhibitor, both feature a 4-anilinoquinazoline core.[20][21][22][23] The aniline moiety in these drugs is crucial for their biological activity. The synthesis of Lapatinib often utilizes 3-chloro-4-fluoroaniline as a key building block.[1] The substitution pattern on the aniline ring plays a critical role in modulating the potency and selectivity of these inhibitors.

While no direct SAR studies comparing this compound with its isomers in the context of Lapatinib or Gefitinib analogs are publicly available, we can extrapolate from known SAR principles for anilinopyrimidine kinase inhibitors.[24] The position of the sulfonyl group can significantly impact the orientation of the molecule within the binding pocket and its ability to form key interactions.

For instance, a methylsulfonyl group at the 2-position of the aniline ring could act as a hydrogen bond acceptor or engage in other non-covalent interactions with the hinge region of the kinase, potentially enhancing binding affinity. Conversely, a sulfonyl group at the 4-position might be more solvent-exposed and have a different impact on the overall SAR. The fluorine atom can also contribute to binding through halogen bonding or by modulating the pKa of nearby functionalities.

The choice between this compound and its isomers would therefore depend on the specific topology of the target kinase's active site and the desired interaction profile.

Kinase_Inhibitor_SAR cluster_0 Aniline Building Block cluster_1 Synthetic Elaboration cluster_2 Biological Evaluation Aniline_4F_2SO2Me This compound Coupling Coupling with Quinazoline/Pyrimidine Core Aniline_4F_2SO2Me->Coupling Aniline_2F_4SO2Me 2-Fluoro-4-(methylsulfonyl)aniline Aniline_2F_4SO2Me->Coupling Aniline_4Cl_2SO2Me 4-Chloro-2-(methylsulfonyl)aniline Aniline_4Cl_2SO2Me->Coupling Kinase_Assay Kinase Inhibition Assay Coupling->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis

Caption: Logical workflow for evaluating aniline building blocks in kinase inhibitor SAR studies.

Conclusion

This compound and its isomers are valuable and versatile building blocks in medicinal chemistry. The choice between them is not arbitrary and should be guided by a careful consideration of their distinct physicochemical properties and the desired outcomes in both synthesis and biological activity.

  • This compound offers a unique substitution pattern with a sterically and electronically influential ortho-sulfonyl group. This may require optimization of reaction conditions in cross-coupling reactions but could provide advantageous interactions in a biological target.

  • 2-Fluoro-4-(methylsulfonyl)aniline presents a different electronic and steric profile, with a potentially more nucleophilic amine, which might be beneficial for certain synthetic transformations.

  • 4-Chloro-2-(methylsulfonyl)aniline provides a useful comparison point for evaluating the role of the halogen, with the chloro-substituent offering different steric and electronic properties compared to fluorine.

Ultimately, the optimal choice of building block will be context-dependent, and the information presented in this guide should serve as a valuable resource for making informed decisions in the design and synthesis of novel drug candidates. Further experimental studies directly comparing the reactivity and SAR of these isomers are warranted and would be of great benefit to the medicinal chemistry community.

References

A Technical Guide to the Structure-Activity Relationship of 4-Fluoro-2-(methylsulfonyl)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into small molecules has become a cornerstone of rational drug design, particularly in the development of kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 4-fluoro-2-(methylsulfonyl)aniline scaffold. By examining key structural modifications and their impact on biological activity, we aim to furnish researchers with actionable insights for the design of next-generation targeted therapeutics.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core serves as a versatile template for the synthesis of potent and selective kinase inhibitors. The key chemical features of this scaffold contribute significantly to its pharmacological profile:

  • The 4-Fluoro Group: The fluorine atom at the 4-position is a bioisostere of a hydrogen atom but with profound effects on the molecule's properties. Its high electronegativity can enhance binding affinity to the kinase hinge region through favorable electrostatic interactions. Furthermore, it often improves metabolic stability by blocking potential sites of oxidation, a crucial factor in optimizing pharmacokinetic parameters.

  • The Aniline Moiety: The primary amine of the aniline provides a critical anchor point for building a diverse array of derivatives, commonly through the formation of amide or urea linkages. This amine is also pivotal for forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a hallmark of many Type I and Type II kinase inhibitors.

  • The 2-(Methylsulfonyl) Group: The bulky and electron-withdrawing methylsulfonyl group at the 2-position plays a significant role in orienting the molecule within the ATP-binding cleft. It can influence the conformation of the aniline ring and surrounding functionalities, thereby modulating selectivity and potency. This group can also engage in specific interactions with the protein, further enhancing binding affinity.

Comparative Analysis of this compound Derivatives

The therapeutic potential of this scaffold is most evident in its application as inhibitors of various protein kinases, including B-Raf, Polo-like kinase 4 (PLK4), and others implicated in cancer. The following sections compare different classes of derivatives, highlighting how modifications to the core structure influence their inhibitory activity.

N-Phenyl Urea Derivatives: Targeting PLK4

Recent studies have explored derivatives where the aniline nitrogen is incorporated into a urea linkage, connecting to another substituted phenyl ring. These compounds have shown promise as inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a key regulator of centriole duplication and a therapeutic target in oncology.[1][2]

A notable example is the potent and selective type-II PLK4 inhibitor, 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea .[2] While not a direct derivative of this compound, its structure provides invaluable SAR insights into the role of the fluorophenyl and methylsulfonylphenyl moieties in kinase inhibition. Structure-based optimization of this class of compounds has led to the identification of inhibitors with IC50 values in the nanomolar range.[1][2]

Table 1: SAR of N-Phenyl Urea Derivatives as PLK4 Inhibitors

Compound IDCore Structure VariationTarget KinaseIC50 (µM)Key SAR Insights
22a 1H-pyrazolo[3,4-b]pyridine scaffoldPLK40.106The pyrazolopyridine core serves as an effective hinge-binding motif.
29u Further optimization of 22aPLK40.026Demonstrates that fine-tuning the substituents on the phenyl rings significantly enhances potency and selectivity.[2]
Pyrimidine-Based Derivatives: Targeting B-Raf Kinase

Patents have disclosed a series of compounds where the this compound moiety is linked to a pyrimidine ring, which in turn is substituted with a pyrazole. These derivatives have been investigated as inhibitors of B-Raf kinase, a key component of the MAPK signaling pathway that is frequently mutated in various cancers.

The general structure involves the this compound acting as a key recognition element for the kinase. Variations in the substituents on the pyrazole and pyrimidine rings have been explored to optimize potency and selectivity.

Table 2: Representative Pyrimidine-Based B-Raf Inhibitors

Compound Example (from Patent)Key Structural FeaturesTarget KinaseBiological Activity Insights
Example Compound from US9314464B2 4-(pyrazol-4-yl)-2-(methylsulfonyl)pyrimidine coreB-RafThe combination of the pyrazolyl-pyrimidine and the this compound is crucial for inhibitory activity.

The development of these compounds underscores the utility of the this compound scaffold in generating potent B-Raf inhibitors. The modular nature of the synthesis allows for extensive exploration of the chemical space to identify candidates with improved drug-like properties.

Experimental Protocols

General Synthesis of N-Aryl-4-aminoquinazoline Derivatives

A common strategy to synthesize kinase inhibitors based on an aniline core is to couple it with a heterocyclic system like quinazoline. The following is a representative protocol for the N-arylation of a 4-chloroquinazoline.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 mmol, 1 equivalent) and the desired this compound derivative (1.1 mmol, 1.1 equivalents).

  • Solvent and Base: Add a suitable solvent such as isopropanol (10 mL) and a base like triethylamine if required by the specific aniline's reactivity.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-(4-fluoro-2-(methylsulfonyl)phenyl)quinazolin-4-amine.

reagents 4-Chloroquinazoline + This compound reaction_conditions Isopropanol, Reflux (3-6 hours) reagents->reaction_conditions Heat workup Cooling, Filtration/ Concentration reaction_conditions->workup Reaction Completion purification Silica Gel Chromatography workup->purification Crude Product product N-(4-Fluoro-2-(methylsulfonyl)phenyl) quinazolin-4-amine purification->product Purified Product

Caption: General workflow for the synthesis of N-aryl-4-aminoquinazolines.

In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

To determine the inhibitory potency of the synthesized compounds, an in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based assay for VEGFR-2.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a kinase buffer with a constant percentage of DMSO.

  • Kinase Reaction:

    • Add the Master Mix to the wells of a 96-well plate.

    • Add the diluted test compounds to the appropriate wells.

    • Include positive controls (kinase, no inhibitor) and blank controls (no kinase).

    • Initiate the reaction by adding the recombinant VEGFR-2 kinase.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding a reagent like ADP-Glo™, which depletes the remaining ATP.

    • Add a kinase detection reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Subtract the blank values from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, ATP, Substrate) AddReagents Add Master Mix and Compound to Plate MasterMix->AddReagents CompoundDilution Prepare Serial Dilutions of Test Compound CompoundDilution->AddReagents AddKinase Initiate with VEGFR-2 Kinase AddReagents->AddKinase Incubate Incubate at 30°C AddKinase->Incubate StopReaction Stop Reaction (e.g., ADP-Glo™) Incubate->StopReaction AddDetectionReagent Add Kinase Detection Reagent StopReaction->AddDetectionReagent ReadLuminescence Measure Luminescence AddDetectionReagent->ReadLuminescence CalculateInhibition Calculate % Inhibition ReadLuminescence->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50

Caption: Workflow for an in vitro luminescence-based kinase assay.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of the fluoro and methylsulfonyl groups confers advantageous physicochemical and pharmacokinetic properties, while the aniline moiety provides a versatile handle for synthetic elaboration.

Future research in this area should focus on:

  • Exploring a wider range of heterocyclic systems to be coupled with the this compound core to discover inhibitors for a broader array of kinases.

  • Systematic modification of the substituents on the aniline and the coupled heterocycle to fine-tune selectivity and overcome potential resistance mechanisms.

  • In-depth molecular modeling studies to better understand the binding modes of these inhibitors and to guide the rational design of next-generation compounds with improved efficacy and safety profiles.

By leveraging the insights from the structure-activity relationships discussed in this guide, researchers can continue to innovate and develop novel kinase inhibitors with the potential to make a significant impact on the treatment of cancer and other diseases.

References

A Technical Guide to the Validation of 4-Fluoro-2-(methylsulfonyl)aniline as a Pharmacophore for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of the 4-Fluoro-2-(methylsulfonyl)aniline moiety as a high-value pharmacophore in modern drug discovery, with a specific focus on its application in designing potent and selective protein kinase inhibitors. We will move beyond theoretical discussions to present a logical, evidence-based narrative grounded in a clinically relevant case study, comparative structure-activity relationship (SAR) data, and detailed experimental protocols for validation.

Deconstructing the this compound Pharmacophore

The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound scaffold is a privileged fragment because each of its components serves a distinct and valuable purpose in molecular recognition and property modulation.

  • The Anilino Core: The primary amino group on the aromatic ring is a classic hydrogen bond donor. In the context of kinase inhibition, this group frequently forms one or two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved motif that anchors the inhibitor.[1][2] However, unsubstituted anilines can be prone to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicities.[3][4] This inherent liability necessitates careful substitution to mitigate risks while preserving binding affinity.

  • The Ortho-Methylsulfonyl Group (-SO₂Me): The methylsulfonyl group is a powerful and versatile functional group in medicinal chemistry. Its key contributions are:

    • Strong Hydrogen Bond Acceptor: The two oxygen atoms are excellent hydrogen bond acceptors, capable of forming additional interactions with the protein backbone or specific residues, thereby increasing binding affinity.

    • Physicochemical Modulation: It is a stable, non-metabolized moiety that can improve aqueous solubility compared to more lipophilic groups.[5]

    • Conformational Constraint: Placed at the ortho position relative to the aniline, the bulky sulfonyl group restricts the rotation of the C-N bond, pre-organizing the molecule into a favorable conformation for binding and potentially improving selectivity.

  • The Para-Fluoro Group (-F): Fluorine is a strategic addition in drug design.[6] Its placement at the para position can:

    • Enhance Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of the aniline nitrogen, optimizing the hydrogen bond donating capacity.

    • Block Metabolic Attack: It can serve as a "metabolic shield," preventing para-hydroxylation of the aromatic ring, a common metabolic pathway that leads to rapid drug clearance.

    • Improve Lipophilicity: It subtly increases lipophilicity, which can aid in cell membrane permeability.

These features combine to create a pharmacophoric hypothesis for this scaffold as a potent Type I kinase inhibitor, which binds to the active (DFG-in) conformation of the kinase.

Caption: Pharmacophoric interactions of the this compound scaffold.

Validation via Case Study: The Discovery of Ceritinib (LDK378)

To empirically validate our pharmacophore hypothesis, we will analyze the structure-activity relationship (SAR) of Ceritinib (LDK378) , an FDA-approved, second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[7][8] Ceritinib features a 2-(isopropylsulfonyl)aniline moiety, a close structural and functional analog to our topic pharmacophore, making its development an ideal case study.

The core of Ceritinib is a 2,4-diaminopyrimidine scaffold. The SAR data below, adapted from the discovery publication, focuses on modifications to the N4-linked aniline ring, demonstrating the critical role of the ortho-sulfonyl group.[8]

Compound IDAniline Substitution (R)ALK IC₅₀ (nM)Cellular IC₅₀ (nM)Rationale for Comparison
1 (Lead) 2-SO₂ⁱPr0.826The optimized lead compound featuring the key sulfonyl group.
2 3-SO₂ⁱPr2.3110Demonstrates the positional importance; ortho is superior to meta.
3 4-SO₂ⁱPr1.8100Ortho is also superior to para, confirming the need for this specific geometry.
4 H (unsubstituted)16>1000Crucial Comparison: Removal of the sulfonyl group results in a >20-fold loss of enzyme potency and a >38-fold loss of cellular activity.
5 2-S(O)ⁱPr1.050The sulfoxide analog retains good potency, but the sulfone is slightly superior.
6 2-SMe14490The unoxidized sulfide is >17-fold less potent, highlighting the importance of the sulfonyl oxygens as H-bond acceptors.
7 2-C(O)Me13550Replacing the sulfonyl with a ketone, another H-bond acceptor, is not tolerated, showing the specific electronic and geometric role of the sulfonyl group.

Analysis of Causality:

  • Positional Importance: The data clearly shows that the ortho placement of the isopropylsulfonyl group (Compound 1 ) is optimal for ALK inhibition compared to meta (Compound 2 ) or para (Compound 3 ) placement. This strongly suggests the sulfonyl group is making a specific, directed interaction within the ATP pocket that is only possible with the ortho geometry.

  • Absolute Requirement of the Sulfonyl Group: The most striking comparison is with Compound 4 . Removing the sulfonyl group entirely leads to a dramatic loss of both enzymatic and cellular activity. This confirms the sulfonyl group is not merely a modulator of physical properties but is an essential part of the binding pharmacophore.

  • Oxidation State is Key: Comparing the sulfone (1 ), sulfoxide (5 ), and sulfide (6 ) reveals the necessity of the oxygen atoms. The sulfide (6 ) is significantly less potent, indicating that the hydrogen bond accepting capacity of the sulfonyl oxygens is critical for high-affinity binding.

Comparative Analysis with an Alternative Pharmacophore: Brigatinib (AP26113)

To further contextualize the value of the sulfonyl group, we can compare it to another successful, albeit less common, pharmacophore used in the ALK inhibitor Brigatinib .[9][10] Brigatinib employs a dimethylphosphine oxide (DMPO) group at the ortho position of its aniline ring.

Feature2-(Methylsulfonyl)aniline (in Ceritinib)2-(Dimethylphosphinyl)aniline (in Brigatinib)
H-Bond Acceptor Strong (SO₂)Very Strong (P=O)[10]
Geometry Tetrahedral sulfurTetrahedral phosphorus
Solubility Generally improves solubilityGenerally improves solubility
Novelty/IP Space Well-established pharmacophoreLess common, offers novel intellectual property space

The DMPO group in Brigatinib acts as a powerful hydrogen bond acceptor, contributing to its exceptional potency, including against resistance mutations like G1202R.[9] This comparison demonstrates that while the ortho-sulfonyl group is a highly effective and validated choice, alternative strong hydrogen bond acceptors with similar geometric properties can achieve a similar pharmacophoric goal. This reinforces the underlying principle: an ortho-substituted aniline with a potent hydrogen-bond acceptor is a successful strategy for kinase inhibition. The choice between a sulfonyl and a phosphine oxide may then be guided by factors like synthetic accessibility, patentability, and fine-tuning of pharmacokinetic properties.

Experimental Validation Framework

A pharmacophore hypothesis, no matter how well-supported by SAR, must be validated by direct experimental evidence. Here, we outline two essential, self-validating protocols to confirm the utility of a compound series based on the this compound scaffold.

Protocol 1: Determination of Inhibitory Potency (IC₅₀) via ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction. An inhibitor's potency is determined by measuring the reduction in ADP formation at various inhibitor concentrations.[3][5]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep Prepare serial dilution of test compound in DMSO Reaction Incubate compound with kinase solution at RT (e.g., 60 min) Compound_Prep->Reaction Enzyme_Prep Prepare Kinase/Substrate /ATP solution in buffer Enzyme_Prep->Reaction Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate 40 min Reaction->Stop ADP is produced Detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate 30-60 min Stop->Detect Read Read Luminescence on Plate Reader Detect->Read

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound (e.g., starting at 100 µM) in 100% DMSO. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer, 1 µL of test compound dilution, and 1.5 µL of a pre-mixed solution containing the target kinase, its peptide substrate, and ATP (at its Kₘ concentration).

  • Initiate Reaction: Mix the plate and incubate at room temperature for 1 hour.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Normalize the data to the high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Confirmation of Target Engagement via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, provides direct evidence of a physical interaction between a compound and its target protein. Ligand binding typically stabilizes a protein, resulting in an increase in its melting temperature (Tₘ).[11][12]

G cluster_prep Assay Preparation cluster_melt Thermal Denaturation cluster_analysis Data Analysis Mix Mix Purified Protein, Test Compound (or DMSO), and SYPRO Orange Dye in a 96-well PCR plate Heat Place plate in a Real-Time PCR machine Mix->Heat Ramp Apply temperature ramp (e.g., 25°C to 95°C at 1°C/min) Heat->Ramp Measure Measure fluorescence at each temperature increment Ramp->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Calculate Calculate Tₘ (inflection point) for each curve Plot->Calculate Compare ΔTₘ = Tₘ(compound) - Tₘ(DMSO) A positive ΔTₘ confirms binding. Calculate->Compare

Caption: Workflow for target engagement confirmation using DSF.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the purified target kinase protein (e.g., final concentration 2 µM) and SYPRO Orange dye (e.g., final concentration 5x) in an appropriate assay buffer.

  • Plate Setup: In a 96-well PCR plate, add 24 µL of the protein/dye master mix to each well.

  • Compound Addition: Add 1 µL of test compound (e.g., at 50x the desired final concentration, such as 500 µM for a 10 µM final assay concentration) or DMSO vehicle control to the appropriate wells. Seal the plate securely.

  • Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at every increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting sigmoidal curve represents the protein unfolding. The melting temperature (Tₘ) is the midpoint of this transition. A positive shift in Tₘ (ΔTₘ) for the compound-treated sample compared to the DMSO control confirms direct binding and stabilization of the protein.

Conclusion and Outlook

The this compound scaffold is a highly effective and validated pharmacophore for the design of potent kinase inhibitors. Its constituent parts work in concert: the aniline nitrogen acts as a crucial hinge-binding donor, the ortho-sulfonyl group provides conformational rigidity and a powerful hydrogen-bond accepting interaction, and the para-fluoro group enhances metabolic stability and electronic properties.

The SAR analysis of Ceritinib provides compelling, clinically relevant evidence for the critical role of the ortho-sulfonyl group, where its removal or repositioning leads to a drastic loss of activity.[8] When compared to alternative pharmacophores like the dimethylphosphine oxide in Brigatinib, the sulfonyl group holds its own as a robust and well-understood moiety.[10] The validation framework presented, combining a functional assay (ADP-Glo) for potency and a biophysical assay (DSF) for target engagement, offers a reliable system to advance compounds built upon this scaffold. Researchers and drug development professionals can confidently employ this pharmacophore as a foundational element in the rational design of next-generation kinase inhibitors.

References

Assessing the Metabolic Stability of 4-Fluoro-2-(methylsulfonyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for metabolically robust candidates is paramount. The strategic incorporation of specific chemical moieties can profoundly influence a molecule's pharmacokinetic profile, and the 4-fluoro-2-(methylsulfonyl)aniline scaffold is a compelling example of this design principle. This guide provides an in-depth technical comparison of the metabolic stability of derivatives of this scaffold, offering experimental insights and methodologies for researchers, scientists, and drug development professionals. We will explore the interplay between the electron-withdrawing methylsulfonyl group and the strategically placed fluorine atom, and how this substitution pattern dictates the metabolic fate of these compounds.

The Influence of Fluorine and Methylsulfonyl Groups on Metabolic Stability

The metabolic stability of a drug candidate is largely governed by its susceptibility to enzymatic degradation, primarily by the cytochrome P450 (CYP450) family of enzymes in the liver.[1][2][3][4] The this compound core is designed to mitigate common metabolic liabilities.

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability.[1][5][6][7] The high strength of the carbon-fluorine (C-F) bond makes it more resistant to oxidative metabolism by CYP enzymes compared to a carbon-hydrogen (C-H) bond.[1] By placing a fluorine atom at a potential site of metabolism, this "metabolic blocking" can significantly increase a compound's half-life.[5] However, the position of the fluorine is critical. While generally enhancing stability, a fluorine at the para-position of an aniline ring can sometimes be susceptible to metabolic defluorination, a process that can lead to reactive metabolites.[5][8][9][10]

The methylsulfonyl group is a strong electron-withdrawing group. Its presence can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by CYP450 enzymes. This deactivation of the ring can contribute significantly to the overall metabolic stability of the molecule.

Comparative Analysis of Metabolic Stability: An Illustrative Approach

While direct, head-to-head quantitative data for a broad series of this compound derivatives is not extensively available in the public domain, we can infer their stability based on studies of analogous compounds. The following data illustrates the impact of fluorination on the metabolic stability of other relevant molecules.

Table 1: Illustrative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Data Source
IndoleParent Compound--[5]
5-FluoroindoleFluorinated Analog1248[5]
RisperidoneParent Drug--[5]
9-FluororisperidoneFluorinated Analog- (16-fold increase in stability)-[5]
CelecoxibParent Drug--[5]
4'-FluorocelecoxibFluorinated Analog- (4-fold increase in stability)-[5]

Note: The data presented are for illustrative purposes to demonstrate the principle of increased metabolic stability upon fluorination. The specific values for this compound derivatives would need to be determined experimentally.

Predicting Metabolic Pathways

Based on the metabolism of related aniline and sulfonamide compounds, the primary metabolic pathways for this compound derivatives are likely to involve:

  • Oxidation of the methylsulfonyl group: This could lead to the formation of a sulfonic acid metabolite.

  • Hydroxylation of the aromatic ring: While the electron-withdrawing groups decrease the likelihood of this, it can still occur, potentially at positions ortho or meta to the amine.

  • N-acetylation of the aniline nitrogen: This is a common phase II metabolic pathway for anilines.

  • Defluorination: As mentioned, para-fluoroanilines can undergo defluorination, which would be a critical metabolic pathway to investigate for any derivative of this scaffold.[5][9][10]

The following diagram illustrates the potential metabolic hotspots on the core scaffold.

G cluster_0 This compound Core cluster_1 Potential Metabolic Pathways Molecule Structure Oxidation_S Oxidation Molecule->Oxidation_S Sulfonyl Methyl Hydroxylation_Ring Ring Hydroxylation Molecule->Hydroxylation_Ring Aromatic Ring N_Acetylation N-Acetylation Molecule->N_Acetylation Aniline NH2 Defluorination Defluorination Molecule->Defluorination Para-Fluoro G Start Prepare Reaction Mixture (Buffer, Test Compound) PreIncubate_Microsomes Pre-warm Liver Microsomes (37°C) Start->PreIncubate_Microsomes Initiate Initiate Reaction (Add Microsomes & NADPH) PreIncubate_Microsomes->Initiate Incubate Incubate at 37°C (with shaking) Initiate->Incubate Sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze G Start Prepare Hepatocyte Suspension AddCompound Add Test Compound to Hepatocytes Start->AddCompound Incubate Incubate at 37°C in CO2 Incubator AddCompound->Incubate Sample Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze

References

A Comparative Guide to Evaluating the ADME Properties of 4-Fluoro-2-(methylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the 4-Fluoro-2-(methylsulfonyl)aniline scaffold has emerged as a valuable building block.[1] Its unique electronic properties, conferred by the electron-withdrawing sulfonyl group and the metabolically robust fluorine atom, make it an attractive starting point for synthesizing potent and selective therapeutic agents.[1] However, the journey from a promising chemical scaffold to a viable drug candidate is paved with challenges, chief among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Early and accurate assessment of a compound's ADME profile is critical to mitigating late-stage attrition, reducing development costs, and ensuring that a molecule has the potential to be safe and effective in vivo.[2][3][4][5] This guide provides a comprehensive framework for evaluating the key ADME parameters of this compound derivatives. It combines detailed, field-proven experimental protocols with a comparative analysis to offer insights into the structure-property relationships that govern this chemical series. Our objective is to empower research teams to make informed, data-driven decisions in the lead optimization process.[4]

The ADME Funnel: A Strategic Workflow for Compound Evaluation

A tiered, systematic approach is essential for efficiently screening a series of compounds. The workflow should prioritize high-throughput, cost-effective assays in the initial stages to rank-order compounds, followed by more complex, lower-throughput assays for the most promising candidates. This "funnel" approach ensures that resources are focused on derivatives with the highest probability of success.

ADME_Workflow cluster_0 cluster_1 A Tier 1: High-Throughput Screening (HTS) (All Derivatives) B Kinetic Solubility (Nephelometry/UV) A->B C Permeability (PAMPA) A->C D Metabolic Stability (HLM) A->D E CYP Inhibition (Single Point) A->E F Tier 2: Lead Characterization (Top 10-20% of Candidates) B->F Data Analysis & Triage C->F Data Analysis & Triage D->F Data Analysis & Triage E->F Data Analysis & Triage G Thermodynamic Solubility F->G H Permeability (Caco-2) F->H I Metabolic Stability (Hepatocytes) F->I J CYP Inhibition (IC50) F->J K Plasma Protein Binding F->K L Tier 3: Preclinical Candidate Selection (Top 1-2 Candidates) G->L Integrated Assessment H->L Integrated Assessment I->L Integrated Assessment J->L Integrated Assessment K->L Integrated Assessment M In Vivo PK Studies (Rodent) L->M

Figure 1. A tiered ADME screening workflow for prioritizing drug candidates.

Key ADME Parameters and Comparative Data

The inherent properties of the this compound scaffold, particularly the polar sulfonyl group, can present specific challenges and opportunities. The following section details the critical ADME assays and presents hypothetical, yet representative, data for a series of derivatives to illustrate structure-property relationships.

  • Derivative 1 (Parent): this compound

  • Derivative 2 (Lipophilic Addition): 4-Fluoro-N-isopropyl-2-(methylsulfonyl)aniline

  • Derivative 3 (H-Bond Donor Addition): 4-Fluoro-5-hydroxy-2-(methylsulfonyl)aniline

  • Alternative Scaffold: 4-Fluoro-2-methoxy-N-methylaniline (A non-sulfonyl analogue for comparison)[6]

ParameterAssayDerivative 1 (Parent)Derivative 2 (Lipophilic)Derivative 3 (Polar)Alternative ScaffoldGoal / Interpretation
Solubility Kinetic (pH 7.4)45 µg/mL15 µg/mL95 µg/mL70 µg/mL>60 µg/mL is desired to avoid issues in bioassays and formulation.[7]
Permeability PAMPA (Papp)2.5 x 10⁻⁶ cm/s8.0 x 10⁻⁶ cm/s1.5 x 10⁻⁶ cm/s9.5 x 10⁻⁶ cm/sHigh (>5 x 10⁻⁶) suggests good passive absorption; Low (<2 x 10⁻⁶) may indicate poor absorption.[8]
Metabolism HLM Stability (t½)>60 min45 min>60 min25 minLonger half-life (>30 min) suggests lower hepatic clearance.[9]
DDI Risk CYP3A4 Inhibition (IC₅₀)>50 µM12 µM>50 µM28 µMIC₅₀ >10 µM indicates lower risk of drug-drug interactions (DDI).[10][11]

Analysis of Structure-Property Relationships (SPR):

  • Solubility: As expected, adding a lipophilic isopropyl group (Derivative 2) significantly decreased aqueous solubility. Conversely, adding a polar hydroxyl group (Derivative 3) improved it. The methylsulfonyl group in the parent scaffold likely contributes to moderate solubility, which is superior to highly lipophilic compounds but can be a liability compared to less polar bioisosteres like the methoxy group in the Alternative Scaffold.

  • Permeability: The PAMPA results directly correlate with lipophilicity.[12] Derivative 2 shows the highest permeability due to its increased lipophilicity, while the polar Derivative 3 is the lowest. This highlights a common trade-off in drug design: improving solubility often comes at the cost of passive permeability.

  • Metabolic Stability: The parent aniline (Derivative 1) and its hydroxylated counterpart (Derivative 3) show high stability in human liver microsomes (HLM), suggesting the core is not highly susceptible to Phase I metabolism by Cytochrome P450 enzymes.[9] The N-isopropyl group (Derivative 2) may introduce a new site for metabolism (dealkylation), slightly reducing stability. The methoxy group on the alternative scaffold is a known site for rapid O-demethylation, leading to lower stability.

  • CYP Inhibition: The more lipophilic Derivative 2 shows a higher propensity for inhibiting CYP3A4, a common phenomenon as lipophilicity can increase non-specific binding to the enzyme's active site.[13]

Experimental Protocols: A Guide to Execution

Trustworthy and reproducible data is the foundation of sound decision-making. The following protocols are detailed to ensure clarity and consistency in execution.

Principle: This high-throughput method determines solubility by adding a concentrated DMSO stock of the compound to an aqueous buffer.[14] If the compound's concentration exceeds its solubility limit, it precipitates out of solution. The resulting turbidity is measured by a nephelometer, which detects scattered light.[7][15]

Materials:

  • Test compounds dissolved in 100% DMSO (10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well clear-bottom microplates.

  • Plate-reading nephelometer.

Procedure:

  • Prepare Compound Plate: Add 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well plate.

  • Add Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final nominal concentration of 100 µM with 1% DMSO.

  • Mix and Incubate: Seal the plate and shake vigorously for 10 minutes at room temperature. Let the plate incubate for 2 hours at a controlled temperature (e.g., 25°C).[15]

  • Measure Turbidity: Place the plate in a nephelometer and measure the light scattering in each well.

  • Data Analysis: The solubility is determined by comparing the turbidity of the test compound wells against a calibration curve of known concentrations or by identifying the highest concentration that does not produce a signal above the background threshold.

Causality: The kinetic nature of this assay mimics the conditions a drug might experience upon entering the bloodstream or during an in vitro biological assay, where a concentrated stock is rapidly diluted.[7][16] It provides a rapid assessment crucial for early-stage discovery.[14]

Principle: PAMPA is a cell-free assay that predicts passive diffusion across biological membranes.[17] A porous filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, separating a donor compartment (containing the drug) from an acceptor compartment.[12][17]

PAMPA_Workflow step1 1. Prepare Membrane Coat PVDF filter plate with lipid solution (e.g., 4% lecithin in dodecane). Evaporate solvent. step2 2. Prepare Plates Add buffer to Acceptor Plate. Add compound solution (e.g., 100 µM in buffer) to Donor Plate. step1->step2 step3 3. Assemble & Incubate Place Donor Plate on top of Acceptor Plate to form a 'sandwich'. Incubate for 4-18 hours with gentle shaking. step2->step3 step4 4. Separate & Quantify Separate plates. Measure compound concentration in Donor and Acceptor wells via LC-MS/MS or UV-Vis. step3->step4 step5 5. Calculate Permeability Calculate the permeability coefficient (Papp) using concentrations and physical parameters. step4->step5

Figure 2. Step-by-step workflow for the PAMPA experiment.

Materials:

  • 96-well filter plates (e.g., PVDF membrane) and matching 96-well acceptor plates.

  • Lipid solution (e.g., 4% lecithin in dodecane).[18]

  • PBS (pH 7.4) for the acceptor buffer.

  • Test compounds dissolved in PBS (e.g., 100 µM).

  • LC-MS/MS or UV-Vis plate reader for quantification.

Procedure:

  • Coat Filter Plate: Add 5 µL of the lipid solution to each well of the filter (donor) plate. Allow the solvent to evaporate completely (~20 min).[12]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Prepare Donor Plate: Add 200 µL of the test compound solution to each well of the lipid-coated donor plate.

  • Incubate: Carefully place the donor plate onto the acceptor plate to form the "PAMPA sandwich." Incubate at room temperature for 18 hours.[18]

  • Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Papp) using the final concentrations and known physical parameters of the assay system (e.g., well volume, membrane area, incubation time).[18]

Causality: PAMPA is chosen as a primary screen because it isolates passive diffusion, avoiding the complexities of active transport found in cell-based assays like Caco-2.[12][17] This makes it a cost-effective and rapid way to rank-order compounds based on a fundamental absorption property.[17]

Principle: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[9][19][20] The rate of disappearance of the parent compound over time is measured to calculate its metabolic half-life (t½) and intrinsic clearance (CLint).[9][20]

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Potassium phosphate buffer (100 mM, pH 7.4).[20]

  • NADPH regenerating system (cofactor for CYP enzymes).[19]

  • Test compound (1 µM final concentration).

  • Acetonitrile with an internal standard to stop the reaction.

  • LC-MS/MS for analysis.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.[21]

  • Initiate Reaction: Add the test compound (final concentration 1 µM) and vortex. Start the metabolic reaction by adding the NADPH regenerating system.[21]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[22]

  • Quench Reaction: Immediately add the aliquot to a tube or well containing cold acetonitrile and an internal standard. This stops the enzymatic reaction and precipitates the proteins.[9]

  • Sample Preparation: Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[19]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[9]

  • Data Analysis: Plot the natural logarithm of the percent remaining of the test compound versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).[9]

Causality: HLM is the gold standard for early in vitro metabolism assessment due to its high concentration of key drug-metabolizing enzymes and its relatively low cost and high throughput.[9] Running a parallel reaction without the NADPH cofactor is a critical control to ensure the compound loss is due to enzymatic metabolism and not chemical instability.[20]

Conclusion and Strategic Outlook

The evaluation of ADME properties is a multidimensional challenge requiring a strategic blend of high-throughput screening and detailed mechanistic studies. For this compound derivatives, a key challenge is balancing the favorable metabolic stability and potential for good solubility against the risk of low passive permeability.

  • For derivatives with low permeability but good solubility and stability (e.g., Derivative 3), medicinal chemists should consider strategies to mask polar groups transiently or introduce features that could engage uptake transporters.

  • For derivatives with high permeability but poor solubility and higher DDI risk (e.g., Derivative 2), efforts should focus on reducing lipophilicity through the introduction of polar functionalities at positions that do not compromise target potency.

By systematically applying the protocols and analytical frameworks presented in this guide, drug discovery teams can effectively navigate the complexities of ADME optimization, identify compounds with a higher likelihood of in vivo success, and ultimately accelerate the delivery of novel therapeutics to patients.

References

Comparative Guide to Cross-Reactivity Studies of Ligands Derived from 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Drug Discovery

The scaffold 4-Fluoro-2-(methylsulfonyl)aniline serves as a valuable starting point in medicinal chemistry for the development of targeted therapeutics.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a key pharmacophore.[3][4] However, as with any pharmacologically active scaffold, the ultimate success of a derived ligand hinges not only on its potency at the intended target but also on its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of the compound's mechanism of action.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel ligands derived from this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind a tiered experimental approach, ensuring that the data generated is both robust and translatable. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity profile of their candidate molecules.

Pillar 1: Strategic Design of a Cross-Reactivity Panel

The first critical step is not in the lab, but in the design of the study. A common mistake is to screen against an arbitrary or overly broad panel of targets. A more resource-effective and scientifically sound approach is to select potential off-targets based on logical criteria.

Causality Behind Target Selection:

  • Target Family Homology: If your primary target is a kinase (e.g., a Tyrosine Kinase), the initial cross-reactivity panel should include other kinases with highly homologous ATP-binding pockets.

  • Known "Promiscuous" Targets: A standard panel of common off-targets known to interact with a wide range of small molecules should be included. This often includes receptors like the hERG channel, various GPCRs, and transporters.

  • Scaffold-Specific Predictions: Computational modeling or data from previous compounds sharing the core this compound scaffold can predict potential off-target interactions.

For the purpose of this guide, let's consider a hypothetical ligand, "Ligand-A," derived from our core scaffold, designed as an inhibitor of Kinase X . A logical cross-reactivity panel would therefore include:

  • Tier 1 Targets: Kinase Y and Kinase Z (high sequence homology to Kinase X).

  • Tier 2 Targets: A panel of 5-10 other kinases from different families.

  • Safety Panel: hERG channel, and a selection of GPCRs and ion channels frequently implicated in adverse drug reactions.

Pillar 2: A Tiered Experimental Workflow for Comprehensive Profiling

A multi-tiered approach allows for the efficient identification and characterization of off-target hits, starting with broad screening and moving towards more detailed functional analysis.

G cluster_0 Tier 1: Primary Target Affinity cluster_1 Tier 2: Selectivity Screening (Binding) cluster_2 Tier 3: Functional Validation cluster_3 Data Analysis T1 Determine Potency (IC50/Kd) for Primary Target (Kinase X) T2_A Radioligand Binding Assay (Competition vs. Panel) T1->T2_A Establish Baseline T2_B Surface Plasmon Resonance (Kinetics vs. Panel) T1->T2_B Establish Baseline T3 Cell-Based Functional Assays (Agonist/Antagonist Mode) T2_A->T3 Binding 'Hits' Identified T2_B->T3 Binding 'Hits' Identified T4 Calculate Selectivity Index & Profile Interpretation T3->T4 Characterize Functional Effect

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1 & 2 Experiment: Radioligand Binding Assays (Competition)

This classical method remains a gold standard for its robustness and cost-effectiveness in screening. The principle is to measure the ability of your unlabeled test ligand ("Ligand-A") to compete with a known, labeled radioligand for binding to the target receptor.[5]

Principle of Competitive Binding:

G cluster_0 cluster_1 Receptor Receptor RadioLigand Radioligand (*) RadioLigand->Receptor:f0 Binding Occurs (High Signal) TestLigand Test Ligand (Ligand-A) Receptor2 RadioLigand2 Radioligand (*) RadioLigand2->Receptor2:f0 Binding Inhibited TestLigand2 Test Ligand (Ligand-A) TestLigand2->Receptor2:f0 Competition (Low Signal)

Caption: Principle of a competitive radioligand binding assay.

Experimental Protocol: Radioligand Competition Assay

  • Preparation:

    • Prepare cell membranes or purified protein expressing the target of interest (e.g., Kinase Y).

    • Select a suitable radioligand with high affinity and specificity for Kinase Y.

    • Prepare a series of dilutions of the test compound, "Ligand-A," ranging from 10µM to 0.1nM.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, radioligand (at a concentration near its Kd), and the target protein/membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, target, and a high concentration of a known, unlabeled competitor to saturate all specific binding sites.

    • Test Compound Wells: Add assay buffer, radioligand, target, and the corresponding dilution of "Ligand-A".

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[6] The time and temperature must be optimized for each target.[7]

  • Harvesting: Rapidly separate bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The filters trap the protein/membranes with the bound radioligand.

  • Detection: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of "Ligand-A".

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of "Ligand-A" that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Alternative Tier 2 Experiment: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[8][9] This provides deeper insight than endpoint assays like radioligand binding.

Experimental Protocol: SPR Kinetic Analysis

  • Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip).

    • Immobilize the target protein (e.g., Kinase Y) onto the sensor surface using a standard coupling chemistry (e.g., amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Analyte Injection:

    • Prepare a series of dilutions of "Ligand-A" (the analyte) in running buffer.

    • Inject the different concentrations of "Ligand-A" sequentially over the sensor surface, from lowest to highest concentration.

  • Data Collection:

    • Association Phase: Monitor the change in the SPR signal (measured in Response Units, RU) as "Ligand-A" binds to the immobilized Kinase Y.

    • Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in RU as "Ligand-A" dissociates.

    • Regeneration: If necessary, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are fit to a kinetic binding model (e.g., a 1:1 Langmuir model).

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Principle Endpoint competitionReal-time, label-free kinetic analysis
Primary Output IC50 / Ki (Affinity)ka, kd, KD (Kinetics & Affinity)
Throughput HighMedium to High
Information Provides affinity data.Provides affinity and kinetic (on/off rate) data, which can be crucial for predicting in vivo duration of action.[8]
Sample Needs Requires a specific radioligand.No labels required, but requires purified protein for immobilization.
Tier 3 Experiment: Cell-Based Functional Assays

Observing binding at an off-target is only part of the story. It is crucial to determine the functional consequence of this binding. Does "Ligand-A" activate the off-target (agonist), block its normal function (antagonist), or have no effect at all?[11][12] Cell-based assays provide this critical functional readout in a more physiologically relevant context.[13]

Experimental Protocol: Generic Reporter Gene Assay

This protocol assumes the off-target "hit" was a GPCR that signals through a pathway leading to the activation of a specific transcription factor.

  • Cell Line Preparation:

    • Use a host cell line (e.g., HEK293) that has been engineered to:

      • Stably express the off-target receptor of interest.

      • Contain a reporter gene construct (e.g., luciferase) under the control of a response element that is activated by the receptor's signaling pathway.

  • Assay Setup (384-well plate format):

    • Plate the engineered cells and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of "Ligand-A" to the cells and incubate for a set period (e.g., 6 hours).

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of "Ligand-A" before adding a known agonist of the receptor (at its EC50 concentration).

  • Signal Detection:

    • Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the light output using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot luminescence vs. log concentration of "Ligand-A" to determine the EC50 (concentration for 50% maximal activation).

    • Antagonist Mode: Plot luminescence vs. log concentration of "Ligand-A" to determine the IC50 (concentration for 50% inhibition of the agonist response).

Pillar 3: Data Interpretation and Selectivity Profiling

The ultimate goal is to synthesize all the data into a clear selectivity profile.

Summarizing Data:

CompoundTargetAssay TypeResult (Ki/KD/IC50)Functional Effect
Ligand-A Kinase X (Primary) SPR15 nM (KD) Inhibitor
Ligand-AKinase YRadioligand Binding1,500 nM (Ki)Not Tested
Ligand-AKinase ZRadioligand Binding450 nM (Ki)Not Tested
Ligand-AGPCR-1Radioligand Binding800 nM (Ki)Antagonist (IC50 = 950 nM)
Ligand-AhERGBinding Assay>10,000 nM (Ki)Not Tested

Calculating the Selectivity Index:

The selectivity index is a quantitative measure of how selective a compound is for its primary target versus an off-target.

  • Selectivity Index = Ki (Off-Target) / Ki (Primary Target)

For "Ligand-A" against Kinase Z:

  • Selectivity Index = 450 nM / 15 nM = 30-fold

A higher selectivity index is generally desirable. A commonly accepted, though context-dependent, threshold for a "selective" compound is a 100-fold difference between the primary target and any relevant off-targets. In this hypothetical case, "Ligand-A" shows moderate selectivity against Kinase Z and would warrant further optimization to improve this window. The functional antagonism at GPCR-1, although weaker than the primary target activity, would also need to be carefully considered for its potential physiological consequences.

Conclusion

The characterization of cross-reactivity is a cornerstone of modern drug discovery. For ligands derived from promising scaffolds like this compound, a systematic and logically tiered approach is essential. By combining high-throughput binding assays with real-time kinetic analysis and validating hits in functional cell-based systems, researchers can build a comprehensive selectivity profile. This not only de-risks a compound for further development but also provides invaluable insights into its true mechanism of action, paving the way for safer and more effective medicines.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Fluoro-2-(methylsulfonyl)aniline (CAS No. 832755-13-2). As a halogenated aromatic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its chemical properties and associated risks. The primary rationale behind these stringent disposal protocols is to mitigate its potential harm to human health and the environment.

The compound's structure, featuring a fluorinated aniline core with a methylsulfonyl group, presents multiple hazards. Anilines as a class are known for their toxicity, with potential for absorption through the skin.[1][2] The presence of a carbon-fluorine bond and a sulfur-containing group means that improper disposal, particularly through combustion without appropriate controls, can lead to the formation of highly toxic and corrosive gases such as hydrogen fluoride, nitrogen oxides, and sulfur oxides.[3]

Table 1: Key Safety and Hazard Information for this compound

ParameterInformationRationale & Source(s)
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system.These classifications mandate careful handling to prevent direct contact and inhalation.[3]
Hazard Statements H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation.Direct contact can cause inflammation and damage to skin and eyes, while inhalation of dust or aerosols can irritate the respiratory tract.[3]
Primary Disposal Method High-temperature chemical incineration in a licensed facility equipped with an afterburner and scrubber.This method is necessary to ensure the complete destruction of the halogenated organic compound and to neutralize harmful combustion byproducts like HF and SOx.[3][4]
Environmental Fate Discharge into the environment must be strictly avoided. The compound is a halogenated organic, regulated under environmental laws.Halogenated organic compounds can be persistent and toxic to aquatic life. Disposal is governed by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[4][5][6][7]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Before handling this compound in any capacity, including for disposal, the correct PPE must be worn. This is a critical, self-validating system: proper PPE is the most direct control to prevent exposure.

  • Hand Protection : Wear chemical-resistant gloves (e.g., butyl rubber, Viton). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Always inspect gloves before use.[5][8] The aniline functional group poses a significant risk of dermal absorption.[1][2]

  • Eye and Face Protection : Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] A face shield may be required for splash hazards.

  • Skin and Body Protection : A fully-buttoned lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[5][8] For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.[5]

  • Respiratory Protection : All handling of waste should occur in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust or vapors.[8][9][10]

In-Laboratory Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Meticulous segregation and containment within the laboratory are essential to prevent accidental reactions and to ensure the waste is accepted by a licensed disposal facility.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene or glass).[11]

  • Inert absorbent material (e.g., vermiculite, dry sand) for liquid residues or spills.[6][12]

  • Hazardous waste labels.

Procedure:

  • Waste Segregation : Isolate all waste containing this compound. This includes unreacted material, contaminated labware (pipette tips, vials), and absorbent materials from spills. Do not mix this waste with other chemical streams, particularly strong oxidizing agents, to avoid potentially violent reactions.[3][11][13]

  • Container Selection : Use a waste container that is in good condition, free of leaks, and has a tightly sealing lid.[11][14] The original chemical container is often an excellent choice for waste storage.[14]

  • Labeling : Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[11][13] This ensures clear identification and proper handling by all personnel.

  • Containment of Contaminated Items : Place any contaminated disposable items, such as gloves or weighing papers, into a sealed plastic bag before adding them to the main hazardous waste container to minimize dust and cross-contamination.[12]

  • Temporary Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.[1][14] Ensure secondary containment (such as a spill tray) is used.[11]

Spill Management: Emergency Response

Accidents can happen, and a clear, rehearsed spill response plan is crucial.

  • For Small Spills (manageable by trained lab personnel):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[3][6][12] Avoid raising dust.[3]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent (consult the SDS), and place the cleaning materials into the waste container.

    • Wash hands and any exposed skin thoroughly after cleanup.[5]

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent entry into the area.

    • Provide EHS with the Safety Data Sheet (SDS) for this compound upon their arrival.

The Final Disposal Pathway: Ensuring Compliance and Safety

The ultimate disposal of this compound is not a task for laboratory personnel to perform directly. It requires a certified and regulated process to ensure the chemical is destroyed safely without environmental release.

The core directive for final disposal is to engage a licensed professional waste disposal service. [6][12][13] These services are experts in navigating the complex local, state, and federal regulations governing hazardous waste, such as the EPA's RCRA standards.[6]

The designated disposal method for this class of chemical is high-temperature incineration .[3][15] The facility must have the capability to handle halogenated organic compounds, which requires specialized scrubbers to neutralize the acidic gases (HF, NOx, SOx) produced during combustion.[3][4] Never attempt to dispose of this chemical by evaporation in a fume hood or by flushing it down the drain.[6][14]

The following diagram outlines the decision-making workflow for the proper management and disposal of this compound waste.

Caption: Decision workflow for handling and disposing of this compound.

References

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 4-Fluoro-2-(methylsulfonyl)aniline. The procedural recommendations herein are synthesized from safety data for this compound and its close structural isomers. Given the significant toxicological profile indicated by available data, a conservative and rigorous approach to personal protection is mandatory. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal safety and experimental integrity.

Hazard Assessment & Risk Profile

This compound and its isomers are potent research chemicals. A comprehensive review of data from structurally similar compounds, such as 2-Fluoro-4-(methylsulfonyl)aniline and 4-Fluoro-3-(methylsulfonyl)aniline, reveals a consistent and significant hazard profile. The primary risks include acute toxicity through multiple routes of exposure (oral, dermal, and inhalation) and severe irritation or damage to the skin and eyes.[1][2][3]

The causality for stringent PPE requirements stems from these classifications. The aniline moiety is associated with toxicity, while the sulfonyl and fluoro groups modify the compound's reactivity and absorption characteristics. Therefore, preventing all routes of exposure is the only acceptable safety posture.

Summary of GHS Hazards for Related Isomers
Hazard StatementDescriptionHazard ClassCommon Isomers Exhibiting Hazard
H301 / H302Toxic or Harmful if swallowedAcute Toxicity, Oral2-Fluoro-4-(methylsulfonyl)aniline, 4-Fluoro-3-(methylsulfonyl)aniline[1][2]
H311 / H312Toxic or Harmful in contact with skinAcute Toxicity, Dermal2-Fluoro-4-(methylsulfonyl)aniline, 4-Fluoro-3-(methylsulfonyl)aniline[1][2]
H331 / H332Toxic or Harmful if inhaledAcute Toxicity, Inhalation2-Fluoro-4-(methylsulfonyl)aniline, 4-Fluoro-3-(methylsulfonyl)aniline[1][2]
H315Causes skin irritationSkin Corrosion/Irritation2-Fluoro-4-(methylsulfonyl)aniline[2][3]
H319Causes serious eye irritationSerious Eye Damage/Irritation2-Fluoro-4-(methylsulfonyl)aniline[2][3]
H335May cause respiratory irritationSTOT - Single Exposure2-Fluoro-4-(methylsulfonyl)aniline[2][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to create a redundant barrier against exposure. The selection of each component is directly linked to the hazards identified above.

  • Respiratory Protection: Due to the noted inhalation toxicity, all handling of this compound must be performed within a certified and properly functioning chemical fume hood.[3][4] The sash should be kept as low as possible. For spill cleanup or situations with potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory.[5]

  • Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.[2][3]

    • Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]

    • Required Addition: A full-face shield must be worn over the chemical splash goggles.[3][6] This is a critical self-validating step; goggles alone do not protect the face from splashes, and the compound's dermal toxicity makes facial exposure a significant risk.

  • Hand Protection: The compound's high dermal toxicity requires the use of appropriate chemical-resistant gloves.[1][7]

    • Material: Neoprene or butyl rubber gloves are recommended. Nitrile gloves may offer some protection for incidental contact but are not recommended for extended handling.[8]

    • Technique: Double-gloving is a required practice. This provides a fail-safe in case the outer glove is compromised. Cuffs of the gloves should be worn under the sleeves of the lab coat to prevent chemicals from running down the sleeve and into the glove.[7]

  • Body Protection:

    • A clean, fully buttoned lab coat is the minimum requirement.

    • For any transfer of quantities greater than a few grams or when handling solutions, a chemical-resistant apron must be worn over the lab coat.[6][9] This provides a necessary barrier against splashes and spills that could saturate the lab coat and reach the skin.

    • Wear long pants and fully enclosed, chemical-resistant shoes.[7][10] Pant legs should be worn outside of boots.[7]

Operational Workflow: From Pre-use to Disposal

Safe handling is a process, not just a set of equipment. The following workflow is a self-validating system to ensure safety at every stage.

Step 1: Pre-Handling Safety Check
  • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Locate the nearest safety shower and eyewash station.[3] Ensure the pathway is clear.

  • Assemble all necessary PPE and inspect each item for damage (cracks, holes, signs of degradation).

  • Prepare the designated waste containers. All waste must be treated as hazardous.[8]

Step 2: Handling and Experimental Use
  • Don all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

  • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.

  • Use techniques that minimize dust or aerosol generation. If the compound is a solid, weigh it on wax paper or in a weigh boat that can be easily transferred into the reaction vessel.

  • Keep all containers of the chemical sealed when not in immediate use.[11]

Step 3: Post-Handling Decontamination & Doffing
  • Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical, using an appropriate solvent. Place all contaminated disposable items (e.g., weigh paper, wipes) into the designated solid hazardous waste container.[8]

  • Remove PPE in a manner that avoids self-contamination. The sequence is critical:

    • Remove the outer pair of gloves first.

    • Remove the face shield and goggles.

    • Remove the lab coat and/or apron.

    • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[11][12]

Step 4: Waste Disposal
  • All surplus material and contaminated disposables are considered hazardous waste.[8]

  • Collect waste in a compatible, sealed, and clearly labeled container.[8] The label must read "Hazardous Waste" and specify the contents, including "this compound".[8]

  • Never dispose of this chemical down the drain.[13]

  • Final disposal must be conducted through a licensed professional waste disposal service, typically via chemical incineration.[3][8][12]

Visual Workflow for Safe Handling

The following diagram outlines the critical path for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase PREP 1. Pre-Handling Check - Verify Fume Hood - Locate Safety Equipment - Inspect PPE DON 2. Don PPE - Lab Coat, Double Gloves - Goggles, Face Shield PREP->DON Safety First WORK 3. Work in Fume Hood - All transfers & reactions - Minimize aerosol generation DON->WORK Begin Work DECON 4. Decontaminate - Work area & equipment - Segregate waste WORK->DECON Experiment Complete DOFF 5. Doff PPE - Correct removal sequence - Avoid self-contamination DECON->DOFF DISPOSE 7. Final Disposal - Use licensed contractor - Chemical Incineration DECON->DISPOSE Waste Stream WASH 6. Wash Hands DOFF->WASH

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][12] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do.[12][13] Seek immediate medical attention.[12][13]

  • Inhalation: Move the person into fresh air.[11][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[11][12] Rinse mouth with water.[12] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.